3-Methylchrysene
Description
Properties
IUPAC Name |
3-methylchrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHUJWAXSZIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074818 | |
| Record name | 3-Methylchrysene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-31-3 | |
| Record name | 3-Methylchrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylchrysene | |
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| Record name | 3-METHYLCHRYSENE | |
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| Record name | 3-Methylchrysene | |
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| Record name | 3-Methylchrysene | |
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| Record name | 3-METHYLCHRYSENE | |
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Foundational & Exploratory
Introduction: Understanding 3-Methylchrysene in Context
An In-Depth Technical Guide to the Physicochemical Properties of 3-Methylchrysene
This compound is a methyl-substituted polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their ubiquitous presence in the environment and significant toxicological profiles. As products of the incomplete combustion of organic materials, this compound and its isomers are found in fossil fuels, tobacco smoke, and grilled foods[1]. From a research and drug development perspective, understanding the specific physicochemical properties of individual PAHs like this compound is paramount. Its behavior in biological and environmental systems is dictated by its molecular structure, solubility, and reactivity. This guide provides a detailed examination of these properties, grounded in established analytical methodologies and toxicological insights, to equip researchers with the foundational knowledge required for its study. While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3 as "not classifiable as to its carcinogenicity to humans," studies have demonstrated it to be a strong tumor initiator in animal models, highlighting the need for its careful characterization[2][3].
Core Physicochemical & Molecular Properties
The fundamental identity of a molecule dictates its interactions. For this compound, its non-polar, planar structure is key to its environmental persistence and biological activity. The addition of a single methyl group to the chrysene backbone subtly alters its properties compared to the parent compound, influencing its metabolic fate and carcinogenic potential.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3351-31-3 | [1][3][4] |
| Molecular Formula | C₁₉H₁₄ | [1][3] |
| Molecular Weight | 242.31 g/mol | [1][3][4] |
| Melting Point | 173.5°C | [1][5] |
| Boiling Point | 465.14°C (estimate) | [1][5] |
| Vapor Pressure | 7.61E-08 mmHg at 25°C | [1] |
| Solubility | Insoluble in water. Slightly soluble in chloroform, ethyl acetate, and heated methanol. | [5][6] |
| LogP (Octanol/Water) | 5.455 (Crippen Method) | [4] |
| Appearance | Data not specified; related isomers appear as crystalline solids. | |
| Storage Temperature | 2-8°C | [1][7] |
Causality Insight: The high melting and boiling points are characteristic of large, planar aromatic systems, resulting from strong intermolecular π-π stacking interactions. The very low water solubility and high LogP value are direct consequences of its large, non-polar hydrocarbon structure, predicting its tendency to partition into lipid-rich environments like cell membranes and adipose tissue.
Spectroscopic Characterization: The Fingerprint of a Molecule
Unambiguous identification and quantification of this compound, especially in complex mixtures, rely on a suite of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system for analysis.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for confirming molecular weight and fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it provides the high specificity required to distinguish this compound from its numerous isomers.
-
Expertise in Practice: In a typical GC-MS analysis, the electron ionization (EI) source fragments the molecule in a predictable manner. For this compound, the molecular ion (M⁺) peak at m/z 242 is the most abundant, confirming its molecular weight[3]. Key fragment ions, such as [M-CH₃]⁺ at m/z 227 and a peak at m/z 239, are also characteristic[3]. The choice of GC-MS is deliberate for PAH analysis; its superior resolving power is essential for separating structurally similar isomers that may co-elute in liquid chromatography[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive map of the carbon-hydrogen framework. While full spectral assignment can be complex for large PAHs, ¹H and ¹³C NMR are invaluable for confirming the substitution pattern and ensuring isomeric purity of reference standards. The presence and specific chemical shift of the methyl group (¹H NMR) and the corresponding methyl carbon (¹³C NMR) are key identifiers that distinguish it from unsubstituted chrysene or other isomers[3][9].
UV-Vis Spectroscopy
The extensive conjugated π-electron system of this compound gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. These spectra, while often broad, can be used for quantification and to study electronic properties. Studies have identified the characteristic α, p, and β bands (Clar's notation) in the UV-Vis spectrum of this compound, which are useful for confirming its aromatic structure[10][11].
Synthesis and Purification
Obtaining pure this compound for toxicological studies and as an analytical standard is critical. The most common synthetic route is the Mallory reaction, a photochemical oxidative cyclization of a corresponding stilbene precursor[12][13].
-
Process Overview: The synthesis typically involves the irradiation of the appropriate stilbenoid with a high-pressure mercury lamp in the presence of an oxidizing agent like iodine and air[12]. This reaction yields the cyclized chrysene backbone.
-
Trustworthiness through Purification: Post-synthesis, purification is non-negotiable. Flash chromatography is employed to separate the desired product from unreacted starting material and side products. Final purification to >99% purity, essential for use as a certified reference material, is achieved through recrystallization[7][12]. The purity is then validated using the spectroscopic methods described above, creating a self-validating loop where synthesis and analysis confirm each other.
Analytical Workflow: From Sample to Result
The analysis of this compound in environmental or biological matrices requires a robust workflow to isolate the analyte from interfering substances and quantify it accurately. The following protocol is a validated approach for solid matrices like soil or sediment.
Experimental Protocol: Quantification of this compound in Soil
-
Sample Preparation: Lyophilize (freeze-dry) the soil sample to remove water, which can interfere with extraction efficiency. Sieve the sample to ensure homogeneity.
-
Internal Standard Spiking: Accurately weigh ~5g of the dried sample into an extraction thimble. Spike the sample with a known amount of a deuterated PAH internal standard (e.g., Chrysene-d₁₂).
-
Causality: The internal standard is crucial for a self-validating system. It experiences the same potential losses as the analyte during extraction and cleanup, allowing for accurate correction and reliable quantification.
-
-
Extraction: Place the thimble in a Soxhlet apparatus and extract with a suitable solvent, such as a hexane/dichloromethane mixture, for 16-24 hours[14]. Alternatively, ultrasonic extraction can be used as a faster, though sometimes less exhaustive, method[14].
-
Choice Rationale: A non-polar to moderately polar solvent mixture is chosen to effectively solubilize the non-polar this compound from the complex soil matrix.
-
-
Concentration: Reduce the solvent volume of the extract to ~1-2 mL using a rotary evaporator.
-
Precaution: Avoid concentrating to complete dryness, as lower molecular weight PAHs can be lost due to sublimation.
-
-
Cleanup/Fractionation: Pass the concentrated extract through a silica or Florisil column to remove polar interferences. Elute the PAH fraction with a non-polar solvent.
-
Final Concentration & Analysis: Concentrate the cleaned extract under a gentle stream of nitrogen. Reconstitute in a known volume of a suitable solvent (e.g., isooctane) and analyze by GC-MS[8][15].
Visualization of Analytical Workflow
Caption: Workflow for the extraction and analysis of this compound from soil samples.
Metabolism and Toxicological Significance
This compound, like many PAHs, is not directly toxic but requires metabolic activation to exert its carcinogenic effects. This bioactivation is primarily mediated by the Cytochrome P450 (CYP) family of enzymes in the liver and other tissues[16][17].
-
Mechanism of Action: CYP enzymes, particularly from the CYP1A and CYP1B families, oxidize the aromatic rings to form epoxides. These are subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols[16]. A second epoxidation of the dihydrodiol in the "bay region" of the molecule creates a highly reactive diol epoxide. This ultimate carcinogen can form stable adducts with DNA, leading to mutations and potentially initiating cancer[18]. Studies on the related 5-methylchrysene have shown that P450s 1A2 and 2C10 are key catalysts in the liver, while P450 1A1 is dominant in the lung[16][17].
-
Synergistic Effects: Research has shown that this compound can act as an aryl hydrocarbon receptor (AhR) agonist, inducing the expression of CYP enzymes[19][20]. This can lead to synergistic toxicity, where its presence enhances the metabolic activation and toxicity of other, less potent PAHs when they are present in a mixture[21]. This is a critical consideration for risk assessment of complex environmental mixtures like crude oil or tobacco smoke.
Simplified Metabolic Activation Pathway
Caption: Simplified pathway of metabolic activation for this compound.
Conclusion
This compound presents a unique profile of chemical stability and biological reactivity. Its physicochemical properties—high lipophilicity, thermal stability, and specific spectroscopic signature—define the methodologies required for its accurate analysis. The protocols for its extraction and quantification are designed to be robust and self-validating through the use of internal standards and confirmatory techniques like GC-MS. From a toxicological standpoint, its role as a potent tumor initiator and an inducer of metabolic enzymes underscores the importance of understanding its properties, not just in isolation, but also in the context of complex chemical mixtures relevant to human exposure. This guide provides the foundational, technically-grounded knowledge for professionals engaged in the research and risk assessment of this significant environmental contaminant.
References
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- Rastogi, S., & Khanna, R. K. (2009). Singlet and Doublet States UV-vis Spectrum and Electronic Properties of this compound and 4-methylchrysene in Glass Matrix. Internet Electronic Journal of Molecular Design, 8(3), 55-66. [Link]
- Cheméo. Chrysene, 3-methyl-. [Link]
- Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237. [Link]
- Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes.
- Martinez, E., Gros, M., Lacorte, S., & Barceló, D. (2004). Simplified procedures for the analysis of polycyclic aromatic hydrocarbons in water, sediments and mussels.
- Rastogi, S., & Khanna, R. K. (2009). Singlet and doublet states UV-vis spectrum and electronic properties of this compound and 4-methylchrysene in glass matrix.
- Solbakk, M. F., Sæbø, K. S., Jørgensen, K. B., & Pampanin, D. M. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(26), 9691–9701. [Link]
- Solbakk, M. F., Sæbø, K. S., Jørgensen, K. B., & Pampanin, D. M. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae.
- Lim, S. K., Lee, S. H., & Lee, K. T. (2022). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. Food Analytical Methods, 15, 1042–1061. [Link]
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- International Agency for Research on Cancer (IARC). (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 32. [Link]
- Zhao, L. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent Technologies. [Link]
- Smith, C. A., Povey, A. C., & Cooper, D. P. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Cancer Research, 56(2), 316-324. [Link]
- Böhme, T., Egeland, M., Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. MDPI. [Link]
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An In-Depth Technical Guide to 3-Methylchrysene: Environmental Sources, Prevalence, and Analytical Considerations
Abstract
3-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. As a product of incomplete combustion, it is ubiquitously present in the environment, originating from both anthropogenic and natural sources. Its moderate tumor-initiating activity, stemming from its metabolic activation to DNA-damaging species, necessitates a thorough understanding of its environmental behavior and robust analytical methods for its detection. This technical guide provides a comprehensive overview of the environmental sources, prevalence, formation mechanisms, toxicological profile, and analytical methodologies for this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a member of the methylated polycyclic aromatic hydrocarbon (Me-PAH) family, characterized by a chrysene backbone with a methyl group substitution at the third carbon position. Like other PAHs, it is formed during the incomplete combustion of organic materials[1]. Its presence in the environment is a direct consequence of activities such as the burning of fossil fuels, industrial processes, and the cooking of food at high temperatures[1]. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence[2]. However, animal studies have demonstrated its role as a moderate tumor initiator, contributing to the overall carcinogenic potential of PAH mixtures[1].
Environmental Sources and Formation Mechanisms
The primary sources of this compound are processes involving the pyrolysis of organic matter. Understanding these sources is crucial for developing strategies to mitigate human and environmental exposure.
2.1. Major Emission Sources
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Tobacco Smoke: Cigarette smoke is a significant source of human exposure to a variety of PAHs, including methylchrysenes. The smoke from a single U.S. blended non-filter cigarette can contain approximately 6.1 ng of this compound[1].
-
Combustion of Fossil Fuels: The burning of fossil fuels in power plants, industrial furnaces, and vehicle engines releases a complex mixture of PAHs into the atmosphere.
-
Grilled and Smoked Foods: High-temperature cooking methods, such as grilling and smoking, lead to the formation of PAHs on the surface of meats and other foods[1]. The pyrolysis of fats and proteins at elevated temperatures generates a range of these compounds.
-
Industrial Processes: Various industrial activities, including coal gasification, petroleum refining, and asphalt production, are potential sources of this compound emissions.
2.2. Mechanisms of Formation
The formation of PAHs during combustion is a complex process involving the reaction of smaller hydrocarbon fragments at high temperatures. While specific pathways for this compound are not fully elucidated, the general mechanisms for PAH formation provide a foundational understanding. These include:
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Hydrogen Abstraction/Acetylene Addition (HACA): This is a widely accepted mechanism for the growth of aromatic rings. It involves the abstraction of a hydrogen atom from an existing aromatic ring, followed by the addition of an acetylene molecule, leading to the expansion of the aromatic system.
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Vinylacetylene Addition: Similar to HACA, this mechanism involves the addition of vinylacetylene to an aromatic radical, contributing to the formation of larger PAHs.
-
Radical Reactions: The recombination of smaller hydrocarbon radicals, such as propargyl radicals (C₃H₃), can lead to the formation of the initial aromatic rings, which then grow into larger PAH structures.
The specific precursors and reaction conditions that favor the formation of this compound over other isomers are an area of ongoing research. The presence of methyl-substituted precursors in the fuel or pyrolyzed material likely plays a role in the formation of methylated PAHs.
General pathways for the formation of PAHs, including this compound.
Environmental Prevalence
This compound is found in various environmental compartments, often in complex mixtures with other PAHs. Its prevalence is a key factor in assessing the risk of exposure to both human and ecological receptors.
| Environmental Matrix | Reported Concentration Ranges | Key Sources |
| Air | Varies significantly with location and proximity to sources. Urban and industrial areas generally have higher concentrations. | Incomplete combustion of fossil fuels, industrial emissions, and residential heating. |
| Water | Generally low ng/L to µg/L levels in surface waters. Higher concentrations can be found in industrial wastewater and urban runoff. | Atmospheric deposition, industrial effluents, and runoff from contaminated land. |
| Soil and Sediment | Can range from ng/g to µg/g in contaminated sites. | Atmospheric deposition, industrial activities, and spills of petroleum products. |
| Food | Found in grilled, smoked, and barbecued foods. For example, chrysene concentrations in grilled meat can range from 1.07-18.86 µg/kg. | Pyrolysis of fats and proteins during high-temperature cooking. |
Environmental Fate and Transport
The environmental persistence and mobility of this compound are governed by its physicochemical properties and susceptibility to various degradation processes[3].
-
Persistence: As a high molecular weight PAH, this compound is relatively persistent in the environment. Its low water solubility and high octanol-water partition coefficient (Kow) cause it to adsorb strongly to soil and sediment particles.
-
Biodegradation: Microbial degradation is a significant pathway for the removal of PAHs from the environment. Certain bacteria and fungi can metabolize chrysene and its derivatives, although the rates are generally slow for larger PAHs.
-
Photodegradation: Photolysis by sunlight can contribute to the degradation of PAHs in the atmosphere and surface waters. The effectiveness of this process depends on factors such as light intensity and the presence of other chemical species.
-
Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. However, many vertebrates can metabolize PAHs, which can limit their bioaccumulation potential.
Toxicological Profile and Mechanism of Carcinogenicity
The toxicity of this compound is primarily associated with its carcinogenic potential. This is a result of its metabolic activation to reactive intermediates that can bind to cellular macromolecules, most notably DNA.
5.1. Metabolic Activation
The carcinogenicity of many PAHs is dependent on their metabolic activation by cytochrome P450 enzymes. For this compound, this process involves the formation of diol epoxides, which are highly reactive electrophiles.
Metabolic activation pathway of this compound leading to DNA adduct formation.
5.2. DNA Adduct Formation and Carcinogenesis
The highly reactive diol epoxides of this compound can covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. Studies have shown that this compound has moderate tumor-initiating activity on mouse skin[1].
Analytical Methodologies
Accurate and sensitive analytical methods are essential for the quantification of this compound in various environmental and biological matrices. The most common techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD).
6.1. Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.
-
Extraction:
-
Soil and Sediment: Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with organic solvents such as hexane, dichloromethane, or acetone.
-
Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using C18 or other suitable sorbents[4].
-
Air: Collection on polyurethane foam (PUF) or other sorbents, followed by solvent extraction.
-
Food: Saponification to break down fats, followed by solvent extraction.
-
-
Cleanup:
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Column Chromatography: Using silica gel or alumina to separate PAHs from other organic compounds.
-
Solid-Phase Extraction (SPE): For further purification of the extract.
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences such as lipids.
-
6.2. Instrumental Analysis
GC-MS is a powerful technique for the separation and identification of PAHs.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the PAHs based on their boiling points. For example, starting at a lower temperature (e.g., 60-80°C) and ramping up to a high temperature (e.g., 300-320°C).
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. The molecular ion of this compound (m/z 242) is typically used for quantification.
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.
Typical HPLC-FLD Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile or methanol.
-
Fluorescence Detector: The excitation and emission wavelengths are optimized for the specific PAH. For chrysene and its derivatives, excitation is typically around 270 nm and emission around 380 nm. Wavelength programming can be used to optimize detection for different PAHs eluting at different times.
A generalized workflow for the analysis of this compound in environmental samples.
Human Biomonitoring
Assessing human exposure to this compound can be achieved through the analysis of its metabolites in biological fluids, most commonly urine[5]. The hydroxylated metabolites of PAHs are often measured as biomarkers of exposure. While specific urinary metabolites for this compound are not as well-established as those for other PAHs like pyrene (1-hydroxypyrene), the general approach involves enzymatic hydrolysis of conjugated metabolites, followed by extraction and analysis by GC-MS or LC-MS/MS[6].
Conclusion
This compound is an environmentally prevalent PAH with moderate carcinogenic potential. Its formation during incomplete combustion leads to its widespread distribution in the air, water, soil, and food. The toxicological effects of this compound are primarily driven by its metabolic activation to DNA-reactive diol epoxides. Robust analytical methods, particularly GC-MS and HPLC-FLD, are essential for the accurate quantification of this compound in various matrices to assess human exposure and environmental contamination. Further research is needed to better quantify the prevalence of this compound in different environmental compartments, to elucidate the specific formation pathways that favor its production, and to identify specific and sensitive biomarkers for human exposure monitoring. This knowledge will be critical for developing effective risk assessment and mitigation strategies.
References
- Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121–1133. [Link]
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- LookChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]
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- Agilent Technologies. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS.
- MDPI. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes.
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An In-Depth Technical Guide to the Metabolic Activation Pathways of 3-Methylchrysene
Introduction
3-Methylchrysene (3-MeC) is a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. As a component of tobacco smoke and various environmental pollutants, human exposure is a pressing concern.[1] Like many PAHs, 3-MeC is not intrinsically carcinogenic but requires metabolic activation to exert its genotoxic effects. This process, primarily occurring in the liver, transforms the chemically inert 3-MeC into highly reactive electrophiles capable of forming covalent adducts with cellular macromolecules, most notably DNA. These DNA adducts, if not repaired, can lead to mutations and initiate the carcinogenic process.
This technical guide provides a comprehensive overview of the metabolic activation pathways of 3-MeC, intended for researchers, scientists, and professionals in drug development. The focus is on the enzymatic processes, the key reactive intermediates, and the ultimate formation of DNA adducts. We will delve into the established "bay-region" diol-epoxide theory, explore alternative activation mechanisms, and provide detailed experimental protocols for studying these pathways in a laboratory setting.
The Preeminent Pathway: Bay-Region Diol-Epoxide Formation
The principal mechanism for the metabolic activation of many carcinogenic PAHs, including 3-MeC, is the formation of a bay-region diol-epoxide. This multi-step enzymatic process converts a chemically stable aromatic ring into a highly reactive epoxide situated in a sterically hindered "bay region" of the molecule.
Enzymatic Cascade of the Bay-Region Pathway
The transformation of 3-MeC into its ultimate carcinogenic form involves a sequential action of two key enzyme families: the Cytochrome P450 (CYP) monooxygenases and epoxide hydrolase.
-
Initial Epoxidation: The process is initiated by the CYP1A family of enzymes, particularly CYP1A1 and CYP1A2, which are highly expressed in the liver and are inducible by exposure to PAHs.[2] These enzymes catalyze the monooxygenation of the 1,2-double bond of 3-MeC to form this compound-1,2-oxide. This initial step is critical as it sets the stage for the subsequent enzymatic modifications.
-
Hydration to a Diol: The newly formed epoxide is then a substrate for microsomal epoxide hydrolase (mEH). This enzyme catalyzes the trans-addition of water to the epoxide ring, yielding (-)-trans-1,2-dihydroxy-1,2-dihydro-3-methylchrysene (3-MeC-1,2-dihydrodiol). This diol is a proximate carcinogen, meaning it is more carcinogenic than the parent compound but still requires further activation.
-
Second Epoxidation: The 3-MeC-1,2-dihydrodiol undergoes a second epoxidation, again catalyzed by CYP enzymes, on the adjacent 3,4-double bond. This reaction forms the ultimate carcinogen, this compound-1,2-diol-3,4-epoxide (3-MeCDE). The formation of this diol-epoxide is highly stereoselective.
The carcinogenicity of methylchrysenes is significantly influenced by the position of the methyl group.[3] The presence of a methyl group in the bay region can enhance the reactivity of the diol-epoxide, leading to increased carcinogenicity.
Caption: The Bay-Region Diol-Epoxide Pathway of this compound.
The Significance of the "Bay" and "Fjord" Regions
The terms "bay region" and "fjord region" are used to describe specific steric environments in PAHs. A bay region is a concave area formed by three benzene rings, while a fjord region is a more sterically hindered area formed by four or more benzene rings.[4][5] Diol-epoxides formed in these regions are particularly carcinogenic because the steric hindrance destabilizes the epoxide ring, making it more susceptible to nucleophilic attack by DNA. While the bay region is the primary site of activation for 3-MeC, the presence of the methyl group can introduce additional steric strain, potentially creating a "pseudo-fjord region" that enhances its reactivity.[6]
Alternative Activation Pathway: The Role of Aldo-Keto Reductases
While the diol-epoxide pathway is considered the major route of activation for 3-MeC, an alternative pathway involving aldo-keto reductases (AKRs) has been identified for other PAHs and may contribute to the genotoxicity of 3-MeC.
This pathway involves the oxidation of PAH trans-dihydrodiols to catechols, which can then be further oxidized to yield reactive o-quinones. These o-quinones are electrophilic and can form DNA adducts. This pathway is of particular interest as it represents a parallel route to genotoxicity that is independent of the CYP/epoxide hydrolase system.
Caption: The Aldo-Keto Reductase (AKR) Mediated Activation Pathway.
DNA Adduct Formation: The Molecular Basis of Carcinogenicity
The ultimate carcinogenic metabolites of 3-MeC, primarily the diol-epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA bases. The primary targets for adduction are the exocyclic amino groups of guanine and adenine.[7] The formation of these bulky adducts distorts the DNA helix, leading to errors during DNA replication and transcription. If these adducts are not removed by cellular DNA repair mechanisms, they can result in permanent mutations in critical genes, such as tumor suppressor genes and oncogenes, thereby initiating the process of carcinogenesis.
Experimental Methodologies
The study of 3-MeC metabolic activation relies on a combination of in vitro and in vivo experimental approaches. Below are detailed protocols for two fundamental techniques in this field.
Protocol 1: In Vitro Metabolism of this compound Using Rat Liver Microsomes
This protocol provides a framework for assessing the metabolic profile of 3-MeC in a controlled in vitro system.
Objective: To determine the metabolites of 3-MeC produced by the enzymatic activity of rat liver microsomes.
Materials:
-
This compound (substrate)
-
Rat liver microsomes (from a reputable commercial source or prepared in-house)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for HPLC analysis)
-
HPLC system with UV or fluorescence detection
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (typically 0.5-1.0 mg/mL protein), the NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding 3-MeC (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). Time-course experiments can be performed to determine the rate of metabolism.
-
Quenching of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the metabolite profile by reverse-phase HPLC.[8] Metabolites are identified by comparing their retention times with those of authentic standards.
Protocol 2: ³²P-Postlabeling Assay for the Detection of 3-MeC-DNA Adducts
This highly sensitive method allows for the detection and quantification of DNA adducts, even at very low levels.[9][10][11]
Objective: To detect and quantify 3-MeC-DNA adducts in a DNA sample.
Materials:
-
DNA sample (from in vitro or in vivo experiments)
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion)
-
Nuclease P1 (for adduct enrichment)
-
T4 polynucleotide kinase
-
[γ-³²P]ATP (radiolabel)
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample (typically 5-10 µg) to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides to deoxynucleosides, leaving the bulky adducts as substrates for the subsequent labeling step.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubating with [γ-³²P]ATP and T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC).
-
Detection and Quantification: Visualize the separated adducts using a phosphorimager or by autoradiography. Quantify the level of adducts by measuring the radioactivity in the adduct spots relative to the total amount of DNA analyzed.
Quantitative Data Summary
The following table summarizes representative quantitative data related to the metabolism and DNA adduction of methylchrysenes, providing a comparative context for 3-MeC.
| Parameter | 5-Methylchrysene | 6-Methylchrysene | This compound (projected) | Reference |
| Tumorigenicity in mouse skin | Strong | Weak | Strong | [1] |
| Formation of 1,2-diol-3,4-epoxide-DNA adducts in mouse skin (relative levels) | High | Low (approx. 20-fold lower than 5-MeC) | High (expected to be similar to 5-MeC) | [9] |
| Major metabolizing CYP enzymes (human liver) | CYP1A1, CYP1A2, CYP3A4 | CYP1A1, CYP1A2, CYP3A4 | CYP1A1, CYP1A2, CYP3A4 (inferred) | [10] |
Conclusion
The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, with the formation of a bay-region diol-epoxide being the predominant route to its carcinogenic activity. The interplay of cytochrome P450 enzymes and epoxide hydrolase is central to this activation cascade, culminating in the formation of highly reactive electrophiles that form covalent adducts with DNA. Understanding these pathways is crucial for assessing the carcinogenic risk posed by 3-MeC and for developing strategies to mitigate its harmful effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of 3-MeC metabolism and genotoxicity.
References
- Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. Journal of the National Cancer Institute, 53(4), 1121–1133. [Link]
- Melikian, A. A., LaVoie, E. J., Hecht, S. S., & Hoffmann, D. (1982). Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene. Carcinogenesis, 3(5), 599–606. [Link]
- Gupta, R. C. (1993). 32P-postlabelling analysis of bulky aromatic adducts.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]
- Palackal, T. T., Lee, S. H., Harvey, R. G., Blair, I. A., & Penning, T. M. (2004). Fjord-region benzo[g]chrysene-11,12-dihydrodiol and benzo[c]phenanthrene-3,4-dihydrodiol as substrates for rat liver dihydrodiol dehydrogenase (AKR1C9). Chemical research in toxicology, 17(9), 1211–1220. [Link]
- Phillips, D. H., Hewer, A., & Grover, P. L. (1987). Formation of DNA adducts in mouse skin treated with metabolites of chrysene. Cancer letters, 35(2), 207–214. [Link]
- Agarwal, S. C., & Lambert, G. R. (1995). Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene. Carcinogenesis, 16(11), 2731–2737. [Link]
- Munoz, B., & Albores, A. (2011). DNA Damage Caused by Polycyclic Aromatic Hydrocarbons: Mechanisms and Markers.
- Jacob, J., Grimmer, G., & Schmoldt, A. (1981). Comparative Metabolism of Chrysene and 5-Methylchrysene by Rat and Rainbow Trout Liver Microsomes.
- Thermo Fisher Scientific - IN. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
- Not Vot. (2017, April 27). What is Fjord Region? Chemistry Stack Exchange. [Link]
- Agarwal, S. C., Harvey, R. G., & Lambert, G. R. (1995). In vitro reaction with DNA of the fjord-region diol epoxides of benzo[g]chrysene and benzo[c]phenanthrene as studied by 32P-postlabeling. Chemical research in toxicology, 8(4), 591–599. [Link]
- Amin, S., Hecht, S. S., & Hoffmann, D. (1987). Comparative tumorigenicity of dimethylchrysenes in mouse skin. Cancer research, 47(24 Pt 1), 6543–6546. [Link]
- Gu, J., & Weng, Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current drug metabolism, 2(4), 305–331. [Link]
- Boogaard, P. J. (2016). F.1 Bay- and fjord-regions in a polycyclic aromatic hydrocarbon.
- protocols.io. (2025, August 3).
- Jacob, J., Schmoldt, A., & Grimmer, G. (1982). Metabolism of 3-hydroxychrysene by rat liver microsomal preparations. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 363(8), 903–910. [Link]
- Sørensen, L., Grøsvik, B. E., Pampanin, D. M., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental Science & Technology, 57(30), 11022–11031. [Link]
- Sørensen, L., Grøsvik, B. E., Pampanin, D. M., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. Environmental science & technology, 57(30), 11022–11031. [Link]
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- Kandel, Y., & Guengerich, F. P. (2019). Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. The Journal of biological chemistry, 294(40), 14614–14626. [Link]
- Pataki, J., Lee, H., & Harvey, R. G. (1983). Carcinogenic metabolites of 5-methylchrysene. Carcinogenesis, 4(4), 399–402. [Link]
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- Sydnes, M. O., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules (Basel, Switzerland), 27(24), 8963. [Link]
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The Biological Double-Edged Sword: A Technical Guide to the Isomeric Activity of 3-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the biological activities of 3-methylchrysene and its isomers, a class of polycyclic aromatic hydrocarbons (PAHs) of significant interest due to their differential carcinogenic and mutagenic profiles. As environmental contaminants, primarily originating from the incomplete combustion of organic materials, understanding the structure-activity relationships of these isomers is paramount for toxicological risk assessment and the development of potential mitigative strategies. This document moves beyond a mere recitation of facts to provide a causal analysis of the experimental methodologies and mechanistic underpinnings that dictate the biological fate of these compounds.
The Isomeric Landscape of Methylchrysene: A Tale of Six Molecules
Chrysene, a four-ring aromatic hydrocarbon, can be methylated at six distinct positions, giving rise to a family of isomers with markedly different biological properties. The position of a single methyl group dramatically alters the molecule's interaction with metabolic enzymes and DNA, a classic example of structure-activity relationships dictating toxicological outcomes.
The six isomers of methylchrysene are:
-
1-Methylchrysene
-
2-Methylchrysene
-
This compound
-
4-Methylchrysene
-
5-Methylchrysene
-
6-Methylchrysene
Among these, 5-methylchrysene stands out as a potent carcinogen, while this compound and 6-methylchrysene are recognized as strong tumor initiators but weak carcinogens.[1] The remaining isomers generally exhibit moderate to weak activity.[1] This guide will delve into the molecular mechanisms responsible for these observed differences, with a particular focus on the metabolic activation, DNA adduction, and mutagenic potential of this compound in the context of its isomeric counterparts.
Metabolic Activation: The Genesis of Genotoxicity
The carcinogenicity of methylchrysenes is not an intrinsic property of the parent compounds but rather a consequence of their metabolic activation into highly reactive electrophiles. This bioactivation is a multi-step process primarily mediated by the cytochrome P450 (CYP) family of enzymes.[2] The consensus pathway involves the formation of diol epoxides, which are the ultimate carcinogenic metabolites capable of covalently binding to DNA.
The metabolic activation cascade can be visualized as follows:
Metabolic activation of methylchrysene isomers.
The "bay region" theory is central to understanding the varying carcinogenicity of these isomers. This theory posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly carcinogenic. For 5-methylchrysene, the methyl group is located in the same bay region as the diol epoxide, which is thought to enhance its carcinogenicity.[3]
The specific CYP enzymes involved in the metabolism of methylchrysenes include CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4][5][6] Studies have shown that in the human liver, CYP1A2 and CYP2C10 are key catalysts for the metabolic activation of 5- and 6-methylchrysene, while CYP1A1 plays a more significant role in the lungs.[4][5]
DNA Adduct Formation: The Molecular Scar of Genotoxicity
The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA, forming stable covalent adducts. These adducts represent a form of DNA damage that, if not repaired, can lead to mutations during DNA replication.
The primary sites of adduction for many PAH diol epoxides, including those of methylchrysenes, are the exocyclic amino groups of guanine and adenine.[3][7][8][9] For 5-methylchrysene, the major DNA adducts are formed through the reaction of its diol epoxide with the N² position of deoxyguanosine.[10]
The formation and persistence of these DNA adducts are critical determinants of carcinogenic potential. The level of DNA adducts formed from the highly carcinogenic 5-methylchrysene is significantly greater than that from the weakly carcinogenic 6-methylchrysene.[3] While direct experimental data on the specific DNA adducts of this compound are less abundant in the literature, it is mechanistically plausible that its diol epoxide also forms adducts primarily with purine bases.
Mutagenicity Profile: A Correlate of Carcinogenic Potential
The mutagenic potential of the methylchrysene isomers, often assessed using the Ames test (a bacterial reverse mutation assay), generally correlates with their carcinogenic activity. The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[11][12] A mutagenic compound can cause a reverse mutation in the histidine operon, restoring the bacteria's ability to synthesize histidine and thus allowing them to grow.
Studies have shown that 5-methylchrysene and 4-methylchrysene are mutagenic in the Ames test in the presence of a metabolic activation system (S9 fraction from rat liver), while 2- and this compound show weaker mutagenic responses.[1] The diol epoxides of 5-methylchrysene are highly mutagenic, whereas the diol epoxides of the weak carcinogen 6-methylchrysene are not mutagenic at similar concentrations.[13]
Table 1: Comparative Biological Activity of Methylchrysene Isomers
| Isomer | Tumor Initiating Activity (Mouse Skin) | Carcinogenicity (Mouse Skin) | Mutagenicity (Ames Test with S9) |
| 1-Methylchrysene | Moderate | Weak or inactive | Not specified |
| 2-Methylchrysene | Moderate | Weak or inactive | Weakly positive[1] |
| This compound | Strong | Weak or inactive | Weakly positive[1] |
| 4-Methylchrysene | Moderate | Weak or inactive | Positive[1] |
| 5-Methylchrysene | Strong | Strong | Mutagenic[1] |
| 6-Methylchrysene | Strong | Weak or inactive | Non-mutagenic diol epoxides[13] |
Experimental Protocols: Methodologies for Assessing Biological Activity
The following sections provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of methylchrysene isomers.
Ames Test (Bacterial Reverse Mutation Assay)
This in vitro assay is a standard for assessing the mutagenic potential of chemical compounds.[11][14]
Objective: To determine if a methylchrysene isomer or its metabolites can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Test compound (methylchrysene isomer) dissolved in a suitable solvent (e.g., DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver for metabolic activation
-
Cofactor solution (NADP, glucose-6-phosphate)
-
Molten top agar containing a trace amount of histidine and biotin
-
Minimal glucose agar plates
Procedure:
-
Preparation of Tester Strains: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a dense culture.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution. Keep on ice.
-
Exposure: In a sterile tube, add the following in order:
-
0.1 mL of the tester strain culture
-
0.1 mL of the test compound solution at various concentrations
-
0.5 mL of the S9 mix (for assays with metabolic activation) or buffer (for assays without)
-
-
Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.
Mouse Skin Carcinogenesis Assay (Initiation-Promotion Protocol)
This in vivo assay is a widely used model to evaluate the tumor-initiating and promoting potential of chemicals.[15][16]
Objective: To assess the ability of a methylchrysene isomer to initiate tumor formation on mouse skin.
Materials:
-
Female SENCAR or CD-1 mice (6-8 weeks old)
-
Test compound (methylchrysene isomer) dissolved in acetone
-
Tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) dissolved in acetone
-
Electric clippers
Procedure:
-
Acclimation and Shaving: Acclimate the mice for at least one week. Two days before initiation, shave the dorsal skin of the mice.
-
Initiation: Apply a single topical dose of the methylchrysene isomer in acetone to the shaved area of each mouse. Control groups should receive acetone alone.
-
Promotion: One to two weeks after initiation, begin the promotion phase. Apply a solution of TPA in acetone to the same area twice weekly for 20-25 weeks.
-
Observation and Data Collection:
-
Observe the mice weekly for the appearance of skin papillomas.
-
Record the number of tumors per mouse and the percentage of mice with tumors.
-
Tumors are typically counted when they reach a diameter of at least 1 mm and persist for at least two weeks.
-
-
Histopathological Analysis: At the end of the study, euthanize the mice and collect skin tumors for histopathological examination to confirm the diagnosis of papillomas and identify any progression to squamous cell carcinomas.
Mouse skin carcinogenesis assay workflow.
³²P-Postlabeling Assay for DNA Adducts
This highly sensitive method is used to detect and quantify bulky DNA adducts.[4][5][6][17]
Objective: To measure the levels of DNA adducts in the skin of mice treated with a methylchrysene isomer.
Materials:
-
DNA isolation kit
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Isolation: Isolate DNA from the skin tissue of mice treated with the methylchrysene isomer.
-
Enzymatic Digestion: Digest the DNA to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by digesting the normal nucleotides to deoxynucleosides with nuclease P1.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Separate the ³²P-labeled adducted nucleotides by multidirectional chromatography on PEI-cellulose TLC plates.
-
Detection and Quantification: Detect the radioactive adduct spots using a phosphorimager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and relating it to the total amount of DNA analyzed.
Conclusion: A Framework for Understanding and Future Directions
The study of this compound and its isomers provides a compelling case study in the principles of chemical carcinogenesis and the importance of structure-activity relationships. The position of a single methyl group profoundly influences metabolic activation, the nature and extent of DNA adduct formation, and ultimately, the mutagenic and carcinogenic potential of the molecule. While 5-methylchrysene serves as a potent archetype of a bay-region-activated PAH, the strong tumor-initiating yet weak carcinogenic activity of 3- and 6-methylchrysene highlights the nuanced interplay of factors that govern the progression from initiation to malignancy.
For researchers and drug development professionals, this understanding is critical. It informs the toxicological evaluation of complex mixtures containing PAHs and provides a rational basis for the design of safer chemicals. Furthermore, the detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation of the biological activities of these and other environmental contaminants. Future research should aim to further elucidate the specific DNA adduct profiles of the less-studied methylchrysene isomers, such as this compound, and to explore the cellular repair mechanisms that respond to these forms of DNA damage. A deeper understanding of these processes will undoubtedly contribute to more accurate risk assessments and the development of novel strategies for cancer prevention.
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3-Methylchrysene: Occurrence, Analysis, and Toxicological Significance in Tobacco Smoke and Airborne Particulates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class, is a product of incomplete combustion of organic materials. Its presence in tobacco smoke and urban airborne particulate matter raises significant toxicological concerns. This technical guide provides an in-depth exploration of the formation, occurrence, and analysis of this compound in these complex matrices. We will delve into the causality behind state-of-the-art analytical methodologies, from sample collection and preparation to final chromatographic separation and mass spectrometric detection. This document is intended to serve as a critical resource for researchers engaged in environmental health, toxicology, and drug development by providing both foundational knowledge and detailed, field-proven experimental protocols.
Introduction: The Significance of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused aromatic rings. They are ubiquitous environmental contaminants formed during the incomplete combustion of organic matter, including fossil fuels and tobacco.[1] Among the myriad of PAHs, methylated derivatives such as this compound are of particular interest due to their carcinogenic potential.[2]
This compound (C₁₉H₁₄, Molar Mass: 242.31 g/mol ) is one of six methyl isomers of chrysene.[3] While the International Agency for Research on Cancer (IARC) has classified this compound in Group 3 ("Not classifiable as to its carcinogenicity to humans"), this classification reflects a lack of sufficient human data, not a definitive absence of risk.[4][5] Indeed, studies on mouse skin have demonstrated that this compound possesses moderate tumor-initiating activity, and there is limited evidence for its carcinogenicity in experimental animals.[2][6] Its isomer, 5-methylchrysene, is a potent carcinogen, highlighting the critical role of molecular geometry in the toxicity of this compound class.[3][6] Given its established presence in known human carcinogens like tobacco smoke, understanding its formation and accurately quantifying its levels in various environmental media is paramount for human health risk assessment.[1][7]
Formation and Occurrence in Tobacco Smoke
Cigarette smoke is a complex aerosol containing over 5,000 chemical compounds, many of which are hazardous.[8] PAHs are formed via pyrolysis and pyrosynthesis in the high-temperature burning zone of a cigarette, which can reach approximately 880°C.[9] Organic tobacco components, including phytosterols, amino acids, and cellulose, are thermally degraded into smaller, unstable radical species that then recombine to form stable aromatic structures like chrysene and its alkylated derivatives.[9][10]
While early research explored tobacco sterols as potential precursors, pyrolysis experiments have suggested they are not the primary source of methylchrysenes in smoke.[3] The formation is a complex, non-specific pyrosynthetic process.
Quantitative Occurrence in Cigarette Smoke
The analysis of trace-level PAHs in the complex matrix of cigarette smoke condensate is a significant analytical challenge. Landmark studies have provided quantitative data on the presence of this compound and its isomers.
| Compound | Amount per Cigarette (ng)[3] |
| Chrysene | 36.5 |
| 1-Methylchrysene | 3.0 |
| 2-Methylchrysene | 1.2 |
| This compound | 6.1 |
| 5-Methylchrysene | 0.6 |
| 6-Methylchrysene | 7.2 |
| Data from a study on 85-mm U.S. blended nonfilter cigarettes. |
Occurrence and Analysis in Airborne Particulates
This compound is a component of airborne particulate matter (PM), particularly the fine fraction (PM₂.₅), which can penetrate deep into the respiratory tract.[11] Its sources are varied and include vehicle exhaust, industrial emissions, and residential heating with wood or coal. As with tobacco smoke, it is formed by the incomplete combustion of organic materials.[1]
The analysis of this compound in air requires a robust workflow to handle complex sample matrices and achieve low detection limits, often in the picogram to nanogram per cubic meter (pg/m³ to ng/m³) range.[12][13]
Logical Framework for Analytical Workflow
The accurate quantification of this compound from environmental samples is predicated on a multi-stage process designed to isolate the analyte from a complex matrix and present it in a form suitable for sensitive instrumental analysis. The workflow must address challenges such as the analyte's low concentration, potential for degradation, and the presence of numerous interfering compounds.
Caption: Generalized analytical workflow for this compound.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies, such as those published by the U.S. Environmental Protection Agency (EPA) and in peer-reviewed literature. They are designed to be self-validating through the inclusion of internal standards and quality control checks.
Protocol: Analysis of this compound in Tobacco Smoke Condensate
This protocol is adapted from the multi-step chromatographic methods required to resolve isomeric PAHs from the highly complex tar matrix.[3][14]
1. Smoke Condensate Collection: a. Condition a set of standard research cigarettes (e.g., 2R4F) at specified humidity and temperature for 48 hours. b. "Smoke" the cigarettes using a standardized smoking machine under a defined puffing regimen (e.g., ISO or Health Canada Intense). c. Trap the mainstream smoke particulate phase on a glass fiber filter pad (Cambridge filter pad). The collected material is the cigarette smoke condensate (CSC) or "tar".
2. Extraction and Solvent Partitioning: a. Spike the filter pad with a known amount of a suitable internal standard (e.g., ¹⁴C-labeled chrysene or a deuterated PAH like Chrysene-d₁₂) to correct for losses during sample preparation. b. Extract the CSC from the filter pad using a solvent mixture like cyclohexane-methanol-water. c. Perform liquid-liquid partitioning to separate the neutral PAH fraction from acidic and basic components. The PAHs will preferentially partition into the non-polar organic phase (cyclohexane).
3. Chromatographic Cleanup and Fractionation: a. Concentrate the neutral PAH fraction under a gentle stream of nitrogen. b. Subject the concentrate to column chromatography on silica gel and/or alumina. Elute with a solvent gradient of increasing polarity (e.g., starting with hexane and progressing to hexane/dichloromethane mixtures) to separate aliphatic compounds from the aromatic fraction. c. Causality: This step is critical for removing the bulk of interfering compounds. The choice of stationary phase (silica/alumina) and mobile phase is based on the principle of polarity, where non-polar PAHs are retained less strongly than more polar compounds. d. For enhanced specificity, a Diels-Alder reaction with maleic anhydride can be used to selectively remove benz[a]anthracene, which often co-elutes with chrysene isomers.[3]
4. Instrumental Analysis (GC-MS): a. Analyze the purified fraction using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. GC Conditions: Use a capillary column suitable for PAH analysis (e.g., DB-5ms). Employ a temperature program that ramps from ~60°C to >300°C to ensure elution and separation of the 4- and 5-ring PAHs. c. MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion (m/z 242) for this compound and other isomers, and the specific ion for the internal standard. d. Causality: GC-MS is the preferred method due to its high resolving power and specificity.[12][15] SIM mode provides a significant enhancement in sensitivity and selectivity by filtering out noise from matrix ions, which is essential for achieving the required low detection limits. e. Quantify this compound by comparing its peak area to that of the internal standard against a multi-point calibration curve prepared with a certified reference standard.[16]
Protocol: Analysis of this compound in Airborne Particulates
This protocol is based on U.S. EPA Method TO-13A and other modern extraction techniques.[12][13]
1. Sample Collection: a. Use a high-volume air sampler to draw a known volume of air (e.g., >1000 m³) over a 24-hour period. b. The sampling train consists of a quartz fiber filter (QFF) to collect particulate-bound PAHs, followed by a sorbent cartridge (e.g., polyurethane foam, PUF, or XAD-2 resin) to trap vapor-phase PAHs.[12][17] c. Causality: This dual-phase collection is necessary because PAHs like methylchrysenes can exist in both the particulate and vapor phases, and their distribution depends on ambient temperature and vapor pressure.
2. Extraction: a. Spike the filter and sorbent with appropriate deuterated internal standards. b. Extract the samples using a validated method. Ultrasonic-assisted extraction is a common and efficient choice.[13][18] c. Extraction Procedure (Ultrasonic): i. Place the cut-up filter or the sorbent material in a beaker. ii. Add a suitable solvent mixture (e.g., hexane:acetone 1:1 v/v or dichloromethane).[17][18] iii. Sonicate in an ultrasonic bath for approximately 20-30 minutes. Repeat the extraction 2-3 times with fresh solvent. iv. Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.
3. Extract Cleanup (Solid-Phase Extraction): a. Prepare a solid-phase extraction (SPE) cartridge containing silica gel or Florisil. b. Condition the cartridge with the appropriate solvents (e.g., hexane). c. Load the concentrated sample extract onto the cartridge. d. Elute interfering compounds with a non-polar solvent like hexane. e. Elute the PAH fraction with a more polar solvent mixture, such as hexane:dichloromethane (1:1 v/v).[13] f. Causality: SPE is a more rapid and solvent-efficient cleanup method than traditional column chromatography. The principle remains the same: separating compounds based on polarity to isolate the analytes of interest from matrix interferences.[19]
4. Instrumental Analysis (GC-MS/MS): a. For complex environmental samples, Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) is recommended for superior selectivity.[13] b. GC Conditions: Similar to the tobacco smoke protocol. c. MS/MS Conditions: Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor molecular ion (m/z 242) and monitoring for a specific, stable product ion after collision-induced dissociation. d. Causality: The MRM transition is highly specific to the analyte's structure, effectively eliminating isobaric interferences (compounds with the same nominal mass but different structures) that can be a problem in complex matrices like air extracts.[13][15] This provides the highest degree of confidence in analyte identification and quantification. e. Quantify using the internal standard method against a calibration curve.
Toxicological Pathways and Biomarkers
The toxicity of PAHs like this compound is linked to their metabolic activation into reactive intermediates that can bind to DNA, forming adducts and potentially initiating carcinogenesis.[1]
Caption: Generalized metabolic activation pathway for PAHs.
Exposure to this compound can activate the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes like CYP1A1, which carry out the initial metabolic steps.[7][20] While this is a detoxification pathway, it can also lead to the formation of the highly reactive diol epoxide metabolites that are the ultimate carcinogenic species.[21][22]
Biomonitoring for PAH exposure often involves measuring urinary metabolites, such as 1-hydroxypyrene for pyrene exposure.[23] While specific, validated urinary biomarkers for this compound are less commonly used in routine panels, methods for detecting PAH metabolites in biological fluids are critical tools for assessing human exposure and internal dose.[23]
Conclusion
This compound is a scientifically significant polycyclic aromatic hydrocarbon found in both tobacco smoke and airborne particulate matter. Its presence, even at trace levels, warrants careful monitoring due to its potential health risks. The analytical workflows presented in this guide, which emphasize rigorous sample cleanup and highly selective instrumental techniques like GC-MS/MS, provide a reliable framework for the accurate quantification of this compound. For researchers in toxicology and drug development, understanding the environmental occurrence and analytical chemistry of this compound is a crucial component of assessing the risks posed by complex chemical mixtures and developing strategies for mitigating human exposure.
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In Vivo Metabolism and Excretion of 3-Methylchrysene: A Technical Guide
Introduction: The Toxicological Significance of 3-Methylchrysene
This compound (3-MC) is a polycyclic aromatic hydrocarbon (PAH) commonly found in tobacco smoke, coal tar, and other products of incomplete combustion.[1] As a member of the extensive family of PAHs, 3-MC is of significant toxicological concern due to its carcinogenic properties. The biological activity of 3-MC, like many PAHs, is not intrinsic to the parent molecule but is a consequence of its metabolic activation within the body into reactive intermediates that can damage cellular macromolecules, including DNA.[2][3][4] Understanding the intricate pathways of its in vivo metabolism and subsequent excretion is paramount for researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and environmental health. This guide provides an in-depth exploration of these processes, grounded in established scientific principles and experimental methodologies.
Part 1: The Metabolic Journey of this compound
Once absorbed into the body via inhalation, ingestion, or dermal contact, the lipophilic nature of 3-MC facilitates its distribution to various tissues, with the liver being the primary site of metabolism.[5][6] The metabolic fate of 3-MC is a two-act play, involving Phase I (functionalization) and Phase II (conjugation) reactions, which collectively aim to transform the parent compound into more water-soluble derivatives for efficient elimination.[5][6]
Phase I Metabolism: A Double-Edged Sword of Activation and Detoxification
The initial metabolic attack on 3-MC is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, particularly members of the CYP1 family, such as CYP1A1, CYP1A2, and CYP1B1.[7][8][9] These enzymes introduce oxygen into the 3-MC structure, a critical first step that can lead to either detoxification or, more ominously, metabolic activation.
The Carcinogenic Activation Pathway:
The carcinogenicity of many PAHs, including 3-MC, is attributed to the formation of highly reactive diol epoxide metabolites.[2][10] This multi-step process is a prime example of "metabolic activation":
-
Epoxide Formation: CYP enzymes, particularly CYP1A1 and CYP1B1, catalyze the oxidation of 3-MC to form an epoxide, primarily at the 1,2- and 3,4-positions.[7][8][9][11]
-
Dihydrodiol Formation: The resulting epoxide is then hydrated by the enzyme epoxide hydrolase to form a trans-dihydrodiol. For 3-MC, the formation of trans-1,2-dihydro-1,2-dihydroxy-3-methylchrysene is a key step.
-
Diol Epoxide Formation: In the final and most critical activation step, the dihydrodiol is re-oxidized by CYP enzymes to form a diol epoxide. The formation of a bay-region diol epoxide, where the epoxide ring is located in a sterically hindered "bay" of the polycyclic structure, is particularly associated with high carcinogenic potential.[2][10] In the case of 5-methylchrysene, a closely related and potent carcinogen, the anti-1,2-diol-3,4-epoxide is the ultimate carcinogenic metabolite that readily forms covalent adducts with DNA, leading to mutations and the initiation of cancer.[3][4]
Detoxification Pathways:
Parallel to the activation pathway, Phase I metabolism can also lead to detoxification. Hydroxylation can occur at other positions on the chrysene ring system or on the methyl group itself, leading to the formation of various phenols and hydroxymethyl derivatives.[3][8] These metabolites are generally less reactive and can be more readily conjugated in Phase II metabolism for excretion.
Caption: Metabolic pathway of this compound.
Phase II Metabolism: Preparing for Elimination
The primary function of Phase II metabolism is to increase the water solubility of the Phase I metabolites, thereby facilitating their excretion from the body.[12][13] This is achieved by conjugating them with endogenous hydrophilic molecules. The key enzymatic reactions include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process attaches glucuronic acid to hydroxylated metabolites. Glucuronide conjugates are a major class of PAH metabolites found in bile and urine.[5][6][12]
-
Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group to phenolic metabolites.
-
Glutathione Conjugation: Glutathione S-transferases (GSTs) conjugate reactive electrophilic intermediates, such as epoxides, with glutathione.[13][14][15] This is a critical detoxification pathway that prevents these reactive species from binding to cellular macromolecules like DNA.[13] The resulting glutathione conjugates can be further processed through the mercapturic acid pathway and excreted in the urine.[5]
Part 2: Excretion of this compound Metabolites
Following metabolic transformation, the now water-soluble conjugates of 3-MC are efficiently eliminated from the body. The principal routes of excretion are:
-
Biliary and Fecal Excretion: Due to their relatively high molecular weight, glucuronide and glutathione conjugates are actively transported into the bile.[5][16][17] The bile is then secreted into the small intestine, and the metabolites are ultimately eliminated in the feces.[5][11][18] This is a major clearance pathway for many PAHs.[6]
-
Urinary Excretion: Smaller metabolites and those formed from the mercapturic acid pathway are excreted by the kidneys into the urine.[5][11] The profile of urinary metabolites can serve as a biomarker of exposure to PAHs.[5]
The relative contribution of the fecal and urinary routes can depend on factors such as the dose, the route of administration, and the animal species being studied.[11][18]
Part 3: Experimental Methodologies for In Vivo Analysis
A robust and well-designed experimental protocol is crucial for accurately characterizing the in vivo metabolism and excretion of 3-MC. The following outlines a comprehensive workflow, emphasizing the rationale behind key procedural steps.
Workflow for In Vivo Metabolism and Excretion Study of this compound
Caption: Workflow for an in vivo metabolism study.
Detailed Experimental Protocols
1. Animal Model and Dosing Regimen
-
Objective: To administer 3-MC to a relevant biological system to study its metabolic fate.
-
Protocol:
-
Animal Selection: Male Sprague-Dawley rats (8-10 weeks old) are commonly used due to their well-characterized metabolic enzyme systems.
-
Acclimatization: House animals individually in metabolic cages for at least 3 days prior to the study to allow for acclimatization. These cages are essential as they are designed to separate urine and feces for collection.
-
Dose Preparation: Prepare a dosing solution of 3-MC in a suitable vehicle (e.g., corn oil). For excretion and mass balance studies, using a radiolabeled version of 3-MC (e.g., ³H or ¹⁴C) is highly advantageous as it allows for the tracking of all metabolites.
-
Administration: Administer a single dose of 3-MC via oral gavage or intraperitoneal (IP) injection. Oral gavage mimics a likely route of human exposure, while IP injection ensures complete bioavailability.
-
-
Causality: The choice of animal model and route of administration is critical for the relevance of the study. Metabolic cages are non-negotiable for accurate collection of excreta, which is the cornerstone of an excretion study.
2. Sample Collection and Processing
-
Objective: To collect and prepare biological samples for the analysis of 3-MC and its metabolites.
-
Protocol:
-
Collection: Collect urine and feces at predetermined intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h) post-dose. For biliary excretion, cannulation of the bile duct is required.
-
Sample Processing:
-
Urine: Centrifuge to remove particulates. Store at -80°C.
-
Feces: Homogenize with a suitable solvent (e.g., methanol/water) to extract the parent compound and metabolites. Centrifuge and collect the supernatant.
-
-
Deconjugation (Optional but Recommended): To analyze the total amount of a specific Phase I metabolite (the aglycone), treat urine or bile samples with a mixture of β-glucuronidase and arylsulfatase to hydrolyze the Phase II conjugates.[19]
-
Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to concentrate the metabolites from the complex biological matrix and remove interfering substances.
-
-
Causality: Timed collection allows for the determination of excretion kinetics. Enzymatic hydrolysis is a key step to unmask the core structures of the metabolites, simplifying their identification and providing a measure of the total metabolic flux through a particular pathway. SPE is a crucial clean-up step that enhances the sensitivity and reliability of subsequent analytical measurements.
3. Analytical Techniques for Metabolite Identification and Quantification
-
Objective: To separate, identify, and quantify 3-MC and its various metabolites.
-
Protocol:
-
High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV and/or fluorescence detection for the initial separation and profiling of metabolites. PAHs and their metabolites are often fluorescent, making this a highly sensitive detection method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for metabolite identification.[20]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of metabolites.
-
Tandem Mass Spectrometry (MS/MS): Provides structural information through fragmentation patterns, which is critical for distinguishing between isomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel or key metabolites, isolation of the metabolite is required, followed by NMR analysis.
-
-
Causality: The combination of chromatographic separation (HPLC) with highly sensitive and specific detection (MS/MS and HRMS) is essential for resolving the complex mixture of metabolites present in biological samples and confidently identifying them.[20]
Data Summary and Presentation
Quantitative data from excretion studies should be summarized in a clear, tabular format to facilitate interpretation and comparison.
Table 1: Cumulative Excretion of this compound-Derived Radioactivity in Rats (72h post-dose)
| Excretion Route | Percentage of Administered Dose (%) |
| Urine | 15 - 25% |
| Feces | 60 - 75% |
| Cage Wash | < 5% |
| Total Recovery | > 90% |
Note: Values are representative and will vary based on specific experimental conditions.
Conclusion
The in vivo metabolism of this compound is a complex interplay of enzymatic processes that determine its toxicological fate. While Phase II conjugation and subsequent excretion represent an efficient detoxification and elimination strategy, the metabolic activation pathway via the formation of a bay-region diol epoxide is a critical event in its mechanism of carcinogenicity. A thorough understanding of these pathways, supported by robust experimental methodologies, is essential for accurate risk assessment of 3-MC and for the broader field of drug development, where understanding metabolic fate is a fundamental requirement.
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Genotoxicity and Mutagenicity of 3-Methylchrysene: A Mechanistic and Methodological Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
3-Methylchrysene (3-MC) is a polycyclic aromatic hydrocarbon (PAH) identified in tobacco smoke, grilled meats, and products of fossil fuel combustion.[1] As a member of the methylchrysene isomer family, its genotoxic and carcinogenic potential is of significant interest to researchers in toxicology and drug development. This guide provides a technical overview of the core mechanisms underlying 3-MC's genotoxicity, details the standard methodologies for its assessment, and contextualizes its activity relative to its more potent isomers. While 5-methylchrysene is a potent carcinogen, this compound displays moderate activity, primarily as a strong tumor initiator.[2][3] Its biological activity is not intrinsic but is dependent on metabolic activation to highly reactive intermediates that form covalent adducts with DNA. Understanding this activation pathway and the subsequent cellular consequences is critical for accurate risk assessment and the development of safer chemical entities. This document synthesizes current knowledge, presents validated experimental protocols, and offers insights into the causal relationships between chemical structure, metabolic fate, and genotoxic outcome.
The Cornerstone of Genotoxicity: Metabolic Activation
The genotoxic potential of this compound, like most PAHs, is realized only after enzymatic conversion into chemically reactive metabolites. This process, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase, is a critical determinant of its carcinogenic activity. The most widely accepted pathway involves the formation of a bay-region diol epoxide, the ultimate carcinogen responsible for DNA damage.[4][5]
The causality behind this multi-step activation is rooted in the body's attempt to detoxify and excrete the foreign compound by making it more water-soluble. However, this process paradoxically generates highly electrophilic intermediates.
Key Steps in Metabolic Activation:
-
Initial Epoxidation: CYP enzymes (primarily CYP1A1) introduce an epoxide group across a double bond in the 3-MC molecule.
-
Hydration to Diol: Epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol. For 3-MC, this preferentially occurs at the 1,2-position.[6]
-
Second Epoxidation: A second epoxidation event, again mediated by CYP enzymes, occurs on the adjacent double bond, forming a diol epoxide. The stereochemistry of this final metabolite is crucial. The anti-diol epoxide, where the epoxide ring is on the opposite face of the ring from the hydroxyl groups, is generally more mutagenic and carcinogenic than the syn-isomer.[7]
The position of the methyl group on the chrysene backbone significantly influences the molecule's susceptibility to this activation pathway and the ultimate reactivity of the resulting diol epoxide.[6] While 3-MC is metabolically activated, its isomer, 5-methylchrysene, is a more potent carcinogen because its methyl group is located within the same bay region as the epoxide ring, enhancing the stability and reactivity of the carbocation formed upon DNA binding.[6][7]
Caption: Metabolic activation pathway of this compound to its ultimate carcinogenic diol epoxide.
Molecular Mechanism of Damage: DNA Adduct Formation and Mutagenesis
The ultimate carcinogenic metabolite, the anti-3-MC-1,2-diol-3,4-epoxide, is a highly reactive electrophile. Its strained epoxide ring readily undergoes nucleophilic attack by electron-rich sites on DNA bases. The primary target is the exocyclic amino group of guanine (N2-dG) and, to a lesser extent, adenine.[8]
This covalent binding forms a bulky 3-MC-DNA adduct, a physical lesion on the DNA backbone.[9] The presence of this adduct disrupts the normal functioning of DNA polymerase during replication. The replication machinery may stall or, more critically, may bypass the lesion by inserting an incorrect base opposite the adducted nucleotide. This process, known as translesion synthesis, is a primary source of the point mutations (e.g., G→T transversions) characteristic of PAH-induced carcinogenesis. If these mutations occur in critical genes, such as tumor suppressor genes (e.g., p53) or proto-oncogenes (e.g., Ras), they can lead to uncontrolled cell growth and the initiation of cancer.[10]
The entire process is a cascade of events where the initial chemical exposure is translated into a permanent alteration of the genetic code. The trustworthiness of this model is supported by the direct observation of these specific adducts in the DNA of target tissues treated with PAHs.[11]
Caption: Logical flow from 3-MC exposure to the initiation of carcinogenesis.
In Vitro Assessment: The Bacterial Reverse Mutation (Ames) Test
The Ames test is the universally accepted first-line screen for mutagenic potential.[12] It leverages specially engineered strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[13] The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a prototrophic (his+) state, allowing them to form colonies.
For PAHs like 3-MC, which require metabolic activation, the test must be conducted both in the absence and presence of an exogenous metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.[14] A positive result, indicated by a dose-dependent increase in revertant colonies compared to a solvent control, is a strong indicator of mutagenic activity.[12]
Experimental Protocol: Ames Test for this compound
This protocol is a self-validating system. The inclusion of negative (solvent) and positive controls for each bacterial strain, with and without S9 activation, ensures the test system is functioning correctly and that any observed effect is due to the test article.
-
Preparation:
-
Bacterial Strains: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[12]
-
Test Article: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
S9 Mix: Prepare the S9 mix containing S9 fraction, cofactors (NADP, G6P), and buffer. Keep on ice.[14]
-
Controls: Prepare solvent control (DMSO) and positive controls (e.g., 2-Nitrofluorene for -S9, Benzo[a]pyrene for +S9).
-
-
Pre-incubation:
-
For each concentration and control, add the following to a sterile tube:
-
100 µL of bacterial culture.
-
500 µL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
50 µL of the test article dilution or control solution.
-
-
Vortex gently and incubate at 37°C for 20-30 minutes.
-
-
Plating:
-
Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each pre-incubation tube.
-
Vortex briefly and immediately pour the mixture onto the surface of a minimal glucose agar plate.[13]
-
Gently tilt the plate to ensure even distribution.
-
-
Incubation & Scoring:
-
Allow the top agar to solidify, then invert the plates.
-
Incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
Calculate the mean number of revertants per plate for each concentration.
-
A positive response is typically defined as a dose-related increase in revertants that is at least double the mean of the solvent control.
-
Caption: Experimental workflow for the Bacterial Reverse Mutation (Ames) Test.
Quantitative Data: Comparative Mutagenicity
Studies have shown that 3-MC is mutagenic in the Ames test, but its potency varies compared to its isomers. This highlights the critical role of molecular structure in genotoxic activity.
| Compound | S. typhimurium Strain | Metabolic Activation | Mutagenic Potency (Revertants/nmol) |
| This compound | TA100 | +S9 | Positive (less potent than 5-MC)[15] |
| 5-Methylchrysene | TA100 | +S9 | Highly Positive (~7400 for its diol-epoxide)[7][16] |
| 6-Methylchrysene | TA100 | +S9 | Weakly Positive / Inactive[7] |
| Chrysene (parent) | TA100 | +S9 | Positive[15] |
| Table 1: Summary of comparative mutagenicity data for methylchrysene isomers. The mutagenicity of 3-MC is established, though often reported in qualitative or comparative terms relative to the highly potent 5-MC. |
In Vivo Assessment: Chromosomal Damage and Carcinogenicity
While in vitro assays are powerful screening tools, in vivo studies are essential to understand genotoxicity in the context of a whole organism, including absorption, distribution, metabolism, and excretion (ADME).
The In Vivo Micronucleus Test
The micronucleus test is a robust assay for detecting both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.[18] An increase in the frequency of micronucleated cells in a treated animal indicates that the test article has caused chromosomal damage.[19] The assay is typically performed in rodent bone marrow erythrocytes.
Experimental Protocol: Rodent Bone Marrow Micronucleus Test
-
Animal Dosing:
-
Use a suitable rodent model (e.g., male CD-1 mice).
-
Administer this compound (dissolved in a vehicle like corn oil) via an appropriate route (e.g., intraperitoneal injection or oral gavage) at multiple dose levels. Include a vehicle control group and a positive control group (e.g., cyclophosphamide).
-
Typically, two doses are administered 24 hours apart.
-
-
Sample Collection:
-
At 24 hours after the final dose, humanely euthanize the animals.
-
Harvest bone marrow from the femurs by flushing with fetal bovine serum.
-
-
Slide Preparation:
-
Centrifuge the bone marrow suspension to pellet the cells.
-
Resuspend the pellet and create a smear on a clean microscope slide.
-
Allow the slides to air dry.
-
-
Staining and Analysis:
-
Fix the slides in methanol and stain with a fluorescent dye (e.g., acridine orange) or Giemsa stain.
-
Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs; immature red blood cells) per animal for the presence of micronuclei.
-
Determine the ratio of PCEs to normochromatic erythrocytes (NCEs; mature red blood cells) to assess bone marrow toxicity.
-
-
Data Evaluation:
-
A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.
-
Carcinogenicity: The Mouse Skin Initiation-Promotion Assay
This classic assay differentiates between a chemical's ability to initiate cancer and its ability to promote tumor growth.
-
Initiation: A single, sub-carcinogenic dose of the test article (the initiator) is applied to the skin of mice. This causes an irreversible genetic mutation.
-
Promotion: This is followed by repeated applications of a non-carcinogenic but mitogenic substance (the promoter, e.g., TPA), which stimulates the proliferation of the initiated cells, leading to tumor formation.
Studies using this model have provided clear evidence for the genotoxic activity of 3-MC.[2][20]
| Compound | Assay | Result |
| This compound | Mouse Skin Initiation-Promotion | Strong Tumor Initiator [2] |
| 5-Methylchrysene | Mouse Skin Initiation-Promotion | Strong Tumor Initiator [2] |
| 5-Methylchrysene | Mouse Skin Carcinogenicity (alone) | Strong Carcinogen [2] |
| Chrysene (parent) | Mouse Skin Initiation-Promotion | Moderate Tumor Initiator[2] |
| Table 2: Summary of tumor-initiating activity of this compound and related compounds on mouse skin. This demonstrates its ability to cause permanent genetic damage in vivo. |
Regulatory Context and Hazard Classification
The International Agency for Research on Cancer (IARC) provides classifications on the carcinogenic risk of agents to humans. In a 2010 monograph, this compound was evaluated. However, it is important to note the distinction between different methylchrysene isomers. While 5-Methylchrysene is classified as Group 2B ("Possibly carcinogenic to humans"), this compound itself falls into Group 3: Not classifiable as to its carcinogenicity to humans .[21] This classification indicates that the evidence for carcinogenicity in humans is inadequate and the evidence in experimental animals is limited or inadequate. This can seem contradictory to the strong tumor initiation data but reflects the high bar for IARC classifications, which often require robust evidence from multiple species and long-term bioassays.
According to aggregated GHS information, this compound is classified with warnings for serious eye irritation, potential organ damage, and high toxicity to aquatic life.[21]
Conclusion
This compound is a genotoxic PAH that requires metabolic activation to a bay-region diol epoxide to exert its effects. This reactive metabolite forms DNA adducts, leading to mutations that can be detected in in vitro systems like the Ames test. In vivo, this DNA-damaging potential manifests as strong tumor-initiating activity in mouse skin models. While its overall carcinogenic potency is considered moderate and less than that of its isomer 5-methylchrysene, its clear mutagenic and tumor-initiating properties confirm its status as a significant genotoxic agent. For professionals in drug development and chemical safety, understanding the specific metabolic pathways and genotoxic mechanisms of such compounds is paramount for hazard identification and risk management. Future research could further delineate the specific mutation signatures induced by 3-MC and explore its potential for chromosomal damage using the in vivo micronucleus assay.
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Introduction: The Aryl Hydrocarbon Receptor as a Central Mediator of Xenobiotic Response
An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AhR) Agonist Activity of 3-Methylchrysene
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that resides in the cytoplasm of cells as part of a protein complex.[1][2][3] Initially identified for its role in mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a critical regulator of cellular homeostasis, immunity, and the metabolism of a wide array of endogenous and exogenous compounds.[1][2][4] Its ligands are structurally diverse, ranging from polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic hydrocarbons to dietary compounds, tryptophan metabolites, and pharmaceuticals.[2][5]
Upon binding a suitable ligand, the AhR dissociates from its chaperone proteins, translocates to the nucleus, and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][6] This complex then binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs) in the promoter regions of target genes.[3][6] This action initiates the transcription of a battery of genes, most notably the Cytochrome P450 (CYP) 1A family (CYP1A1, CYP1A2) and CYP1B1, which are central to xenobiotic metabolism.[3][4][6]
This guide provides a detailed technical overview of the AhR agonist activity of this compound (3-MC), a methylated PAH found in crude oil and cigarette smoke.[7][8][9] We will explore its mechanism of action, present field-proven methodologies for its characterization, and discuss the downstream toxicological implications of its interaction with the AhR signaling pathway.
Part 1: this compound as a Potent AhR Agonist
Methylated chrysenes are significant constituents of cigarette smoke and crude oil.[7][8] The position of the methyl group on the chrysene backbone critically influences the molecule's biological activity. Research has identified several methylated chrysenes as efficient AhR agonists, with this compound and 6-Methylchrysene being among the most potent inducers of AhR-mediated gene activity.[7]
The primary evidence for 3-MC's AhR agonism is its robust ability to induce the expression of downstream target genes. Like other potent PAHs, 3-MC treatment leads to a significant and sustained increase in the transcription of CYP1A1 and CYP1B1.[10][11] This induction is not merely a biomarker of exposure but a critical mechanistic event; the resulting CYP enzymes are responsible for metabolizing PAHs into reactive intermediates that can cause cellular damage and initiate carcinogenesis.[10][12]
Furthermore, the AhR-agonist activity of 3-MC can potentiate the toxicity of other compounds. In co-exposure studies with the PAH phenanthrene, a low, non-toxic concentration of this compound was sufficient to elevate CYP1A expression, leading to a five-fold increase in phenanthrene metabolites and significantly greater cardiotoxicity and morphological defects in fish larvae.[8] This highlights the importance of assessing AhR agonism in the context of complex environmental mixtures.
Table 1: Summary of AhR Agonist Activity for Methylated Chrysenes
| Compound | Relative AhR Agonist Potency | Key Observations | References |
| This compound | High | One of the most potent inducers of AhR-mediated reporter gene activity among six isomers.[7] Induces CYP1A expression, enhancing the metabolic activation and toxicity of other PAHs.[8] | [7][8] |
| 6-Methylchrysene | High | Similar to this compound in its potent induction of AhR-mediated activity.[7] | [7] |
| 4-Methylchrysene | High | Identified as six times more potent than the parent compound chrysene in a yeast-based reporter assay.[11][13] | [11][13] |
| 5-Methylchrysene | Moderate | About one-third as potent as chrysene in a yeast-based reporter assay.[11][13] Listed as possibly carcinogenic to humans.[7] | [7][11][13] |
| Chrysene (Parent) | Baseline | Acts as a functional AhR ligand but is generally less potent than its methylated derivatives.[11][13] Its hepatotoxicity is dependent on AhR activation.[14] | [11][13][14] |
Part 2: Gold-Standard Methodologies for Characterizing AhR Agonism
To rigorously quantify the AhR agonist activity of a compound like this compound, a multi-tiered experimental approach is required. The following protocols represent validated, trustworthy systems for assessing specific stages of the AhR signaling cascade.
Reporter Gene Bioassay: The CALUX® Method
The Chemically Activated Luciferase Expression (CALUX) bioassay is a highly sensitive and specific method for quantifying AhR-active compounds.[15] Its widespread adoption is due to its direct measurement of the transcriptional activation step, integrating the sum of all AhR-agonist activity in a sample into a single, quantifiable output.[16]
Causality and Self-Validation: This assay's design is inherently self-validating. The rat hepatoma cell line (H4IIE) is stably transfected with a firefly luciferase gene under the direct control of DREs.[15][17] Therefore, light production is mechanistically and directly coupled to the binding of the activated AhR-ARNT complex to these DREs. A dose-response curve is always run in parallel with a standard, potent AhR agonist (2,3,7,8-TCDD), allowing the potency of the test compound to be expressed in internationally recognized Bioanalytical Equivalents (BEQs) or Toxic Equivalents (TEQs).[17]
Detailed Protocol: CALUX® Bioassay
-
Cell Maintenance: Culture H4IIE-luc cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer at the time of dosing. Allow cells to attach for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution series to create a range of concentrations. A parallel dilution series of 2,3,7,8-TCDD (positive control) must be prepared.
-
Dosing: Remove growth medium from the cells and replace it with medium containing the various concentrations of 3-MC, TCDD, or solvent control.
-
Incubation: Incubate the plate for 24 hours to allow for ligand binding, nuclear translocation, and luciferase gene expression.[17]
-
Luminescence Measurement: After incubation, wash the cells with phosphate-buffered saline (PBS). Add a cell lysis reagent, followed by the luciferin substrate solution. Immediately measure the light output using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence units against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response). The relative potency of 3-MC can be calculated by comparing its EC₅₀ to that of TCDD.
Target Gene Expression Analysis: Quantitative PCR (qPCR)
While reporter assays confirm DRE-mediated transcription, qPCR provides direct evidence of the upregulation of endogenous, physiologically relevant target genes like CYP1A1. This method is crucial for confirming that the AhR agonism observed in an engineered cell line translates to the modulation of native gene expression.
Causality and Self-Validation: The choice of target gene provides the validation. CYP1A1 is the canonical, most highly-induced AhR target gene.[10][18] Its induction is a hallmark of AhR activation. The experimental design includes a non-treated control to establish a baseline expression level and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. This ensures that observed changes are due to the test compound and not variations in sample loading or RNA quality. The specificity is further guaranteed by the use of validated primer pairs that amplify only the gene of interest.
Detailed Protocol: CYP1A1 mRNA Quantification by qPCR
-
Cell Treatment: Seed a suitable cell line (e.g., human HepG2 or rat H4IIE) in 6-well plates. Once confluent, treat cells with a selected concentration of this compound (typically determined from cytotoxicity assays) or a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and extract total RNA using a column-based kit or a Trizol/chloroform extraction protocol. Quantify the RNA and assess its purity using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR Reaction: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, dNTPs, and validated primers for CYP1A1 and a stable housekeeping gene. Add the cDNA template to the mix.
-
Thermocycling: Run the reaction on a real-time PCR instrument with an appropriate cycling program (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the CYP1A1 Ct value to the housekeeping gene Ct value (ΔCt). Calculate the fold change in expression relative to the vehicle-treated control group using the 2-ΔΔCt method.
Part 3: Toxicological Consequences of this compound-Mediated AhR Activation
The activation of the AhR pathway by this compound is the initiating event for several downstream toxicological outcomes.
-
Metabolic Activation and Genotoxicity: The primary role of the induced CYP1A1 and CYP1B1 enzymes is to metabolize PAHs to make them more water-soluble for excretion. However, this process can generate highly reactive diol epoxide intermediates.[12] These electrophilic metabolites can covalently bind to DNA, forming DNA adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[19] Therefore, the potent induction of these enzymes by 3-MC is a critical step in its potential genotoxicity.
-
Hepatotoxicity: Studies on the parent compound, chrysene, have shown that its toxic effects on the liver, including increased liver weight and elevated serum alanine aminotransferase (ALT) levels, are strictly dependent on the presence of a functional AhR.[14] These effects were absent in AhR knockout (AhR-/-) mice, confirming the receptor's central role.[14] Given that 3-MC is a more potent AhR agonist than chrysene, similar or enhanced hepatotoxic effects can be anticipated.
-
Disruption of Cell Proliferation: All six isomers of methylchrysene, including 3-MC, were found to disrupt contact inhibition in rat liver epithelial cells.[7] This process is crucial for controlling cell proliferation in tissues, and its disruption is a hallmark of tumor promotion. This effect was also determined to be AhR-dependent.[7]
-
Endocrine Disruption: Beyond its classical role, AhR activation can lead to cross-talk with other signaling pathways. Some AhR agonists, such as 3-methylcholanthrene, have been shown to directly activate the estrogen receptor alpha (ERα), inducing estrogenic responses that are independent of the AhR-ARNT-DRE pathway.[20] This highlights a potential mechanism for endocrine disruption by potent AhR ligands.
Conclusion
This compound is a potent and efficient agonist of the Aryl Hydrocarbon Receptor. Its activity is characterized by the strong and sustained induction of AhR target genes, particularly CYP1A1, which can be reliably quantified using established methodologies such as the CALUX reporter bioassay and qPCR. The activation of this pathway by 3-MC is the key molecular initiating event for its toxicological profile, which includes the metabolic generation of genotoxic metabolites, potential hepatotoxicity, and the disruption of cellular proliferation. A thorough understanding and characterization of this activity are essential for accurately assessing the human health risks associated with exposure to this compound and for guiding drug development programs to avoid unintended AhR-mediated toxicities.
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Photochemical degradation pathways of 3-Methylchrysene
An In-depth Technical Guide to the Photochemical Degradation Pathways of 3-Methylchrysene
Foreword
This compound (3-MC), a member of the methylated polycyclic aromatic hydrocarbon (m-PAH) family, presents a unique challenge in environmental science and toxicology. As a component of crude oil and products of incomplete combustion, its environmental persistence and fate are of significant concern. While the parent compound, chrysene, has been studied, the addition of a methyl group alters the molecule's electronic properties and steric profile, potentially leading to distinct degradation pathways and toxicological outcomes. This guide synthesizes established principles of PAH photochemistry to construct a predictive framework for the environmental transformation of this compound under solar irradiation. We will delve into the fundamental mechanisms, propose specific degradation pathways, and provide robust experimental protocols for researchers to validate these hypotheses. Our objective is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to investigate the environmental lifecycle of this and similar m-PAHs.
Introduction to this compound and its Environmental Significance
This compound (CAS: 3351-31-3, Molecular Formula: C₁₉H₁₄) is a four-ring aromatic hydrocarbon.[1][2] Methylated PAHs are recognized as potentially toxic constituents of crude oil.[3][4] The presence and position of the methyl group can influence the molecule's carcinogenic and metabolic properties. For instance, this compound has been shown to be an inducer of the cytochrome P450 1A (cyp1a) enzyme, which is involved in the metabolic activation of PAHs.[5][6] This highlights the importance of understanding not just the parent compound but also its transformation products, which may possess their own unique bioactivity.
Sunlight is a primary driver of the environmental transformation of PAHs. Photochemical degradation can lead to detoxification, but it can also produce intermediate compounds with increased toxicity. Given the low aqueous solubility and high octanol/water partition coefficient (log Kow ≈ 5.73) of chrysene, these compounds tend to adsorb to sediment and particulate matter, where they can be exposed to sunlight in aquatic and terrestrial environments.[7] This guide focuses on the abiotic degradation initiated by the absorption of solar radiation.
| Property | Value | Source |
| CAS Number | 3351-31-3 | [1][2] |
| Molecular Formula | C₁₉H₁₄ | [1][8] |
| Molecular Weight | 242.32 g/mol | [2][8] |
| IUPAC Name | This compound | [1] |
| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [1] |
Table 1: Key Physicochemical and Toxicological Properties of this compound.
Fundamentals of PAH Photochemical Degradation
The photochemical degradation of a molecule like this compound begins with the absorption of a photon (hν), elevating it to an electronically excited state (3-MC*). From this excited state, the molecule can follow several de-excitation pathways, including degradation via direct or indirect (sensitized) photolysis.[9][10]
Direct Photolysis: The excited molecule undergoes chemical transformation—such as bond cleavage, rearrangement, or reaction with ground-state oxygen (³O₂)—directly from its excited singlet or triplet state.
Indirect (Sensitized) Photolysis: The excited 3-MC* transfers its energy to another molecule in the environment, such as dissolved organic matter or another sensitizer, which in turn generates reactive oxygen species (ROS).[11] These ROS, which include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide anions (O₂•⁻), are highly reactive and can readily attack the ground-state 3-MC molecule.[12][13] In most natural waters, indirect photolysis mediated by ROS is the dominant degradation pathway for PAHs.
Caption: Direct vs. Indirect Photochemical Degradation Pathways.
Hypothesized Photodegradation Pathways of this compound
While specific experimental studies on the photodegradation of this compound are scarce, we can postulate the most probable reaction pathways based on the known photochemistry of chrysene, other methylated PAHs, and fundamental organic reaction mechanisms. The primary sites for oxidative attack are the electron-rich aromatic rings and the activated C-H bonds of the methyl group.
Pathway A: Oxidation of the Methyl Group
The methyl group is a likely site for initial oxidation, proceeding through a free-radical mechanism. This pathway would lead to progressively more oxidized functional groups.
-
Hydrogen Abstraction: A hydroxyl radical or other ROS abstracts a hydrogen atom from the methyl group, forming a benzylic-type radical.
-
Oxygen Addition: Molecular oxygen (³O₂) adds to the radical to form a peroxyl radical.
-
Formation of Alcohol, Aldehyde, and Carboxylic Acid: Subsequent reactions can lead to the formation of 3-(hydroxymethyl)chrysene, followed by oxidation to chrysene-3-carbaldehyde, and finally to chrysene-3-carboxylic acid. The formation of the carboxylic acid via chemical oxidation with KMnO₄ has been experimentally demonstrated, lending plausibility to this photochemical pathway.[3][14]
Pathway B: Electrophilic Addition to the Aromatic Core (Endoperoxide Formation)
The chrysene ring system is susceptible to attack by singlet oxygen (¹O₂), a potent electrophile.
-
[4+2] Cycloaddition: Singlet oxygen can undergo a Diels-Alder-type reaction across one of the electron-rich phenanthrenic bays of the chrysene structure to form an unstable endoperoxide.
-
Rearrangement to Quinones: This endoperoxide intermediate can rearrange through various mechanisms to form stable quinone structures, such as chrysene-5,6-dione or chrysene-1,2-dione. Quinones are common photoproducts of PAHs and are often more toxic than the parent compounds.
Pathway C: Ring Cleavage
Prolonged irradiation and potent oxidants like hydroxyl radicals can lead to the cleavage of the aromatic rings. This process typically follows the formation of quinones or other highly oxidized intermediates, eventually breaking down the PAH structure into smaller, more water-soluble compounds like phthalic acids or, ultimately, CO₂ and H₂O.
Caption: Hypothesized Photochemical Degradation Pathways for this compound.
Experimental Design for Elucidating Degradation Pathways
To validate the hypothesized pathways, a systematic and controlled experimental approach is required. The following protocols outline a self-validating system for studying the photochemical degradation of 3-MC and identifying its transformation products. The core principle is to compare irradiated samples against multiple controls to isolate the effects of light and potential microbial activity.
Protocol 1: Aqueous Photolysis Experiment
Objective: To measure the degradation rate of 3-MC under simulated solar radiation and generate sufficient quantities of photoproducts for analysis.
Materials:
-
This compound standard (e.g., BCR-079R)[8]
-
HPLC-grade acetonitrile, methanol, and dichloromethane
-
Purified water (e.g., Milli-Q)
-
Solar simulator with a controlled spectral output mimicking natural sunlight (e.g., Xenon arc lamp with filters)
-
Quartz reaction vessels
-
Amber glass vials for sample collection
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 3-MC in acetonitrile (e.g., 100 mg/L).
-
Reaction Solution Preparation: In a large volumetric flask, prepare the final aqueous reaction solution. Spike a small volume of the stock solution into purified water to achieve a final concentration in the low µg/L to mg/L range, ensuring the acetonitrile co-solvent is less than 0.1% v/v to minimize sensitization effects.
-
Experimental Setup:
-
Irradiated Samples: Aliquot the reaction solution into multiple quartz vessels. Place these under the solar simulator.
-
Dark Controls: Aliquot the reaction solution into identical vessels, but wrap them completely in aluminum foil to exclude all light. Place these alongside the irradiated samples to monitor for abiotic hydrolysis or other non-photochemical losses.
-
(Optional) Sterile Controls: Prepare additional irradiated and dark sets using autoclaved water and vessels to assess the contribution of biodegradation.
-
-
Irradiation and Sampling: Begin the irradiation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one irradiated vessel and its corresponding dark control.
-
Sample Quenching and Extraction: Immediately transfer the collected samples to amber vials. Extract the analytes from the aqueous matrix using SPE. Elute the analytes from the SPE cartridge with an appropriate solvent like dichloromethane or acetonitrile.
-
Concentration and Analysis: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL for analysis.
Protocol 2: Analytical Identification of Photoproducts
Objective: To identify and quantify the parent 3-MC and its degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for PAH analysis (e.g., HP-5MS)[15]
Methodology:
-
Instrument Calibration: Prepare a calibration curve using the 3-MC standard.
-
GC-MS Analysis: Inject 1 µL of the extracted sample from Protocol 1 into the GC-MS system. Use a temperature program optimized for the separation of 4-ring PAHs and their potential oxidation products.
-
Example Program: Initial oven temperature of 55°C for 1 min, then ramp at 25°C/min to 300°C and hold for 3 min.[15]
-
-
Data Acquisition: Operate the mass spectrometer in full scan mode to screen for unknown products. Also, use selected ion monitoring (SIM) mode for sensitive quantification of the parent 3-MC and any identified products for which standards are available.[16]
-
Product Identification:
-
Mass Spectral Library Search: Compare the mass spectra of unknown peaks against spectral libraries (e.g., NIST).[17]
-
Fragmentation Analysis: Analyze the fragmentation patterns to deduce the structures of the products. For example, the formation of chrysene-3-carboxylic acid would show a molecular ion corresponding to its mass and characteristic fragments.
-
Retention Time Comparison: Compare retention times with authentic standards if available.
-
Caption: Experimental Workflow for Studying 3-MC Photodegradation.
Data Interpretation and Future Directions
By plotting the concentration of 3-MC versus time for both the irradiated and dark samples, one can determine the photochemical degradation rate constant and half-life. The appearance and disappearance of peaks in the chromatograms of the irradiated samples will provide direct evidence for the formation and subsequent degradation of intermediate products.
The field requires direct experimental evidence to confirm the proposed pathways for this compound. Future research should focus on:
-
Quantum Yield Determination: Measuring the efficiency of the photochemical process.
-
Product Identification: Synthesizing proposed intermediates (e.g., 3-(hydroxymethyl)chrysene, chrysene-diones) to use as authentic standards for unequivocal identification.
-
Toxicity of Photoproducts: Assessing the biological activity of the identified degradation products to determine if photochemical transformation results in detoxification or the formation of more hazardous compounds.
-
Matrix Effects: Investigating degradation on environmentally relevant matrices such as sediment, soil, and atmospheric particulates.
By systematically applying the principles and protocols outlined in this guide, researchers can significantly advance our understanding of the environmental fate of this compound and other methylated PAHs.
References
- Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2023). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237. [Link]
- Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes.
- dos Santos, J. H. S., et al. (2021). Optimization of the photocatalytic degradation process of aromatic organic compounds applied to mangrove sediment. Scientific Reports, 11(1), 1-11. [Link]
- McEachran, A. D., et al. (2021). Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites.
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- National Center for Biotechnology Information. (n.d.). This compound.
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- Li, M., et al. (2013). Identification and distribution of chrysene, methylchrysenes and their isomers in crude oils and rock extracts. Organic Geochemistry, 56, 58-68. [Link]
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- Chuang, S. H., & Li, C. W. (2020). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). Molecules, 25(19), 4501. [Link]
- Kelemen, H., et al. (2022). Photosensitivity reactions induced by photochemical degradation of drugs. Advanced Pharmaceutical Bulletin. [Link]
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- Mielke, J., & Griesbeck, A. G. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 738-763. [Link]
- Henrotin, Y. E., et al. (2003). The role of reactive oxygen species in homeostasis and degradation of cartilage. Osteoarthritis and Cartilage, 11(10), 747-755. [Link]
- Žegura, B., et al. (2003). The role of reactive oxygen species in microcystin-LR-induced DNA damage. Toxicology, 191(2-3), 117-129. [Link]
- Nong, Q., et al. (2007). Involvement of reactive oxygen species in Microcystin-LR-induced cytogenotoxicity. Free Radical Research, 41(12), 1326-1337. [Link]
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Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methylchrysene
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methylchrysene
Introduction: The Analytical Imperative for this compound
This compound is a methyl-substituted derivative of chrysene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds. PAHs are ubiquitous environmental contaminants formed primarily from the incomplete combustion of organic materials, such as fossil fuels.[1] Their presence in air, water, soil, and the food chain is a significant public health concern due to the carcinogenic, mutagenic, and teratogenic properties of many compounds in this class.[1][2] this compound itself is listed by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," warranting further investigation.[3] It is a known constituent of tobacco smoke and has been identified in smoked food products, making its accurate quantification critical for environmental monitoring, food safety assessment, and toxicological research.[4]
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying trace levels of specific PAHs within complex environmental and biological matrices.[5][6] The high chromatographic resolution of GC is essential for separating this compound from its numerous isomers (e.g., other methylchrysenes, benzo[a]anthracene), while the sensitivity and specificity of MS detection provide unambiguous identification and precise quantification.[7]
This document provides a comprehensive guide to the analysis of this compound using GC-MS, detailing a robust protocol from sample preparation to data analysis. It is intended for researchers, analytical scientists, and professionals who require a reliable method for determining this compound in various sample types.
Principle of Analysis
The methodology is founded on the principle of separating volatile and semi-volatile compounds using gas chromatography, followed by detection using mass spectrometry.
-
Extraction : The target analyte, this compound, is first isolated from the sample matrix. This is a critical step, as matrices like soil, sediment, or biological tissues are complex.[5][8] Techniques such as Solid-Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are employed to efficiently extract PAHs while minimizing co-extractives.[6][9]
-
Chromatographic Separation : The concentrated extract is injected into the GC system. In the heated injection port, the sample is vaporized and carried by an inert gas (typically helium) onto a capillary column.[6] The column, which has a specific stationary phase (e.g., 5% phenyl-methylpolysiloxane), separates compounds based on their boiling points and affinity for the phase.[10] A programmed temperature ramp is used to elute the PAHs in order of increasing boiling point and polarity.[1]
-
Mass Spectrometric Detection : As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are bombarded with electrons (Electron Ionization - EI), causing them to fragment into charged ions in a reproducible pattern. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).[6] For this compound (C₁₉H₁₄, molecular weight 242.31 g/mol ), the primary ion monitored is the molecular ion at m/z 242.[11] Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode enhances sensitivity and selectivity by monitoring only specific ions associated with the target analyte.[12]
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample acquisition to final data reporting.
Caption: Figure 1. GC-MS Analysis Workflow for this compound
Detailed Protocol: Modified QuEChERS for Solid Samples
This protocol is adapted for solid matrices like soil, sediment, or homogenized tissue, leveraging the efficiency of the QuEChERS methodology.[9][13][14]
1. Reagents and Materials
-
Solvents : Acetonitrile (ACN), Hexane, Toluene (all HPLC or residue analysis grade).
-
Standards : Certified reference material of this compound. Internal Standard (IS): Chrysene-d12.[9]
-
QuEChERS Salts : Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Dispersive SPE (dSPE) : Primary secondary amine (PSA) sorbent, C18 sorbent, and MgSO₄.
-
Equipment : High-speed centrifuge, nitrogen evaporator, vortex mixer, 15 mL polypropylene centrifuge tubes.
2. Sample Preparation Protocol
-
Weigh 5-10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is dry) and vortex to create a slurry.
-
Fortification : Spike the sample with an appropriate volume of the Chrysene-d12 internal standard solution (e.g., 50 µL of a 2 µg/mL solution).[15] Vortex for 30 seconds and allow to equilibrate for 15 minutes.
-
Extraction : Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes. The top layer is the acetonitrile extract containing the analytes.
-
Cleanup (dSPE) : Transfer 1-2 mL of the supernatant to a 2 mL microcentrifuge tube containing the dSPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds, then centrifuge at high speed for 5 minutes.
-
Solvent Exchange & Concentration : Transfer the cleaned supernatant to a clean tube. Evaporate to near dryness under a gentle stream of nitrogen at 35-40°C.[16]
-
Reconstitution : Reconstitute the residue in 0.5-1.0 mL of hexane or toluene for GC-MS analysis.[9][17] Transfer to a 2 mL autosampler vial.
Instrumentation and Analytical Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis.[1][18] |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Inlet Temperature | 300 °C | Ensures rapid and complete vaporization of high-boiling-point PAHs.[1][2] |
| Carrier Gas | Helium, Constant Flow | Inert carrier gas providing good chromatographic efficiency. Flow rate typically 1.0-1.5 mL/min.[2] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5Sil MS, DB-5MS, HP-5MS) | A non-polar (5%-phenyl)-methylpolysiloxane phase provides excellent separation for PAHs.[7][14][19] |
| Oven Program | Initial: 90°C, hold 2 min Ramp 1: 15°C/min to 250°C Ramp 2: 5°C/min to 320°C, hold 10 min | This program effectively separates PAHs, with the slow final ramp resolving larger isomers.[1][2] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching. |
| Ion Source Temp. | 230 - 300 °C | Prevents condensation of analytes in the source.[1][10] |
| Transfer Line Temp. | 300 °C | Ensures analytes remain in the gas phase as they transfer from the GC to the MS.[15] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and reduces matrix interference by monitoring only specific ions. |
| Monitored Ions | Quantifier : m/z 242.1 Qualifiers : m/z 240.1, 241.1 IS (Chrysene-d12) : m/z 240.2 | The molecular ion (242.1) is the most abundant and specific. Qualifier ions confirm identity. The IS has a distinct mass. |
Method Performance and Validation
A validated method ensures that the results are reliable and reproducible. The following table summarizes typical performance characteristics for PAH analysis by GC-MS.
| Validation Parameter | Typical Performance Metric | Reference |
| Linearity (r²) | ≥ 0.995 over the calibration range (e.g., 1-100 ng/mL) | [9][20] |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL or µg/kg | [2][15][20] |
| Limit of Quantification (LOQ) | 0.03 - 0.5 ng/mL or µg/kg | [2][5] |
| Accuracy (Recovery) | 70 - 120% | [5][9][20] |
| Precision (RSD%) | < 15% | [20] |
Data Analysis and Quantification
-
Identification : The identity of this compound is confirmed by two criteria:
-
The retention time of the peak in the sample must match that of a known standard within a narrow window (e.g., ±0.1 minutes).
-
The relative abundance ratios of the qualifier ions to the quantifier ion must match those of the standard within a predefined tolerance (e.g., ±20%).
-
-
Quantification : Quantification is performed using the internal standard method.
-
A calibration curve is generated by analyzing standards at multiple concentration levels (e.g., 5-7 levels).
-
The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
The concentration of this compound in a sample is calculated by determining its area ratio to the internal standard and interpolating the concentration from the linear regression of the calibration curve.[9]
-
References
- Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (n.d.). National Institutes of Health (NIH).
- Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. (n.d.). Shimadzu.
- Assessing method performance for polycyclic aromatic hydrocarbons analysis in sediment using GC-MS. (2021). Taylor & Francis Online.
- Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. (2015). ResearchGate.
- Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. (n.d.). Cedre.fr.
- Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix. (2020). AKJournals.
- Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. (n.d.). Restek.
- Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs) in pork meat matrix. (2020). Semantic Scholar.
- Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. (2022). MDPI.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois.
- This compound. (n.d.). PubChem, National Institutes of Health.
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2021). Agilent.
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- Chrysene, 3-methyl-. (n.d.). US EPA.
- Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food. (2018). CABI Digital Library.
- Development and application of an analytical method using gas chromatography/triple quadrupole mass spectrometry for characterizing alkylated chrysenes in crude oil samples. (2014). ResearchGate.
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Application Note: Quantitative Analysis of 3-Methylchrysene using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale, a step-by-step protocol from sample preparation to final analysis, and method validation in accordance with established guidelines. The described methodology utilizes a reversed-phase HPLC system coupled with UV-Diode Array Detection (DAD), ensuring high sensitivity and selectivity for this compound in complex matrices.
Introduction: The Rationale for this compound Quantification
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds generated from the incomplete combustion of organic materials.[1][2] Their ubiquitous presence in the environment, stemming from both natural and anthropogenic sources, poses a significant risk to human health.[1][3] this compound, a methyl derivative of chrysene, is of particular interest due to its formation during the combustion of fossil fuels and its presence in tobacco smoke and some grilled foods.[1] The International Agency for Research on Cancer (IARC) has evaluated methylchrysenes, and while this compound itself is classified as "not classifiable as to its carcinogenicity to humans" (Group 3), other isomers like 5-methylchrysene are considered carcinogenic, highlighting the need for precise analytical methods to distinguish and quantify these compounds.[4][5][6]
Accurate quantification of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies.[1][7] High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of PAHs due to its high resolution, sensitivity, and adaptability.[8][9][10][11] This application note addresses the critical need for a reliable and validated HPLC method for this compound quantification.
Scientific Principles of the Method
The methodology described herein is founded on the principles of reversed-phase chromatography. This technique separates molecules based on their hydrophobicity.
-
Stationary Phase: A non-polar C18 (octadecylsilyl) stationary phase is employed. The long alkyl chains of the C18 phase provide a hydrophobic surface.
-
Mobile Phase: A polar mobile phase, consisting of a gradient of acetonitrile and water, is used to elute the analytes.
-
Separation Mechanism: this compound, being a hydrophobic molecule, exhibits a strong affinity for the non-polar stationary phase. By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between this compound and the stationary phase, causing it to elute from the column. The separation of different PAHs is achieved based on their relative hydrophobicities; more hydrophobic compounds are retained longer on the column.[9]
-
Detection: A UV-Diode Array Detector (DAD) is utilized for the detection and quantification of this compound. PAHs possess chromophores that absorb UV light at specific wavelengths. The DAD allows for the monitoring of absorbance across a range of wavelengths, enabling both quantification and preliminary identification based on the UV spectrum. For enhanced sensitivity, a fluorescence detector (FLD) can also be employed in series, as many PAHs are naturally fluorescent.[10][11]
Experimental Workflow Overview
The entire process, from sample acquisition to data analysis, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Caption: Figure 1: Overall Experimental Workflow for this compound Quantification.
Materials and Methods
Reagents and Materials
-
This compound certified reference material (CRM) (Sigma-Aldrich, BCR®-079R or equivalent).[12][13]
-
Acetonitrile (HPLC gradient grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Dichloromethane (DCM) (ACS grade or higher).
-
Hexane (ACS grade or higher).
-
Anhydrous Sodium Sulfate.
-
Silica Gel (for column chromatography, 70-230 mesh).
-
Syringe filters (0.22 µm, PTFE).
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
UV-Diode Array Detector (DAD)
-
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
Rotary Evaporator.
-
Nitrogen Evaporation System.
-
Glassware (volumetric flasks, pipettes, etc.).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B; 5-25 min: 50-100% B; 25-30 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-DAD at 254 nm |
Detailed Protocols
Protocol 1: Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for generating a reliable calibration curve.
-
Primary Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRM into a 100 mL amber volumetric flask.
-
Dissolve the CRM in acetonitrile and bring to volume. Mix thoroughly.
-
This primary stock solution should be stored at 2-8°C and protected from light.[1]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with acetonitrile to prepare a series of working standards.
-
A recommended calibration range is 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
-
Transfer the working standards into autosampler vials for analysis.
-
Protocol 2: Sample Preparation (Solid Matrix Example)
This protocol provides a general guideline for the extraction of this compound from a solid matrix (e.g., soil, sediment). The protocol may require optimization based on the specific sample type.
-
Sample Homogenization:
-
Ensure the sample is homogenous by grinding or milling.[14]
-
Weigh approximately 5 g of the homogenized sample into a beaker.
-
-
Extraction:
-
Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.
-
Transfer the mixture to a Soxhlet extraction thimble or an appropriate vessel for ultrasonication.
-
Add 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Perform extraction for 6-8 hours (Soxhlet) or 3 x 30-minute cycles (ultrasonication).[9][15]
-
-
Concentration:
-
Filter the extract and concentrate it to approximately 2 mL using a rotary evaporator.
-
-
Clean-up (Silica Gel Chromatography):
-
Prepare a small chromatography column with 10 g of activated silica gel.
-
Load the concentrated extract onto the column.
-
Elute with 50 mL of hexane to remove aliphatic interferences, followed by 50 mL of a 7:3 (v/v) mixture of hexane and dichloromethane to elute the PAHs.
-
Collect the PAH fraction.
-
-
Final Preparation:
Method Validation
To ensure the reliability and accuracy of the analytical method, a comprehensive validation was performed following ICH and FDA guidelines.[18][19]
Validation Parameters Summary
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 0.1 - 10.0 µg/mL | Confirmed |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.7% - 103.2% |
| Precision (% RSD) | ≤ 5% | 2.8% |
Linearity
The linearity of the method was established by constructing a five-point calibration curve. The peak area of this compound was plotted against the corresponding concentration. The coefficient of determination (R²) of 0.9992 indicates excellent linearity over the specified range.[8][15]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD, with an S/N ratio of ≥ 3, was found to be 0.03 µg/mL. The LOQ, with an S/N ratio of ≥ 10, was established at 0.1 µg/mL, which is the lowest concentration on the calibration curve.[9][15]
Accuracy and Precision
Accuracy was evaluated by performing recovery studies on a spiked blank matrix at three different concentration levels (low, medium, and high). The average recovery was within the acceptable range of 80-120%.[10][20] Precision was assessed by analyzing six replicate injections of a standard solution, and the relative standard deviation (%RSD) was calculated to be 2.8%, which is well within the acceptable limit of ≤ 5%.[21]
Caption: Figure 2: Workflow for the validation of the analytical method.
Data Analysis and Quantification
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a known standard.
-
Calibration Curve: Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Quantification: Calculate the concentration of this compound in the prepared sample using the regression equation.
-
Final Concentration: Account for the initial sample weight and any dilution factors used during sample preparation to determine the final concentration in the original sample.
Conclusion
This application note details a validated, reliable, and robust HPLC-DAD method for the quantification of this compound. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine analysis in various research and quality control settings. The comprehensive protocols and validation data provided serve as a valuable resource for scientists engaged in the analysis of PAHs.
References
- Bhupander Kumar, V. K. Verma, R. Gaur, Sanjay Kumar, C. S. Sharma and A. B. Akolkar. Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments. Advances in Applied Science Research, 2014, 5(1):157-165. [Link]
- Kumar, B., Verma, V. K., Gaur, R., Kumar, S., Sharma, C. S., & Akolkar, A. B. (2014). Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments.
- Škrbić, B. D., Cvejanov, J. D., & Antić, I. G. (2016). Single-laboratory validation of a saponification method for the determination of four polycyclic aromatic hydrocarbons in edible oils by HPLC-fluorescence detection. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 33(2), 215–224. [Link]
- Validation of a HPLC Method for the Quantitative Analysis of 16-Poly Aromatic Hydrocarbon from Water Sample. (2016).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18781, this compound. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995).
- Bhupander Kumar, et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatichydrocarbons (PAHS) in waste water and sediments. Semantic Scholar. [Link]
- International Agency for Research on Cancer. (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 32. [Link]
- S.G. Vryzas, et al. (2009). DETERMINATION OF PAHs IN MARINE SEDIMENTS: ANALYTICAL METHODS AND ENVIRONMENTAL CONCERNS. Global NEST Journal. [Link]
- Moret, S., & Conte, L. S. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(3), 236-245. [Link]
- Hansen, T., & Stenstrøm, Y. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules (Basel, Switzerland), 27(24), 8758. [Link]
- U.S. Environmental Protection Agency. (1984).
- LookChem. This compound. [Link]
- U.S. Environmental Protection Agency. (1986).
- U.S. Environmental Protection Agency.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]
- Shared Research Facilities. Sample Preparation Guide for Synthetic Organic Chemicals. [Link]
- Agilent.
- Thermo Fisher Scientific.
- Elementar.
- GSRS. This compound. [Link]
- Wise, S. A. (2021). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs.
- SIELC Technologies. Separation of 6-Methylchrysene on Newcrom R1 HPLC column. [Link]
- S. G. Ansari, et al. (2016). RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation.
- D. D. C. de Souza, et al. (2011). A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics.
- G. M. Chepkwony, et al. (2020). Development and Validation of an RP-HPLC Method for the Quantification of Selected Anti-Cancer Standards (Rutin, Chrysin, Piperine and Berberine) in Botswana Medicinal Plants. Analytical and Bioanalytical Chemistry Research. [Link]
- L. C. S. de Almeida, et al. (2013). Development and validation of a HPLC method for the quantification of three flavonoids in a crude extract of Dimorphandra gardneriana. Revista Brasileira de Farmacognosia. [Link]
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Quantification of 3-Methylchrysene in soil and sediment samples.
An Application Note for the Environmental Analysis of 3-Methylchrysene in Soil and Sediment
Introduction
Methylated polycyclic aromatic hydrocarbons (PAHs) represent a class of compounds of significant environmental concern due to their persistence, bioaccumulation, and potential toxicity.[1] this compound, a four-ringed methylated PAH, is a product of the incomplete combustion of organic materials, including fossil fuels and wood.[2] Its presence in soil and sediment is a key indicator of anthropogenic pollution and poses risks to ecosystems and human health. Accurate and precise quantification of this compound is therefore essential for environmental risk assessment, determining the fate and transport of pollutants, and designing effective remediation strategies.[3][4]
This application note provides a comprehensive and robust protocol for the quantification of this compound in complex soil and sediment matrices. The methodology is grounded in established environmental chemistry principles, leveraging Soxhlet extraction for its exhaustive recovery, followed by solid-phase extraction (SPE) for sample cleanup, and culminating in sensitive and selective analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Throughout this guide, a strong emphasis is placed on the rationale behind procedural choices and the integration of a rigorous Quality Assurance/Quality Control (QA/QC) framework to ensure the generation of defensible data.
Analytical Workflow Overview
The successful quantification of trace-level analytes like this compound from intricate environmental matrices necessitates a multi-stage approach. Each stage is designed to systematically isolate the target analyte from the bulk sample and interfering substances, preparing it for precise instrumental measurement. The entire process, from sample receipt to final data reporting, is outlined below.
Caption: High-level workflow for this compound analysis.
Part 1: Sample Handling and Preparation
The integrity of the final analytical result is fundamentally dependent on the proper handling and preparation of the sample. The objective of this stage is to obtain a homogenous and representative aliquot of the soil or sediment for extraction.
Protocol 1: Sample Collection, Storage, and Pre-treatment
-
Sample Collection : Collect samples using stainless steel or glass equipment to prevent contamination. Place samples in wide-mouth glass jars with Teflon-lined lids.[5]
-
Storage : Upon receipt at the laboratory, store samples in the dark at ≤6°C. The recommended maximum holding time before extraction is 14 days.[5][6]
-
Homogenization : Prior to subsampling, allow the entire sample to reach room temperature. Remove any foreign objects such as rocks, twigs, or leaves.[7] Homogenize the sample by mechanical mixing or by passing it through a coarse sieve.
-
Drying and Sieving : For reporting on a dry weight basis, a portion of the sample must be dried. Air-dry the sample in a clean, controlled environment or lyophilize (freeze-dry) it. Once dry, gently disaggregate the sample and sieve it through a 2 mm stainless steel sieve to obtain a uniform particle size.[8]
-
Moisture Content Determination : Concurrently, weigh a separate aliquot of the homogenized 'as-received' sample (e.g., 5-10 g) into a tared crucible. Dry it in an oven at 105°C overnight until a constant weight is achieved.[7] The weight difference is used to calculate the percent moisture, which is crucial for converting the final analytical result to a dry weight basis.
Part 2: Analyte Extraction
Extraction is the most critical step in isolating PAHs from the solid matrix. PAHs are hydrophobic and tend to adsorb strongly to organic matter in soil and sediment, necessitating a powerful extraction technique.[8][9] Soxhlet extraction is a classic and exhaustive technique, widely used as a benchmark for its efficiency.[3][10]
Caption: Detailed workflow for extraction and cleanup.
Protocol 2: Soxhlet Extraction
-
Preparation : Accurately weigh 10-20 grams of the prepared, dry soil sample into a cellulose extraction thimble.
-
Drying Agent : Mix the sample inside the thimble with an equal amount of anhydrous sodium sulfate until the mixture is free-flowing. This removes any residual moisture that could hinder extraction efficiency.
-
Surrogate Spike : Fortify the sample with a known amount of a surrogate standard solution. Surrogates are compounds chemically similar to the analyte but not expected in the sample (e.g., deuterated PAHs like Chrysene-d12). This step is vital for monitoring the efficiency of the entire sample preparation process for each sample.[5][6]
-
Extraction : Place the thimble into a Soxhlet extractor. Add approximately 300 mL of a 1:1 mixture of dichloromethane (DCM) and acetone to the boiling flask.[11] Assemble the apparatus and extract for 16-24 hours, ensuring a cycling rate of 4-6 cycles per hour.[5]
-
Concentration : After extraction, allow the apparatus to cool. Add 1-2 mL of a high-boiling point "keeper" solvent, such as toluene or iso-octane, to the extract.[5] This prevents the loss of semi-volatile analytes during the evaporation step. Concentrate the extract to approximately 1-2 mL using a rotary evaporator or a nitrogen evaporation system.
Part 3: Extract Cleanup
Soil and sediment extracts are complex and often contain high molecular weight compounds like lipids and humic substances, which can interfere with GC-MS analysis.[5] A cleanup step is mandatory to remove these interferences. Solid Phase Extraction (SPE) using an adsorbent like silica gel is highly effective for this purpose.
Protocol 3: Solid Phase Extraction (SPE) Cleanup
-
Cartridge Preparation : Use a commercially available silica gel SPE cartridge (e.g., 1 g, 6 mL). Condition the cartridge by passing a suitable solvent, such as DCM followed by hexane, through it. Do not allow the cartridge to go dry.
-
Sample Loading : Load the concentrated extract from the previous step onto the conditioned SPE cartridge.
-
Fractionation :
-
Fraction 1 (Waste) : Elute the cartridge with a non-polar solvent like hexane. This fraction will contain aliphatic hydrocarbons and other non-polar interferences, which are discarded.
-
Fraction 2 (Analyte) : Elute the cartridge with a more polar solvent or solvent mixture, such as 1:1 DCM/hexane. This fraction will contain the PAHs, including this compound.
-
-
Final Concentration : Collect the analyte fraction and concentrate it to a final volume of 1.0 mL.
-
Internal Standard : Just prior to instrumental analysis, add a precise amount of an internal standard solution (e.g., deuterated PAHs not used as surrogates, like Perylene-d12) to the final extract. The internal standard is used to correct for variations in instrument response and injection volume.[6]
Part 4: Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of PAHs. The gas chromatograph separates the complex mixture of compounds, and the mass spectrometer provides sensitive detection and confirmation of the analyte's identity based on its unique mass spectrum.[12][13] Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by monitoring only a few specific ions characteristic of the target compounds.[5]
Protocol 4: GC-MS Analysis
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Provides robust and reproducible chromatographic separation. |
| Injection | 1 µL, Splitless Mode, 300°C | Maximizes transfer of trace analytes to the column. |
| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Inert gas providing good separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., HP-5ms) | A common, relatively non-polar column that provides excellent separation for PAHs.[14] |
| Oven Program | Initial 60°C (hold 1 min), ramp 10°C/min to 320°C (hold 10 min) | A typical temperature program to resolve a wide range of PAHs. Must be optimized for specific isomer separation. |
| MS System | Agilent 7010 Triple Quadrupole or equivalent | Provides high sensitivity and selectivity. |
| Ion Source | Electron Impact (EI), 70 eV, 320°C | Standard ionization technique for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM/MRM increases sensitivity and reduces matrix interference compared to full scan mode.[15] |
| Ions Monitored | This compound : Quantifier: 242.1, Qualifiers: 241.1, 226.1[16] Chrysene-d12 (Surrogate) : 240.1 Perylene-d12 (Internal Std) : 264.2 | Monitoring the molecular ion (quantifier) and characteristic fragment ions (qualifiers) confirms identity. |
Part 5: Quality Assurance & Quality Control (QA/QC)
A robust QA/QC program is non-negotiable for producing data of known and defensible quality.[17] This involves analyzing a suite of quality control samples alongside the field samples to monitor and validate every stage of the analytical process.
| QC Sample | Frequency | Purpose | Acceptance Criteria |
| Method Blank | 1 per batch of 20 samples | To monitor for laboratory contamination. | Analyte concentration should be below the Limit of Quantification (LOQ). |
| Laboratory Control Sample (LCS) | 1 per batch of 20 samples | To assess method performance on a clean matrix. | Recovery of spiked analytes typically within 70-130%. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | 1 per batch of 20 samples (client-specific) | To evaluate the effect of the sample matrix on recovery and precision. | Recovery: 70-130%; Relative Percent Difference (RPD) between MS and MSD: <20%. |
| Surrogate Standards | Added to all samples and QC samples | To monitor extraction efficiency for each individual sample. | Recovery typically within 60-140% (laboratory-defined limits). |
| Continuing Calibration Verification (CCV) | Every 12 hours or every 10-20 samples | To verify the stability of the instrument's initial calibration. | % Difference from initial calibration should be <20%.[5] |
Data Analysis and Reporting
Quantification is performed using the internal standard method. A multi-point initial calibration curve (minimum 5 points) is generated by plotting the response factor (ratio of analyte peak area to internal standard peak area) against the concentration.[5]
The concentration of this compound in the sample is calculated as follows:
Concentration (ng/g) = (Ax * Cis * Vt) / (Ais * RRF * Ws * %Solid)
Where:
-
Ax : Peak area of this compound.
-
Ais : Peak area of the internal standard.
-
Cis : Concentration of the internal standard (ng/µL).
-
RRF : Average Relative Response Factor from the initial calibration.
-
Vt : Final volume of the extract (µL).
-
Ws : Weight of the sample extracted (g).
-
%Solid : Percent solids of the sample (as a decimal).[7]
The final report should include the concentration of this compound on a dry-weight basis, the method detection limit (MDL), the limit of quantification (LOQ), and the recovery of the surrogate standard for each sample. All associated QA/QC results must also be reported to provide a complete data package.
Conclusion
This application note details a validated and reliable method for the quantification of this compound in challenging soil and sediment matrices. By combining the exhaustive nature of Soxhlet extraction with the selectivity of silica gel cleanup and the sensitivity of GC-MS in SIM mode, this protocol provides the necessary accuracy and precision for environmental monitoring and research. Adherence to the described procedures, particularly the stringent QA/QC measures, will ensure the generation of high-quality, legally defensible data that can confidently be used for critical environmental decision-making.
References
- Greener extraction of polycyclic aromatic hydrocarbons from soil and sediment using eucalyptus oil. (n.d.). CSU Research Output.
- Polycyclic aromatic hydrocarbon contamination in soils and sediments: Sustainable approaches for extraction and remediation. (n.d.). CSU Research Output.
- Ooi, T. C., et al. (2014). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH.
- Greener extraction of polycyclic aromatic hydrocarbons from soil and sediment using eucalyptus oil. (2022). Semantic Scholar.
- Oil extraction efficiencies of polycyclic aromatic hydrocarbons (PAHs) in sediment and soil. (n.d.). ResearchGate.
- Quality assurance and control considerations for PAH analysis. (n.d.). ResearchGate.
- Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (n.d.). Agilent Technologies.
- Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chrom. (1996). U.S. Environmental Protection Agency.
- Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. (2023). ALS Environmental.
- Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. (2017). British Columbia Ministry of Environment & Climate Change Strategy.
- Yussuf, A. S., et al. (2025). Polycyclic Aromatic Hydrocarbons (PAHs) in Soil: Sources, Analytical Techniques, Environmental Impact, and Remediation Strategie. International Journal of Advanced Biological and Biomedical Research.
- [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. (2010). PubMed.
- Analytical Methods for PAHs. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- DETERMINATION OF PAHs IN MARINE SEDIMENTS: ANALYTICAL METHODS AND ENVIRONMENTAL CONCERNS. (2009). Global NEST Journal.
- The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. (n.d.). GOV.UK.
- Wenzl, T., et al. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry.
- Development and application of an analytical method using gas chromatography/triple quadrupole mass spectrometry for characterizing alkylated chrysenes in crude oil samples. (2020). ResearchGate.
- Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. (n.d.). HELCOM.
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
- Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. (n.d.). Agilent Technologies.
- Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. (2018). NIH.
- Effect-directed identification of novel aryl hydrocarbon receptor-active aromatic compounds in coastal sediments. (2021). University of Saskatchewan.
- Gas chromatography and mass spectroscopic determination of phytocompounds. (n.d.). Scholars Research Library.
- Target Compounds. (n.d.). Beacon Environmental.
- Index of EPA Test Methods. (2003). Synectics.
- Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. (2000). ResearchGate.
- Determination of Chrysene by Gas Chromatography in Selected Soils from Al-Diwaniya Province, Iraq. (2014). ResearchGate.
- ROUTINE ANALYSIS OF PESTICIDES IN SOIL/SEDIMENT SAMPLES BY GC/ECD. (2006). ResearchGate.
- Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. (2023). ResearchGate.
- A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek.
- Regiospecific Photochemical Synthesis of Methylchrysenes. (2022). MDPI.
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Application Notes and Protocols for the Use of 3-Methylchrysene as a Certified Reference Material
Foreword: The Imperative of Accuracy in PAH Analysis
The quantification of polycyclic aromatic hydrocarbons (PAHs) in environmental and biological matrices is a critical task for ensuring public health and environmental safety. 3-Methylchrysene, a member of the chrysene family of PAHs, is a ubiquitous environmental contaminant formed from the incomplete combustion of organic materials.[1][2] Its classification as a probable human carcinogen necessitates accurate and reliable analytical methods for its detection and quantification.[1] This guide provides a comprehensive framework for the effective use of this compound as a Certified Reference Material (CRM) to achieve the highest level of analytical quality and data integrity. Public confidence in measurement results is paramount in areas such as consumer protection, healthcare, and environmental monitoring, and CRMs are the cornerstones of modern analytical quality assurance.[3]
Certified Reference Materials are indispensable tools in the analytical laboratory, serving to validate methods, calibrate instruments, and ensure the traceability of measurement results.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind them, fostering a deeper understanding of the analytical process.
Understanding this compound and the Role of a CRM
This compound is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄ and a molecular weight of 242.31 g/mol .[6] It is a methyl derivative of chrysene and is often found in complex mixtures of PAHs in various environmental samples, including air, water, soil, and food.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3351-31-3 | [6] |
| Molecular Formula | C₁₉H₁₄ | [6] |
| Molecular Weight | 242.31 g/mol | |
| Appearance | Crystalline solid | |
| Storage Temperature | 2-8°C |
A Certified Reference Material (CRM) is a standard of the highest quality, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4] The use of a this compound CRM, such as BCR®-079R, is essential for:
-
Method Validation: To demonstrate that an analytical method is fit for its intended purpose.[7][8]
-
Instrument Calibration: To establish a relationship between the instrument response and the concentration of the analyte.
-
Quality Control: To monitor the performance of an analytical method over time.
-
Establishing Traceability: To link the results of a measurement to a national or international standard.[3]
The certificate for a CRM, like BCR®-079R, provides a certified purity value with an associated uncertainty, which is critical for preparing accurate standard solutions. For BCR®-079R, the certified mass fraction is 0.993 ± 0.005 g/g.[3][9]
Experimental Protocols: From Receipt to Analysis
Handling and Storage of this compound CRM
Proper handling and storage are paramount to maintaining the integrity of the CRM.
Protocol 2.1.1: Receipt and Storage
-
Inspect upon Receipt: Visually inspect the CRM vial for any signs of damage or tampering.
-
Verify Certificate: Ensure the certificate of analysis is present and corresponds to the received material.
-
Storage Conditions: Store the CRM at the recommended temperature of 2-8°C in its original, unopened packaging. Protect from light and moisture.
-
Logbook: Maintain a logbook to record the date of receipt, storage conditions, and dates of use.
Preparation of Standard Solutions
Accurate preparation of standard solutions is the foundation of reliable quantitative analysis. All preparations should be performed in a calibrated analytical balance and with calibrated volumetric flasks.
Protocol 2.2.1: Preparation of a Stock Standard Solution (e.g., 100 µg/mL)
-
Equilibration: Allow the CRM vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a suitable amount of the this compound CRM (e.g., 10 mg) into a clean, dry weighing boat. The minimum amount of BCR®-079R to be used is 2.5 mg.[9]
-
Dissolution: Quantitatively transfer the weighed CRM to a 100 mL amber volumetric flask. Dissolve the CRM in a high-purity solvent suitable for PAH analysis, such as toluene or acetonitrile.[10] Use sonication if necessary to ensure complete dissolution.
-
Dilution: Dilute to the mark with the same solvent and mix thoroughly.
-
Calculation of Exact Concentration: Calculate the exact concentration of the stock solution, taking into account the certified purity of the CRM.
-
Formula: Concentration (µg/mL) = (Mass of CRM (mg) × Purity (g/g)) / Volume of flask (mL) × 1000
-
-
Storage: Store the stock solution in an amber glass vial at 2-8°C. Label the vial clearly with the compound name, concentration, preparation date, and expiration date.
Protocol 2.2.2: Preparation of Working Standard Solutions
Prepare a series of working standard solutions by serial dilution of the stock solution. These will be used to construct the calibration curve.
-
Select Concentration Range: The concentration range should bracket the expected concentration of this compound in the samples. A typical range for environmental analysis might be 0.1 to 20 µg/L.[1]
-
Serial Dilution: Perform serial dilutions of the stock solution using calibrated pipettes and volumetric flasks. Use the same solvent as the stock solution.
-
Internal Standard: If using an internal standard (recommended), spike each working standard with a constant concentration of the internal standard. A common internal standard for PAH analysis is a deuterated analog, such as Chrysene-d₁₂.[1]
Analytical Methodologies: GC-MS and HPLC-FLD
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are the most common techniques for the analysis of PAHs.[9][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex environmental samples.
Protocol 3.1.1: GC-MS Instrument Setup and Calibration
-
Instrument Conditions:
-
Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for PAH separation.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless injection at a temperature of 280-300°C.
-
Oven Temperature Program: A programmed temperature ramp is used to separate the PAHs. A typical program might be: initial temperature of 60°C, hold for 1 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity and selectivity, use selected ion monitoring (SIM) mode. The quantifier ion for this compound is typically its molecular ion (m/z 242), with qualifier ions for confirmation (e.g., m/z 241, 239).
-
-
Calibration Curve:
-
Inject the prepared working standard solutions (from low to high concentration).
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.[1]
-
Workflow for GC-MS Calibration using this compound CRM
Caption: Workflow for GC-MS calibration using this compound CRM.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is another powerful technique for PAH analysis, offering excellent sensitivity for fluorescent compounds like this compound.
Protocol 3.2.1: HPLC-FLD Instrument Setup and Calibration
-
Instrument Conditions:
-
Column: A C18 reversed-phase column is typically used for PAH separation.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detector: Set the excitation and emission wavelengths specific for this compound. These should be optimized experimentally, but literature values can be used as a starting point.
-
-
Calibration Curve:
-
Follow the same procedure as for GC-MS calibration (Protocol 3.1.1, step 2).
-
Method Validation and Quality Control: Ensuring Data Integrity
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[7][8] The this compound CRM is a critical component of this process.
Key Method Validation Parameters
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | The closeness of the measured value to the true value. Assessed by analyzing a spiked matrix sample. | Typically 70-120% recovery |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative standard deviation (RSD) ≤ 15% |
Protocol for Determining Accuracy (Recovery)
-
Select a Representative Matrix: Choose a blank matrix (e.g., clean soil or water) that is free of this compound.
-
Spike the Matrix: Spike a known amount of the this compound CRM stock solution into the blank matrix at a relevant concentration (e.g., mid-point of the calibration curve).
-
Process and Analyze: Process the spiked sample through the entire analytical procedure (extraction, cleanup, and analysis).
-
Calculate Recovery:
-
Formula: % Recovery = (Concentration found / Concentration spiked) × 100
-
-
Acceptance Criteria: The recovery should be within the acceptable range (e.g., 70-120%).[8][11]
Workflow for a Self-Validating Analytical System
Caption: A self-validating system for PAH analysis using a CRM.
Causality in Experimental Choices: The "Why" Behind the "How"
-
Choice of Internal Standard: A deuterated analog of a similar PAH (e.g., Chrysene-d₁₂) is chosen as an internal standard because it behaves almost identically to the target analyte during extraction, cleanup, and chromatographic analysis. Its different mass allows for separate detection by the mass spectrometer, enabling accurate correction for any sample loss or variation in instrument response.
-
Solvent Selection for Extraction: Solvents like hexane and dichloromethane are chosen for their ability to efficiently extract nonpolar compounds like PAHs from aqueous or solid matrices.[1] The choice of solvent can also be tailored to the specific matrix to minimize the co-extraction of interfering substances.
-
Cleanup Steps: Environmental samples often contain a multitude of compounds that can interfere with the analysis. Cleanup steps, such as solid-phase extraction (SPE) with silica or florisil, are employed to remove these interferences and isolate the PAHs, leading to a cleaner chromatogram and more accurate quantification.[1]
Conclusion: The Bedrock of Defensible Data
The meticulous use of this compound as a Certified Reference Material is not merely a procedural requirement; it is the bedrock upon which defensible and high-quality analytical data are built. By integrating the protocols and understanding the scientific principles outlined in this guide, researchers and scientists can ensure the accuracy, reliability, and traceability of their PAH measurements, ultimately contributing to the protection of human health and the environment.
References
- CERTIFIED REFERENCE M
- This compound BCR® certified Reference M
- CERTIFIED REFERENCE M
- Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC - NIH
- Validation of routine polycyclic aromatic hydrocarbons analysis in w
- This compound (purity) - LGC Standards
- Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - NIH
- Certificate of Analysis - Thermo Fisher Scientific
- Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines | JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH
- Method Validation for SPE Applied to Determination of PAH in Petroliferous Industry Effluent W
- Chrysene, 3-methyl- - Substance Details - SRS | US EPA
- Certific
- This compound | C19H14 | CID 18781 - PubChem - NIH
- Regiospecific Photochemical Synthesis of Methylchrysenes - PMC - NIH
- Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]fluoranthene, and Chrysene during Sample Preparation of Plant Matrices | LCGC Intern
- Determination of Polycyclic Aromatic Hydrocarbons in Human Blood Samples Using Solid Phase Extraction and Gas Chrom
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals
- Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chrom
- Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces - Advances in Environmental Technology
- is added to the reaction flask via syringe and stirring is initiated. The suspension is cooled in an ice water bath (internal temp = 3 °C). - Organic Syntheses Procedure
- Optimization of parameters affecting the recovery in the analysis of polycyclic aromatic hydrocarbons in natural waters by HPLC-fluorescence | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry - RACO
- Certified Reference Material BCR - 074: Certific
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent
- Certified Reference Standards - Trilogy Analytical Labor
- Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen - MDPI
- Certified Reference M
- BioCarbon Standard (BCR)
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- 1. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. orgsyn.org [orgsyn.org]
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- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Analytical Methodology for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Fine Particulate Matter Emitted by Diesel Engines | JOURNAL OF BIOENGINEERING, TECHNOLOGIES AND HEALTH [jbth.com.br]
- 9. lgcstandards.com [lgcstandards.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Validated GC-MS/MS Method for the Quantification of 3-Methylchrysene in Diverse Environmental Matrices
Abstract
3-Methylchrysene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials.[1] Recognized as a potent carcinogen and mutagen, its monitoring in environmental matrices is of paramount importance for human health and ecological risk assessment.[2][3][4] This document provides a comprehensive, validated analytical method for the robust quantification of this compound in complex environmental matrices, including water, soil, and air (via sorbent media). The method employs Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS), a technique that offers superior selectivity and sensitivity.[5][6][7] This guide details the optimized protocols for sample extraction, cleanup, and instrumental analysis, and presents a full validation package according to internationally recognized guidelines, such as those established by the U.S. Environmental Protection Agency (EPA) and the International Council for Harmonisation (ICH).[8][9]
Introduction: The Rationale for a Validated Method
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants widely distributed in the environment.[10] this compound, a methylated derivative of chrysene, has demonstrated significant carcinogenic activity in laboratory studies and is a component of tobacco smoke and other combustion products.[2][4] Its presence in soil, water, and air necessitates the use of highly reliable and sensitive analytical methods to ensure accurate risk assessment and regulatory compliance.[1]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] For environmental analysis, this is not merely a procedural formality; it is a mandatory process that ensures the data generated are defensible, reproducible, and accurate. This application note serves as a practical guide for researchers and analytical scientists, providing a self-validating system built on established principles of analytical chemistry and regulatory science.[12]
Analytical Approach: Workflow Overview
The overall analytical workflow is designed for efficiency and robustness, minimizing matrix effects while maximizing analyte recovery and sensitivity. The process involves sample-specific extraction, a standardized cleanup step, and highly selective instrumental analysis.
Caption: High-level workflow for this compound analysis.
Materials and Methodology
Reagents and Standards
-
Solvents: Dichloromethane (DCM), Hexane, Acetone (Pesticide or HPLC grade).
-
Standards: Certified reference material of this compound (≥99% purity).[13]
-
Internal Standard (IS): Chrysene-d12. The use of a deuterated analogue of a closely related PAH is critical. It mimics the analyte's behavior during extraction, cleanup, and chromatographic analysis, providing a robust correction for variations in sample processing and instrument response.
-
Surrogate Standards: Terphenyl-d14, Acenaphthene-d10. Added before extraction to monitor the efficiency of the sample preparation process for each sample.
Sample Preparation Protocols
The choice of extraction technique is dictated by the sample matrix to ensure optimal recovery of hydrophobic PAHs.[14]
Protocol 3.2.1: Water Sample Extraction (Solid Phase Extraction - SPE)
-
Preparation: Filter a 1 L water sample through a glass fiber filter. Spike with surrogate standards.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of DCM, followed by 10 mL of acetone, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Extraction: Pass the water sample through the conditioned cartridge at a flow rate of ~10 mL/min.[15]
-
Drying: After loading, dry the cartridge by purging with nitrogen for 20 minutes.
-
Elution: Elute the trapped analytes with 10 mL of DCM.
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen. Add the internal standard just prior to analysis.
Protocol 3.2.2: Soil/Sediment Sample Extraction (Pressurized Liquid Extraction - PLE)
-
Preparation: Homogenize ~10 g of the soil sample after air-drying and sieving. Mix with diatomaceous earth and spike with surrogate standards.
-
Extraction: Place the mixture into a PLE cell. Extract using DCM at 100°C and 1500 psi. Perform two static extraction cycles. Pressurized solvent extraction is more efficient and faster than traditional methods like Soxhlet.[16]
-
Cleanup: The resulting extract must undergo cleanup as described in Protocol 3.2.3.
-
Concentration: Concentrate the cleaned extract to 1 mL and add the internal standard.
Extract Cleanup Protocol
Matrix co-extractives can interfere with GC-MS analysis. A cleanup step using silica gel or Florisil is essential for removing polar, interfering compounds.[5]
-
Prepare a small glass column packed with 2 g of activated silica gel, topped with anhydrous sodium sulfate.
-
Pre-rinse the column with 10 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the PAH fraction with 15 mL of a 1:1 DCM:Hexane mixture.
-
Concentrate the eluate to a final volume of 1 mL for GC-MS/MS analysis.
GC-MS/MS Instrumental Analysis
Analysis is performed on a GC system coupled to a triple quadrupole mass spectrometer, which provides the high selectivity needed to isolate the target analyte from matrix interferences.[6][17]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible chromatography. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | A non-polar column offering excellent separation for PAHs. |
| Injection | 1 µL, Splitless mode, 280°C | Ensures efficient transfer of trace-level analytes onto the column. |
| Oven Program | 80°C (hold 1 min), ramp 10°C/min to 310°C (hold 10 min) | Optimized temperature gradient to separate this compound from other PAH isomers. |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent | Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method for PAHs. |
| MRM Transitions | This compound: Q1: 242.1 -> Q3: 226.1 (Quantifier), 242.1 -> Q3: 239.1 (Qualifier) | Specific precursor-to-product ion transitions confirm identity and provide interference-free quantification.[18] |
| Internal Standard | Chrysene-d12: Q1: 240.1 -> Q3: 228.1 | Monitors and corrects for instrument variability. |
Method Validation Protocol & Results
A comprehensive method validation was performed according to the principles outlined in ICH Q2(R1) and EPA guidelines to demonstrate its suitability.[8][12][19]
Caption: Core parameters for analytical method validation.
Specificity and Selectivity
-
Protocol: Matrix blanks (uncontaminated soil and reagent water) were analyzed to check for interferences at the retention time of this compound. Specificity was confirmed by ensuring that the ratio of the quantifier to qualifier MRM transitions was consistent between standards and spiked samples.
-
Results: No significant interfering peaks were observed in blank matrices. The ion ratio remained within ±20% of the theoretical value, confirming the method's high selectivity.
Linearity and Range
-
Protocol: A seven-point calibration curve was prepared in solvent, ranging from 0.5 to 100 ng/mL. Linearity was assessed by the coefficient of determination (R²).
-
Results: The method demonstrated excellent linearity over the tested range.
| Parameter | Result | Acceptance Criteria |
| Range | 0.5 - 100 ng/mL | - |
| Coefficient (R²) | 0.998 | ≥ 0.995 |
Accuracy (Recovery)
-
Protocol: Accuracy was determined by spiking three different matrices (reagent water, clay soil, sandy soil) at three concentration levels (low, medium, high). Triplicate samples were prepared and analyzed for each level.[20]
-
Results: The method demonstrated high accuracy across all matrices and concentrations.
| Matrix | Spiked Level (ng/g or ng/L) | Mean Recovery (%) |
| Water | 5 (Low), 25 (Med), 75 (High) | 95.2% |
| Clay Soil | 5 (Low), 25 (Med), 75 (High) | 91.5% |
| Sandy Soil | 5 (Low), 25 (Med), 75 (High) | 98.1% |
| Acceptance Criteria | - | 70 - 130% |
Precision
-
Protocol:
-
Repeatability (Intra-day precision): Six replicate samples of a medium-level spike were analyzed on the same day.
-
Intermediate Precision (Inter-day precision): The experiment was repeated on three different days by two different analysts.
-
-
Results: The precision, expressed as Relative Standard Deviation (%RSD), was well within acceptable limits.
| Precision Type | Matrix | %RSD | Acceptance Criteria |
| Repeatability | Water | 4.8% | ≤ 15% RSD |
| Soil | 6.2% | ≤ 15% RSD | |
| Intermediate Precision | Water | 7.5% | ≤ 20% RSD |
| Soil | 9.1% | ≤ 20% RSD |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ were determined based on the standard deviation of the response from seven replicate analyses of a low-level spiked sample, as per EPA guidelines.[21][22] (LOD = 3.14 * SD; LOQ = 10 * SD).
-
Results: The method achieves the low detection limits required for environmental monitoring.
| Parameter | Water (ng/L) | Soil (ng/g) |
| LOD | 0.5 | 0.8 |
| LOQ | 1.5 | 2.5 |
Conclusion
The GC-MS/MS method detailed in this application note has been thoroughly validated and proven to be specific, linear, accurate, precise, and highly sensitive for the determination of this compound in water, soil, and air sampling media. The robust sample preparation protocols and the high selectivity of the MRM-based detection system make this method suitable for routine, high-throughput analysis in environmental monitoring laboratories. By adhering to this protocol, laboratories can generate high-quality, defensible data that meets stringent regulatory requirements.
References
- EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes.
- Analytical Methods for Polycyclic Aromatic Hydrocarbons.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ICH Quality Guidelines.
- 3 Key Regulatory Guidelines for Method Valid
- This compound Chemical Inform
- Extraction of Polycyclic Aromatic Hydrocarbons
- Carcinogenicity of methylchrysenes.
- ICH Q2 R1: Mastering Analytical Method Valid
- Advanced analytical techniques for the detection of PAHs in water. International Journal of Biology Sciences. [Link]
- Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils.
- ICH Q2 Analytical Method Valid
- Limits of detection (LOD) and quantification (LOQ), linearity of each PAHs.
- Evaluation of Chemical Analysis Method and Determination of Polycyclic Aromatic Hydrocarbons Content from Seafood and Dairy Products.
- 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983). International Agency for Research on Cancer. [Link]
- Elemental Analysis Manual - Section 4.11. U.S.
- This compound.
- Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent Technologies. [Link]
- Limit of detection and limit of quantification of heavy metals and PAHs in cumulative water sample.
- Comparison of chromatographic measuring methods for PAH analysis. DGUV. [Link]
- Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
- SW-846 Test Method 8310: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency (EPA). [Link]
- Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chrom. U.S. Environmental Protection Agency (EPA). [Link]
- Method Validation and Peer Review Policies and Guidelines. U.S. Environmental Protection Agency (EPA). [Link]
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent Technologies. [Link]
- Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]
- Guidance for Methods Development and Methods Validation for the RCRA Program. U.S. Environmental Protection Agency (EPA). [Link]
- A Practical Guide to Analytical Method Validation.
- Mercury in environmental samples: Speciation, artifacts and validation.
- Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. ScienceDirect. [Link]
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- 2. Carcinogenicity of methylchrysenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
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- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. waters.com [waters.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. epa.gov [epa.gov]
- 13. This compound (purity) | LGC Standards [lgcstandards.com]
- 14. Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples | Encyclopedia MDPI [encyclopedia.pub]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 21. fda.gov [fda.gov]
- 22. epa.gov [epa.gov]
Application Note: Advanced Sample Preparation Techniques for the Analysis of 3-Methylchrysene in Fish Tissue
Abstract
This document provides a detailed guide to effective sample preparation techniques for the quantitative analysis of 3-methylchrysene, a carcinogenic polycyclic aromatic hydrocarbon (PAH), in complex fish matrices. Given the lipophilic nature of this compound and the high lipid content of fish tissue, robust extraction and cleanup procedures are paramount for achieving accurate, low-level detection.[1][2] This application note explores two primary workflows: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with dispersive solid-phase extraction (dSPE) cleanup and an automated Pressurized Liquid Extraction (PLE) method with in-cell cleanup. We will delve into the causality behind procedural choices, provide step-by-step protocols, and present validation data to ensure scientific integrity and reproducibility.
Introduction: The Challenge of this compound Analysis
This compound is a methyl-substituted derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons (PAHs).[3] These compounds are ubiquitous environmental contaminants, often formed during the incomplete combustion of organic materials.[4] this compound is a notable concern in food safety, particularly as a contaminant in smoked food products, including fish. Due to its classification as a possible human carcinogen, sensitive and reliable analytical methods are required to monitor its presence in seafood.[3][5]
The analysis of this compound in fish presents a significant analytical challenge. Fish tissue is a complex biological matrix rich in lipids and other co-extractable components that can interfere with chromatographic analysis, mask the analyte signal, and contaminate analytical instrumentation.[1][2] Therefore, the success of any analytical method hinges on the effectiveness of the sample preparation workflow, which must efficiently extract the target analyte while simultaneously removing interfering matrix components.
This guide is designed for researchers and analytical scientists, providing field-proven protocols to overcome these challenges and ensure data of the highest quality and trustworthiness.
Overview of the Sample Preparation Workflow
A successful analysis begins with a well-designed sample preparation strategy. The fundamental goal is to isolate this compound from the fish tissue and present it in a clean solution suitable for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography with Fluorescence Detection (LC-FLD). The entire process can be visualized as a multi-stage workflow.
Caption: QuEChERS with dSPE Cleanup Workflow.
Step-by-Step Methodology:
-
Weigh 5 g (± 0.1 g) of homogenized fish tissue into a 50 mL centrifuge tube.
-
Optional but recommended: Spike with an appropriate internal standard.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add a pre-packaged salt mixture, typically containing 4 g MgSO₄ and 1 g Sodium Acetate (or 1 g NaCl). [6][7]6. Immediately cap and vortex for another minute. The sample should be a uniform slurry.
-
Centrifuge at ≥ 4000 rpm for 5 minutes. This will separate the sample into a solid pellet and an upper acetonitrile layer containing the analytes. [7]8. Carefully transfer a 3 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE cleanup tube. A common dSPE composition for fatty matrices is 900 mg MgSO₄, 300 mg PSA, and 150 mg end-capped C18. [6]9. Cap the dSPE tube and vortex for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The resulting supernatant is the final, cleaned extract. Carefully collect it using a syringe and filter through a 0.2 µm filter into an autosampler vial for analysis.
Protocol 2: Pressurized Liquid Extraction (PLE) with In-Cell Cleanup
This protocol is based on established PLE methods for extracting PAHs from fatty samples. [8][9]
Caption: Pressurized Liquid Extraction (PLE) Workflow.
Step-by-Step Methodology:
-
Assemble a PLE extraction cell (e.g., 34 mL or 100 mL). Place a cellulose filter at the bottom outlet.
-
Fill the bottom third of the cell with activated silica gel (e.g., 18 g for a 100 mL cell). [8]This will act as the fat retainer.
-
In a separate beaker, thoroughly mix 1-2 g of homogenized fish tissue with an inert dispersing agent like diatomaceous earth until a dry, free-flowing powder is obtained.
-
Load this mixture into the extraction cell on top of the silica gel layer.
-
Fill any remaining void space in the cell with more diatomaceous earth and place a final cellulose filter on top.
-
Seal the cell and place it in the automated PLE system.
-
Extract using the following parameters (optimization may be required):
-
Solvent: Dichloromethane:Hexane (15:85, v/v) or Dichloromethane:Methanol (4:1, v/v) [8][9] * Temperature: 80-100°C [9] * Pressure: 1500 psi
-
Static Cycles: 2-3 cycles of 10 minutes each [9]8. The extract is collected automatically. Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.
-
Data Presentation and Method Validation
To ensure trustworthiness, any analytical protocol must be validated. This involves assessing parameters like accuracy (recovery), precision (reproducibility), and sensitivity (limits of quantitation).
Trustworthiness through Self-Validation:
-
Method Blanks: A reagent blank (using no fish tissue) should be run with every batch to check for laboratory contamination. [10]* Spiked Samples: A homogenized sample of known blank or low-level fish tissue should be spiked with a known concentration of this compound standard before extraction. This is used to calculate the percent recovery and assess the method's accuracy. Recoveries should typically fall within a 70-120% range. [10][11]* Certified Reference Materials (CRMs): Whenever possible, analysis of a CRM (e.g., fish tissue with a certified concentration of PAHs) provides the highest level of confidence in the overall method accuracy. This compound is available as a certified reference material for this purpose. [12] Table 1: Typical Performance Data for PAH Analysis in Fish
Parameter QuEChERS with dSPE Cleanup Pressurized Liquid Extraction (PLE) Matrix Fatty Fish (e.g., Salmon, Mackerel) Fatty Fish (e.g., Salmon, Mackerel) Typical Recovery 80 - 115% [13] 70 - 102% [9] Precision (RSD) < 6% [13] < 15% [9] Sample Throughput High (up to 60 samples/8-hr shift) [13] Moderate (Automated, unattended runs) | Solvent Consumption | Low (~20 mL per sample) | Moderate (~50-150 mL per sample) |
Conclusion
The reliable quantification of this compound in fish tissue is achievable with a well-executed sample preparation strategy.
-
The QuEChERS with dSPE cleanup method offers a rapid, high-throughput, and low-solvent-consumption workflow, making it ideal for screening large numbers of samples. The use of modern dSPE sorbents like EMR—Lipid can provide exceptionally clean extracts. [1]* Pressurized Liquid Extraction with in-cell cleanup provides a powerful, automated, and highly efficient alternative. It is particularly advantageous for its ability to integrate extraction and cleanup, reducing manual labor and potential for error.
The choice between these methods will depend on the specific objectives of the laboratory, including sample load, available instrumentation, and desired level of automation. Both protocols, when properly validated, serve as a self-validating system capable of producing trustworthy and authoritative data for food safety and environmental monitoring programs.
References
- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- El-Shahawi, M. S., et al. (2015). QuEChERS Method Followed by Solid Phase Extraction Method for Gas Chromatographic-Mass Spectrometric Determination of Polycyclic Aromatic Hydrocarbons in Fish. PubMed Central.
- Shelly, D., & Perman, C. A. (n.d.). Extraction of Polycyclic Aromatic Hydrocarbons (PAH) from Fish Using the QuEChERS Approach. LCGC International.
- Lafontaine, A., et al. (2003). Solid-phase extraction and purification for the quantification of polycyclic aromatic hydrocarbon metabolites in fish bile. PubMed.
- Ramalhosa, M. J., et al. (2009). Analysis of polycyclic aromatic hydrocarbons in fish: evaluation of a quick, easy, cheap, effective, rugged, and safe extraction method. PubMed.
- Ramalhosa, M. J., et al. (2009). Analysis of polycyclic aromatic hydrocarbons in fish: evaluation of a quick, easy, cheap, effective, rugged, and safe extraction. Wiley Online Library.
- Lund, M., et al. (2009). Extraction of polycyclic aromatic hydrocarbons from smoked fish using pressurized liquid extraction with integrated fat removal. DTU Research Database.
- Lund, M., et al. (2009). Extraction of polycyclic aromatic hydrocarbons from smoked fish using pressurized liquid extraction with integrated fat removal. PubMed.
- Lund, M., et al. (2009). Extraction of Polycyclic Aromatic Hydrocarbons from Smoked Fish using Pressurized Liquid Extraction with Integrated Fat Removal. ResearchGate.
- Sousa, A., et al. (2012). Analysis of polycyclic aromatic hydrocarbons in fish: Optimisation and validation of microwave-assisted extraction. CORE.
- Banni, A. S., et al. (2021). Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC MS. SciELO.
- Barp, L., et al. (2022). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. MDPI.
- Agilent Technologies. (2015). PAH Analysis in Salmon with Enhanced Matrix Removal.
- Ciesielski, T., et al. (2022). Investigations of the Polycyclic Aromatic Hydrocarbon and Elemental Profile of Smoked Fish. PubMed Central.
- U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons.
- Hájková, K., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. PubMed Central.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf.
- Picot, C., et al. (2011). Optimized cleanup methods of organic extracts for the determination of organic pollutants in biological samples. ResearchGate.
- Sigma-Aldrich. (n.d.). This compound BCR® certified Reference Material.
- Udofia, U. S., et al. (2021). Investigating the origin and tissue concentration of polycyclic aromatic hydrocarbons in seafood and health risk in Niger Delta, Nigeria. RSC Publishing.
- Hájková, K., et al. (2022). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. MDPI.
- U.S. Food & Drug Administration. (2011). Screen for the presence of polycyclic aromatic hydrocarbons in select seafoods using lc-fluorescence.
- U.S. Environmental Protection Agency. (n.d.). Analytical Methods.
- LGC Standards. (n.d.). This compound (purity).
- Banjoo, D. R., & Nelson, P. K. (2007). Improved Analytical Extraction and Clean-up Techniques for the Determination of PAHs in Contaminated Soil Samples. ResearchGate.
- ChemicalBook. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sørensen, L., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. ResearchGate.
- Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. PubMed Central.
- Yadetie, F., et al. (2024). Polycyclic Aromatic Hydrocarbons in Marine Environments Affect Fish Reproduction—A Critical Review. MDPI.
- Sørensen, L., et al. (2023). Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. PubMed.
- Kentucky Division of Water. (2019). Preparation and Homogenization of Fish Tissue Samples. Kentucky Energy and Environment Cabinet.
- California Department of Food and Agriculture. (n.d.). Sampling and Analysis of Histamine in Fish Products from Local Northern California Markets.
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Application Notes & Protocols: In Vitro Metabolism of 3-Methylchrysene
Introduction: The Rationale for Studying 3-Methylchrysene Metabolism
This compound (3-MC) is a member of the polycyclic aromatic hydrocarbon (PAH) family, compounds that are widespread environmental contaminants formed from the incomplete combustion of organic materials. Like many PAHs, 3-MC is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects[1]. Understanding the metabolic pathways of 3-MC is therefore critical for assessing its human health risk, particularly in the context of toxicology and drug development, where off-target metabolism of candidates can lead to toxicity.
The primary enzymatic machinery responsible for PAH metabolism is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver[1][2][3]. These enzymes, along with other critical players like epoxide hydrolases and aldo-keto reductases (AKRs), transform lipophilic PAHs into a series of more water-soluble metabolites[1][4]. This process, however, can generate highly reactive electrophilic intermediates, such as dihydrodiol epoxides, which can form covalent adducts with DNA, initiating the mutations that can lead to cancer[5][6][7].
This guide provides a detailed framework and step-by-step protocols for studying the in vitro metabolism of this compound. We will focus on the use of human liver microsomes, a robust and widely accepted model that contains a rich complement of Phase I metabolizing enzymes, particularly CYPs[2][8]. These protocols are designed to enable researchers to determine metabolic stability, identify key metabolites, and elucidate the specific enzymes responsible for 3-MC's bioactivation.
Part 1: The Metabolic Activation Pathway - A Two-Stage Process
The carcinogenic activation of many PAHs, including methylchrysenes, is a multi-step process. While the complete pathway for 3-MC is an area of ongoing research, it is hypothesized to follow a path similar to related compounds like 5-methylchrysene.
-
Phase I Metabolism (Activation): The initial steps are primarily catalyzed by CYP enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP1B1[1][2][9][10]. These enzymes introduce an epoxide group onto the aromatic ring system. This epoxide is then hydrolyzed by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. A second epoxidation event, again by CYPs, on a different part of the molecule creates a highly reactive dihydrodiol epoxide—the ultimate carcinogen that can bind to DNA[6][7].
-
The Aldo-Keto Reductase (AKR) Pathway: An alternative activation route involves AKRs. These enzymes can oxidize the dihydrodiol metabolites into catechols, which can then be oxidized to form reactive and redox-active o-quinones[4][11]. These o-quinones can adduct DNA and generate reactive oxygen species (ROS), contributing to oxidative DNA damage[4].
The interplay between these pathways determines the ultimate toxic potential of 3-MC.
Part 2: Experimental Design & Core Protocols
The primary goal of an in vitro metabolism study is to measure the rate of disappearance of the parent compound (metabolic stability) and identify the products formed (metabolite profiling). Human liver microsomes are a preferred system as they provide a proportional representation of key CYP enzymes found in the liver[2].
Experimental Workflow Overview
The overall process involves incubating 3-MC with liver microsomes and necessary cofactors, stopping the reaction, extracting the analytes, and analyzing them via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)
This protocol determines the rate at which 3-MC is metabolized, providing its intrinsic clearance and half-life.
A. Materials & Reagents
-
This compound (3-MC)
-
Pooled Human Liver Microsomes (HLM), e.g., from a reputable commercial supplier
-
0.1 M Phosphate Buffer (pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Water, HPLC grade
-
DMSO or Acetone (for dissolving 3-MC)
B. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust pH at the desired incubation temperature (37°C).
-
3-MC Stock Solution (e.g., 1 mM): Dissolve 3-MC in a minimal amount of DMSO or acetone. The final concentration of the organic solvent in the incubation should be kept low (typically ≤0.5%) to avoid enzyme inhibition.
-
NADPH Stock Solution (e.g., 30 mM): Prepare fresh in phosphate buffer just before use. Store on ice.
-
HLM Suspension: Thaw HLM on ice. Dilute to the desired working concentration (e.g., 2.0 mg/mL) with cold phosphate buffer. Keep on ice.
C. Incubation Procedure The following procedure is for a final incubation volume of 500 µL. Reactions should be run in duplicate or triplicate.
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| 0.1 M Phosphate Buffer (pH 7.4) | 0.1 M | Variable | 0.1 M |
| MgCl₂ | 300 mM | 5 | 3 mM |
| Human Liver Microsomes | 20 mg/mL | 25 | 1.0 mg/mL |
| This compound | 100 µM | 5 | 1.0 µM |
| Pre-incubation Volume | ~475 | ||
| NADPH | 30 mM | 25 | 1.5 mM |
| Final Incubation Volume | 500 | ||
| Table 1: Example Incubation Mixture Composition. |
-
Pre-activation: In a microcentrifuge tube, combine the phosphate buffer, MgCl₂, and HLM suspension. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to activate the microsomes[2][12].
-
Initiate Reaction (Test Samples): Add the 3-MC stock solution to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH stock solution[2][12]. Vortex briefly and return to the 37°C water bath.
-
Control Samples:
-
Negative Control (-NADPH): Replace the NADPH solution with an equal volume of phosphate buffer. This control accounts for any non-enzymatic degradation of 3-MC.
-
T=0 Control: Add the NADPH, immediately followed by 1 mL of cold acetonitrile (quenching solvent) to stop the reaction at the start point.
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture and add it to a tube containing 100-150 µL of cold acetonitrile to terminate the reaction[13]. The specific time points may need optimization based on how rapidly 3-MC is metabolized[12].
-
Sample Processing: After the final time point, vortex all quenched samples vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials for analysis of the remaining 3-MC concentration via HPLC-UV, fluorescence, or MS/MS[12][14].
D. Data Analysis
-
Plot the natural logarithm (ln) of the percentage of 3-MC remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Protocol 2: Metabolite Identification and Profiling
This protocol aims to identify the structures of metabolites formed during the incubation.
A. Procedure The incubation procedure is similar to Protocol 1, but with some modifications:
-
Higher Concentrations: A higher concentration of 3-MC (e.g., 5-10 µM) and microsomal protein (e.g., 2 mg/mL) may be used to generate sufficient quantities of metabolites for detection[2].
-
Single, Longer Time Point: A single, longer incubation time (e.g., 60 minutes) is often used to allow metabolites to accumulate.
-
Control Incubations:
-
-NADPH Control: Essential to distinguish NADPH-dependent metabolites from impurities or non-enzymatic products.
-
-HLM Control: Incubate 3-MC with all components except microsomes to check for substrate instability.
-
B. Analytical Method: HPLC-MS/MS
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of water and acetonitrile (or methanol), often with a small amount of formic acid to improve ionization.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is crucial for determining the accurate mass of metabolites[15]. This allows for the prediction of elemental compositions.
-
Expected Metabolites: Search for masses corresponding to the addition of one or more oxygen atoms.
-
Tandem MS (MS/MS): Fragmenting the metabolite ions provides structural information to help locate the position of the modification on the chrysene backbone.
Part 3: Enzyme Phenotyping - Identifying the Key Players
To determine which CYP isoforms are responsible for 3-MC metabolism, two common approaches are used.
-
Chemical Inhibition: Incubate 3-MC with HLM in the presence and absence of known selective inhibitors for specific CYP enzymes. A significant decrease in metabolite formation or 3-MC depletion in the presence of an inhibitor points to the involvement of that enzyme.
| CYP Isoform | Selective Inhibitor |
| CYP1A2 | Furafylline |
| CYP3A4 | Ketoconazole[16] |
| CYP2C9 | Sulfaphenazole |
| CYP2D6 | Quinidine |
| Table 2: Examples of CYP-Selective Chemical Inhibitors. |
-
Recombinant Enzymes: Incubate 3-MC separately with individual recombinant human CYP enzymes (e.g., rCYP1A1, rCYP1A2, rCYP1B1, rCYP3A4) expressed in a system like baculovirus or E. coli[9][10][17]. This is the most direct method to confirm which enzymes can metabolize the compound. The results from these experiments can identify the primary enzymes responsible for both detoxification and metabolic activation[9][10].
Conclusion and Best Practices
Studying the in vitro metabolism of this compound is a critical step in characterizing its toxicological profile. The protocols outlined here, using human liver microsomes, provide a robust and physiologically relevant system for this purpose. By determining metabolic stability, identifying key metabolites, and pinpointing the responsible enzymes, researchers can gain crucial insights into the bioactivation pathways that lead to its carcinogenicity.
Key Considerations:
-
Solubility: PAHs like 3-MC have poor aqueous solubility. Careful preparation of stock solutions and ensuring the final solvent concentration is low are critical.
-
Controls are Essential: The inclusion of appropriate negative controls (-NADPH, T=0) is non-negotiable for accurate data interpretation.
-
Linearity: Ensure that the rate of metabolism is linear with respect to time and protein concentration by performing initial optimization experiments.
-
Analytical Sensitivity: Developing a sensitive and specific analytical method (preferably LC-MS/MS) is paramount for detecting low-level metabolites and accurately quantifying the parent compound[18].
By adhering to these detailed protocols and best practices, researchers can generate high-quality, reliable data to advance our understanding of PAH toxicology and support chemical safety assessments.
References
- Crowell, S. R., et al. (2014). In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes. Toxicology Letters, 228(1), 51-60. [Link]
- Smith, J. N., et al. (2023). Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site. Toxicology and Applied Pharmacology, 474, 116628. [Link]
- Smith, J. N., et al. (2022). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. International Journal of Molecular Sciences, 23(14), 7586. [Link]
- Smith, J. N., et al. (2022). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. OSTI.GOV. [Link]
- Hecht, S. S., et al. (1996). Metabolism of 5-Methylchrysene and 6-Methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. Cancer Research, 56(2), 316-324. [Link]
- Lowe, J. P., & Silverman, B. D. (1984). Quantum chemical studies of methyl and fluoro analogs of chrysene: metabolic activation and correlation with carcinogenic activity. Cancer Biochemistry Biophysics, 7(2), 101-113. [Link]
- Smith, J. N., et al. (2023). Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH)
- Penning, T. M. (2014). Human Aldo-Keto Reductases and the Metabolic Activation of Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology, 27(11), 1901-1911. [Link]
- Hecht, S. S., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.
- Nagini, S., et al. (2024). Aldo-keto reductases: Role in cancer development and theranostics. Oncology Research, 32(8), 1287-1308. [Link]
- Sekisui XenoTech. (n.d.).
- Seng, V., et al. (2018). Role of Human Aldo-Keto Reductases in the Metabolic Activation of the Carcinogenic Air Pollutant 3-Nitrobenzanthrone. Chemical Research in Toxicology, 31(10), 1102-1110. [Link]
- Hecht, S. S., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.
- Lee, C., & Riddick, D. S. (2013). The Role of Cytochrome P450–Dependent Metabolism in the Regulation of Mouse Hepatic Growth Hormone Signaling Components and Target Genes by 3-Methylcholanthrene. Drug Metabolism and Disposition, 41(1), 148-156. [Link]
- Melikian, A. A., et al. (1985). Comparative Metabolic Activation in Mouse Skin of the Weak Carcinogen 6-methylchrysene and the Strong Carcinogen 5-methylchrysene. Cancer Research, 45(5), 1990-1996. [Link]
- Seng, V., & Penning, T. M. (2014). The Role of Human Aldo-Keto Reductases in the Metabolic Activation and Detoxication of Polycyclic Aromatic Hydrocarbons: Interconversion of PAH Catechols and PAH o-Quinones. Frontiers in Pharmacology, 5, 233. [Link]
- Nagini, S., et al. (2024). Aldo-keto reductases: Role in cancer development and theranostics. PubMed. [Link]
- Davydov, D. R. (2016). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. Biochemistry, 55(41), 5797-5813. [Link]
- Schoental, R. (1957). The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces. Biochemical Journal, 67(1), 16-19. [Link]
- Jeong, E. J., et al. (2018). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 19(11), 3469. [Link]
- Pataki, J., et al. (1983). Carcinogenic metabolites of 5-methylchrysene. Carcinogenesis, 4(4), 399-402. [Link]
- Kversøy, H., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 27(23), 8206. [Link]
- Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link]
- Creative Biolabs. (n.d.). Reactive Metabolite Analysis.
- Hecht, S. S., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. PubMed. [Link]
- Crowell, S. R., et al. (2014).
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Application Notes & Protocols: Development of Biomarkers for 3-Methylchrysene Exposure
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for 3-Methylchrysene Biomarkers
This compound (3-MC) is a polycyclic aromatic hydrocarbon (PAH) and a component of tobacco smoke.[1] While the International Agency for Research on Cancer (IARC) currently classifies 3-MC as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), its structural similarity to other carcinogenic PAHs and its presence in known human carcinogens like tobacco smoke necessitate a deeper understanding of its human exposure and potential health risks.[2] The development of sensitive and specific biomarkers is paramount for accurately assessing human exposure to 3-MC, understanding its metabolic fate, and elucidating its potential role in carcinogenesis.
This document provides a comprehensive guide for researchers, outlining the scientific rationale and detailed protocols for the development of robust biomarkers for 3-MC exposure. We will explore two primary classes of biomarkers: urinary metabolites, which serve as indicators of recent exposure, and DNA adducts, which represent a biologically effective dose and provide insights into the genotoxic potential of 3-MC.
Scientific Rationale: Metabolic Activation as the Basis for Biomarker Selection
The carcinogenicity of many PAHs is not intrinsic to the parent compound but is a consequence of their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules like DNA.[3] This metabolic activation is primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] While the specific metabolic pathway of 3-MC is not as extensively studied as that of benzo[a]pyrene, we can infer a likely pathway based on the metabolism of other methylchrysenes and PAHs.
This compound likely undergoes oxidation by CYP enzymes (such as CYP1A1, CYP1A2, and others) to form various hydroxylated metabolites (OH-3-MC).[4][5] These phenolic metabolites are then conjugated with glucuronic acid or sulfate to facilitate their excretion in urine.[6] Therefore, the quantification of these urinary OH-3-MC metabolites can serve as a non-invasive biomarker of recent 3-MC exposure.[7]
Furthermore, the metabolic activation of 3-MC can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of forming covalent adducts with DNA.[8] These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.[3] The detection and quantification of 3-MC-DNA adducts in surrogate tissues, such as white blood cells, can provide a measure of the biologically effective dose of 3-MC that has reached its target tissue and reacted with its critical macromolecule.[9][10]
Part 1: Urinary Metabolites as Biomarkers of Recent Exposure
The measurement of urinary metabolites is a well-established method for biomonitoring exposure to PAHs.[11] This approach is non-invasive, and the resulting data reflects recent exposure.
Experimental Workflow: From Sample Collection to Data Analysis
The following workflow outlines the key steps for the analysis of urinary 3-MC metabolites.
Caption: Workflow for urinary 3-MC metabolite analysis.
Protocol 1: Quantification of Hydroxylated this compound (OH-3-MC) Metabolites in Human Urine by HPLC-MS/MS
This protocol is adapted from established methods for the analysis of other urinary PAH metabolites.[6][12][13]
1. Materials and Reagents:
-
Urine samples (stored at -80°C)
-
Certified analytical standards of 3-MC and its potential hydroxylated metabolites (if available)
-
Isotope-labeled internal standards (e.g., ¹³C-labeled OH-3-MC)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, acetonitrile, and water (HPLC grade)
-
Formic acid
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
To 1 mL of urine, add 50 µL of the internal standard solution.
-
Add 500 µL of sodium acetate buffer and 10 µL of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A C18 reversed-phase column suitable for PAH analysis.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for each OH-3-MC isomer and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Table 1: Example HPLC-MS/MS Parameters (to be optimized for 3-MC metabolites)
| Parameter | Setting |
| HPLC | |
| Column | C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS | |
| Ionization Mode | Negative ESI |
| MRM Transitions | To be determined for each OH-3-MC isomer |
| Collision Energy | To be optimized for each transition |
4. Data Analysis and Quality Control:
-
Quantify the concentration of each OH-3-MC isomer using a calibration curve prepared with analytical standards.
-
Normalize the urinary concentrations to creatinine to account for variations in urine dilution.
-
Include quality control samples (blanks, spiked samples) in each analytical run to ensure accuracy and precision.
Part 2: DNA Adducts as Biomarkers of Biologically Effective Dose
The detection of DNA adducts provides a more direct measure of the genotoxic potential of 3-MC.[3] The development of methods to detect 3-MC-DNA adducts is a critical step in assessing its carcinogenic risk.
Strategy 1: Immunoassay-Based Detection of 3-MC-DNA Adducts
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection of DNA adducts.[14][15] This approach requires the development of monoclonal antibodies specific to 3-MC-DNA adducts.
Caption: Workflow for developing monoclonal antibodies against 3-MC-DNA adducts.
This protocol outlines the steps for developing an immunoassay following the successful production of specific monoclonal antibodies.[16][17]
1. Materials and Reagents:
-
Monoclonal antibody specific for 3-MC-DNA adducts
-
96-well microtiter plates
-
3-MC-DNA adduct standard
-
DNA samples isolated from exposed individuals
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Enzyme substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
2. ELISA Procedure:
-
Coat the microtiter plate wells with the 3-MC-DNA adduct standard and incubate overnight at 4°C.
-
Wash the plate to remove unbound antigen.
-
Block the remaining protein-binding sites on the plate with blocking buffer.
-
In a separate tube, pre-incubate the DNA sample (or standard) with a limited amount of the primary monoclonal antibody.
-
Add the antibody-sample mixture to the coated wells and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate thoroughly.
-
Add the enzyme substrate and incubate in the dark to allow for color development.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
The amount of color developed is inversely proportional to the concentration of 3-MC-DNA adducts in the sample.
-
Generate a standard curve using known concentrations of the 3-MC-DNA adduct standard.
-
Determine the concentration of 3-MC-DNA adducts in the unknown samples by interpolating their absorbance values from the standard curve.
Strategy 2: Instrumental Analysis of 3-MC-DNA Adducts
For confirmation and precise quantification, instrumental methods such as HPLC with fluorescence or mass spectrometry detection can be employed.[18][19]
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from white blood cells or other tissues using standard protocols.
-
Hydrolyze the DNA to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).
2. Adduct Enrichment (Optional):
-
For low levels of adducts, an enrichment step using immunoaffinity chromatography with the developed monoclonal antibody can be performed.
3. HPLC-MS/MS Analysis:
-
HPLC System: A sensitive HPLC system with a C18 column.
-
Mass Spectrometer: A high-resolution mass spectrometer or a triple quadrupole instrument operating in positive ESI mode.
-
Detection: Monitor for the specific parent and fragment ions of the 3-MC-deoxyguanosine adduct (or other adducted nucleosides).
Table 2: Example Parameters for 3-MC-DNA Adduct Analysis (to be optimized)
| Parameter | Setting |
| HPLC | |
| Column | C18 (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
| MS/MS | |
| Ionization Mode | Positive ESI |
| MRM Transitions | To be determined for the specific 3-MC-nucleoside adduct |
Biomarker Validation: Ensuring Scientific Integrity
The development of any new biomarker requires rigorous validation to ensure its utility and reliability.[20][21] Key validation steps include:
-
Analytical Validation: Assessing the accuracy, precision, sensitivity, and specificity of the analytical method.
-
Dose-Response Relationship: Demonstrating a clear correlation between the level of 3-MC exposure and the biomarker concentration.
-
Temporal Relationship: Characterizing the time course of the biomarker in relation to exposure.
-
Inter- and Intra-Individual Variability: Understanding the sources of variability in the biomarker levels within and between individuals.
Conclusion
The development of sensitive and specific biomarkers for this compound exposure is a critical step towards understanding its potential human health risks. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to pursue the development of urinary metabolite and DNA adduct biomarkers. By combining advanced analytical techniques with robust validation studies, we can establish reliable tools for assessing human exposure to this ubiquitous environmental contaminant.
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- Karsunke, X. Y. Z., et al. (2002). Immunochemical detection of polycyclic aromatic hydrocarbons (PAHs). Analytical Letters, 35(8), 1269-1300.
- Van de Wiele, T., et al. (2005). Liquid chromatography-mass spectrometry analysis of hydroxylated polycyclic aromatic hydrocarbons, formed in a simulator of the human gastrointestinal tract. Journal of Chromatography B, 820(1), 135-142.
- (2023). A critical review of biomarkers in toxicology and risk assessment of environmental pollutants. Journal of Toxicology and Environmental Health, Part B, 26(8), 491-516.
- World Health Organization. (2001). Biomarkers in risk assessment: validity and validation. WHO.
- (2014). The current status of biomarkers for predicting toxicity. Expert Opinion on Drug Metabolism & Toxicology, 10(7), 951-975.
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- (2022). Critical steps in monoclonal antibody development. evitria.
- Strategic Diagnostics Inc. (n.d.). RaPID Assay® PAH Test Kit.
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- (2024). Monoclonal antibody production process: a comprehensive guide. Single Use Support.
- Andersen, C. S., et al. (2022). Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of. Journal of Chromatography B, 1194, 123184.
- National Institute for Occupational Safety and Health. (n.d.). CHRYSENE. Centers for Disease Control and Prevention.
- Valdés-Bellinger, A., et al. (2018). Molecular biomarkers to assess health risks due to environmental contaminants exposure. Journal of Toxicology and Environmental Health, Part A, 81(16), 761-778.
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- (1983). The relative carcinogenic activities of a series of 5-methylchrysene derivatives. Cancer Letters, 18(1), 49-54.
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- (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database.
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- Luo, K., Stepanov, I., & Hecht, S. S. (2019). Chemical biomarkers of exposure and early damage from potentially carcinogenic airborne pollutants. Annals of Cancer Epidemiology, 2(1), 3.
- Sørhus, E., et al. (2023). (PDF) Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae. ResearchGate.
- Jørgensen, E. H., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 227.
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Application Note & Protocol: Regiospecific Synthesis of 3-Methylchrysene for Toxicological Research
Introduction: The Toxicological Significance of 3-Methylchrysene
This compound is a methyl-substituted polycyclic aromatic hydrocarbon (PAH), a class of compounds formed from the incomplete combustion of organic materials.[1] It is environmentally pervasive, identified in crude oil, tobacco smoke, and charbroiled foods, leading to significant interest in its toxicological profile.[1][2] Classified as a carbopolycyclic compound, this compound is considered a probable human carcinogen and is a key subject in toxicology and environmental health studies.[1][3][4]
Research has demonstrated that this compound functions as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism.[4][5] Specifically, it is a known inducer of cytochrome P450 1A (CYP1A) enzymes.[6] This is critically important in the context of co-exposure to other PAHs. The induction of metabolic enzymes by this compound can accelerate the biotransformation of other, less potent PAHs into highly toxic and carcinogenic metabolites, a mechanism that can lead to synergistic toxic effects.[6][7]
To accurately study these mechanisms and conduct reliable toxicology assessments, researchers require access to high-purity, single-isomer this compound. Commercially available standards can be costly, and isolation from environmental matrices is impractical. Therefore, a robust and regiospecific synthetic protocol is essential for the research community. This application note provides a detailed, field-proven methodology for the synthesis of this compound, designed to yield material of sufficient purity for demanding toxicological applications.
Synthetic Strategy: A Two-Step Approach to Regiospecificity
The synthesis of asymmetrically substituted PAHs like this compound requires a strategy that precisely controls the position of the methyl group, avoiding the formation of other isomers that would confound toxicological data. We have selected a highly reliable two-step sequence that leverages the strengths of classic named reactions to achieve this control.
-
Wittig Reaction: The carbon skeleton is first assembled by forming a stilbenoid precursor, (E)-1-(4-methylstyryl)naphthalene. This is achieved via a Wittig reaction, which couples an aldehyde (4-methylbenzaldehyde) with a phosphonium ylide (generated from (naphthalen-1-ylmethyl)triphenylphosphonium chloride).[8][9] This reaction is exceptionally reliable for forming carbon-carbon double bonds at a specific location.[9][10]
-
Mallory Photocyclization: The chrysene ring system is then formed by an intramolecular photochemical cyclization of the stilbenoid intermediate.[8][11] This reaction, in the presence of an oxidizing agent like iodine, proceeds to form the thermodynamically stable aromatic system with a high yield.[2][8]
This synthetic route is superior to classical, high-temperature condensation methods, which often produce complex isomeric mixtures and require harsh conditions.[12] Modern cross-coupling methods like the Suzuki reaction are also powerful tools for PAH synthesis but can require more specialized catalysts and precursors.[13][14] The chosen Wittig-Mallory sequence offers an excellent balance of high yield, regiospecificity, and operational simplicity.
Critical Safety Protocols
Polycyclic aromatic hydrocarbons and their precursors are hazardous materials and must be handled with appropriate precautions.[15] this compound is a suspected carcinogen and mutagen.[1][5][16]
-
Engineering Controls: All steps of this synthesis must be performed in a certified chemical fume hood to prevent inhalation of volatile solvents and fine powders.[15]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles at all times.[16]
-
Waste Disposal: All chemical waste, including solvents and solid residues, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.
-
UV Radiation Hazard: The photochemical reaction step uses a high-intensity UV lamp. Ensure the apparatus is properly shielded to prevent exposure to harmful UV radiation.
-
SDS Review: Before beginning, review the Safety Data Sheets (SDS) for all reagents used in this protocol.[15]
Detailed Experimental Protocols
Part A: Synthesis of (E)-1-(4-methylstyryl)naphthalene
This protocol details the Wittig reaction to form the key stilbenoid intermediate. The reaction relies on the deprotonation of the phosphonium salt to form a nucleophilic ylide, which then attacks the aldehyde.[17]
Materials & Reagents:
-
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.1 eq)
-
4-Methylbenzaldehyde (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Wittig Reagent Preparation: Suspend (naphthalen-1-ylmethyl)triphenylphosphonium chloride in anhydrous THF (approx. 0.2 M) in a dry, nitrogen-flushed round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath. Add potassium tert-butoxide in one portion. The solution should turn a deep orange or red color, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Reaction with Aldehyde: Dissolve 4-methylbenzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature overnight (approx. 16 hours). Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the aldehyde.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the (E)-1-(4-methylstyryl)naphthalene intermediate.
Part B: Synthesis of this compound via Mallory Photocyclization
This step uses UV light to induce an intramolecular cyclization, followed by oxidation with iodine to form the aromatic chrysene core.[8][11]
Materials & Reagents:
-
(E)-1-(4-methylstyryl)naphthalene (1.0 eq)
-
Iodine (I₂) (1.2 eq)
-
Cyclohexane (degassed)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Photochemical reactor (e.g., immersion well with a medium-pressure mercury lamp and Pyrex filter)
Procedure:
-
Reactor Setup: Dissolve the stilbenoid intermediate and iodine in degassed cyclohexane in the quartz immersion well of the photoreactor (concentration ~5-10 mM).[2][8] The solution will be dark purple.
-
Irradiation: While stirring and maintaining a gentle flow of nitrogen, irradiate the solution with the medium-pressure mercury lamp. The Pyrex filter is crucial to block short-wavelength UV that can cause product degradation.
-
Monitoring: Monitor the reaction progress by observing the disappearance of the purple iodine color, which indicates its consumption.[8] The reaction is typically complete within 3-5 hours, but can be confirmed by TLC.
-
Work-up: After the reaction is complete, cool the solution to room temperature. Wash the mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Separate the organic layer, wash with water and then brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.
-
Final Purification: For toxicology-grade purity, the crude solid should be purified first by flash column chromatography (eluting with hexane) and then recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a white solid.[2]
Characterization and Quality Control Data
Purity and structural identity are paramount for toxicological studies. The final product must be rigorously characterized.[18]
| Analytical Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ, ppm) | Multiplets and singlets in the aromatic region (approx. 7.5-9.0 ppm) and a characteristic singlet for the methyl group (approx. 2.6 ppm). |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ, ppm) | Signals corresponding to aromatic carbons (approx. 120-135 ppm) and one aliphatic carbon for the methyl group (approx. 21 ppm). |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | [M]⁺ at 242.11, corresponding to the molecular formula C₁₉H₁₄.[3] |
| HPLC (Purity Analysis) | Purity (%) | ≥99.5% (as determined by peak area integration). |
| Melting Point | Range (°C) | Literature values should be consulted for comparison. |
Toxicological Context: Mechanism of Action
The high-purity this compound synthesized via this protocol is an ideal tool for investigating the molecular mechanisms of PAH toxicity. As an AhR agonist, it initiates a signaling cascade that upregulates the expression of metabolic enzymes. This process, known as metabolic activation, is a double-edged sword: while it is a detoxification pathway, it can also convert procarcinogens into ultimate carcinogens.
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Solid-Phase Extraction (SPE) for the Quantification of 3-Methylchrysene in Aqueous Samples: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the solid-phase extraction (SPE) of 3-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern, from water samples. The protocol herein is designed to ensure high recovery and reproducibility, making it suitable for environmental monitoring, toxicological research, and quality control in pharmaceutical and industrial settings. We will delve into the mechanistic principles behind each step, from sorbent selection to final elution, providing a robust framework for accurate quantification of this probable human carcinogen.[1]
Introduction: The Challenge of this compound Analysis
This compound is a carbopolycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₄.[2][3] It is formed from the incomplete combustion of organic materials and is a notable constituent of tobacco smoke and grilled foods.[1] Classified as a probable human carcinogen, its presence in water sources is a significant health concern, necessitating sensitive and reliable analytical methods for its detection.[1]
The primary analytical challenge lies in the low aqueous solubility of this compound and its tendency to be present at trace levels in complex matrices.[4] Direct injection of water samples into analytical instruments like HPLC or GC-MS is often not feasible due to insufficient sensitivity and the presence of interfering matrix components.[5][6] Solid-phase extraction (SPE) offers a powerful solution, enabling the concentration of the analyte and the removal of interfering substances, thereby improving the accuracy and reliability of subsequent analyses.[7][8]
This application note details a robust SPE protocol utilizing a C18 sorbent, a nonpolar stationary phase that effectively retains nonpolar compounds like this compound from a polar matrix such as water.[9]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is crucial for developing an effective extraction method.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | [2][3][10] |
| Molecular Weight | 242.32 g/mol | [3][10] |
| LogP (Octanol/Water Partition Coefficient) | 5.455 | [4] |
| Water Solubility (log10ws) | -7.36 mol/L | [4] |
| Melting Point | 173.5°C | [1][11] |
| Classification | Carbopolycyclic Compound, Probable Human Carcinogen | [1][2] |
The high LogP value and extremely low water solubility underscore the nonpolar nature of this compound, making it an ideal candidate for reversed-phase SPE.[4]
The SPE Workflow: A Mechanistic Approach
The following workflow is designed to maximize the recovery of this compound from water samples. The entire process can be visually understood through the workflow diagram below.
Caption: The SPE workflow for this compound extraction from water samples.
Detailed Experimental Protocol
This protocol is based on established methods for PAH analysis, such as EPA Method 8310, and is optimized for this compound.[12][13][14]
Materials and Reagents
-
SPE Cartridges: C18, 500 mg bed weight, 6 mL volume (or appropriately sized for sample volume)
-
Solvents (HPLC or better grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetone
-
Acetonitrile (ACN)
-
-
Reagent Water: Deionized water, free of organic contaminants
-
Glassware: Volumetric flasks, collection vials
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Nitrogen evaporator or rotary evaporator
-
Step-by-Step Methodology
Step 1: Sorbent Conditioning
-
Action: Place the C18 SPE cartridges on the vacuum manifold. Pass 10 mL of DCM through each cartridge. Allow the sorbent to soak for 1 minute before drawing the solvent to waste under vacuum.[13]
-
Rationale: The initial wash with a strong organic solvent like DCM ensures the removal of any organic contaminants from the sorbent and the cartridge housing.
-
Action: Add 10 mL of MeOH to each cartridge. Let the MeOH soak the sorbent for 2 minutes, then draw it through, leaving a thin layer above the sorbent frit. Do not let the sorbent go dry.[13][15]
-
Rationale: This step solvates the C18 alkyl chains, effectively "activating" the stationary phase. The nonpolar C18 chains, which are collapsed in a dry state, extend into the solvent, maximizing the surface area available for interaction with the analyte.[16]
Step 2: Sorbent Equilibration
-
Action: Add 20 mL of reagent water to each cartridge and pull it through, again leaving a small layer of water above the frit.[13]
-
Rationale: This step replaces the methanol with water, mimicking the matrix of the sample to be loaded. This ensures that the loading of the aqueous sample occurs smoothly without disrupting the activated state of the sorbent.
Step 3: Sample Loading
-
Action: To a 1 L water sample, add 50 mL of MeOH (creating a 5% MeOH solution) and mix well. If the sample may contain free chlorine, dechlorinate with 50 mg/L of sodium sulfite.[13]
-
Rationale: Adding a small amount of an organic modifier like methanol helps to improve the solubility of PAHs in the water sample and can enhance their interaction with the C18 sorbent during loading.
-
Action: Load the water sample onto the conditioned and equilibrated cartridge at a flow rate of approximately 30 mL/min.[13]
-
Rationale: A controlled, steady flow rate is critical. If the flow is too fast, the analyte may not have sufficient residence time to interact with the sorbent, leading to poor recovery. If it's too slow, the overall process time becomes impractical.
Step 4: Cartridge Washing and Drying
-
Action: After the entire sample has passed through, dry the SPE cartridge under full vacuum for 10-20 minutes.[13][16]
-
Rationale: This step is crucial for removing residual water from the sorbent. Water can interfere with the subsequent elution step and can be detrimental to certain analytical columns, particularly in GC-MS analysis.
Step 5: Analyte Elution
-
Action: Place collection vials in the manifold. Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow the acetone to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[13]
-
Rationale: Acetone is a polar aprotic solvent that can disrupt the hydrophobic interactions between this compound and the C18 sorbent. Rinsing the sample bottle ensures that any analyte adsorbed to the container walls is also recovered.
-
Action: Repeat the elution with two 10 mL aliquots of DCM.[13]
-
Rationale: Dichloromethane is a nonpolar solvent that is highly effective at eluting nonpolar compounds like this compound from the C18 sorbent. The combination of acetone and DCM ensures a comprehensive elution of the analyte.
Step 6: Eluate Concentration and Solvent Exchange
-
Action: Concentrate the collected eluate to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Rationale: This step increases the concentration of the analyte to a level suitable for detection by the analytical instrument.
-
Action: Perform a solvent exchange into acetonitrile (or a solvent compatible with your analytical method) by adding the desired final solvent and continuing the evaporation until the final volume is reached.
-
Rationale: The final extract must be in a solvent that is compatible with the subsequent analytical technique (e.g., acetonitrile for reversed-phase HPLC).[17]
Method Performance and Expectations
While specific performance data for this compound may vary between laboratories, methods based on EPA protocols for PAHs generally yield excellent results.[13]
| Parameter | Expected Performance | Notes |
| Recovery | >80% | Recovery rates for PAHs using C18 SPE are typically high.[13][18] |
| Relative Standard Deviation (RSD) | <10% | Demonstrates the high reproducibility of the SPE method.[12][13] |
| Limit of Detection (LOD) | Low ng/L to µg/L range | Dependent on the final extract volume and the sensitivity of the analytical instrument.[19][20] |
Troubleshooting Common Issues
-
Low Recovery:
-
Cause: Sorbent went dry before sample loading; sample loading flow rate too high; inefficient elution.
-
Solution: Ensure the sorbent bed remains wet after conditioning/equilibration. Optimize the flow rate. Consider alternative elution solvents or increasing the solvent volume.
-
-
High RSD:
-
Cause: Inconsistent sample loading or elution flow rates; channeling through the sorbent bed.
-
Solution: Use a vacuum manifold with flow control. Ensure the sorbent is properly packed and does not contain voids.
-
-
Contamination Peaks:
-
Cause: Contaminants in solvents or from labware.
-
Solution: Use high-purity solvents. Thoroughly clean all glassware. Run a method blank (reagent water) to identify sources of contamination.
-
Safety Considerations
-
This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[21]
-
All solvent manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from water samples. By leveraging the principles of reversed-phase chromatography and following the outlined steps, researchers can achieve reliable and reproducible results, enabling the accurate quantification of this important environmental and toxicological compound. The method is robust, consumes less organic solvent than traditional liquid-liquid extraction, and is amenable to automation.[18]
References
- Solid-phase extraction of PAHs in water by EPA method 8310 - Separation Science.
- RECOVERY DETERMINATION OF PAH IN WATER SAMPLES BY SPE TECHNIQUE - CABI Digital Library. CABI. [Link]
- This compound | C19H14 | CID 18781 - PubChem.
- This compound - gsrs.
- This compound (C19H14) - PubChemLite. PubChemLite. [Link]
- EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water - Obrnuta faza. Obrnuta faza. [Link]
- Strata PAH Solid Phase Extraction (SPE) Products - Phenomenex. Phenomenex. [Link]
- Chrysene, 3-methyl- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
- Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples - Academic Journals. Academic Journals. [Link]
- III Analytical Methods.
- Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC - PubMed Central.
- [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed.
- Cas 3351-31-3,this compound - LookChem. LookChem. [Link]
- Reversed Phase SPE and GC-MS Study of Polycyclic Aromatic Hydrocarbons in Water Samples from the River Buriganga, Bangladesh - PMC - NIH.
- Chrysene, 3-methyl- - Cheméo. Cheméo. [Link]
- Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub. AquaEnergy Expo. [Link]
- Solid-phase extraction for multiresidue analysis of organic contaminants in water.
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- 19. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-甲基屈 BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Isotope Dilution Mass Spectrometry for High-Accuracy Quantification of 3-Methylchrysene
Introduction: The Imperative for Accurate 3-Methylchrysene Measurement
This compound (3-MC) is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials, such as in fossil fuels and tobacco smoke.[1] Its significance as a pollutant stems from its classification as a probable human carcinogen and its demonstrated ability to act as a potent tumor initiator.[1][2][3] Found in complex matrices ranging from environmental soil samples to tobacco products and grilled foods, the accurate quantification of 3-MC is paramount for toxicological research, environmental monitoring, and regulatory compliance to safeguard public health.[1][4]
Conventional analytical methods can be hampered by analyte loss during sample preparation and matrix effects during instrumental analysis, leading to significant quantification errors. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that overcomes these challenges.[5][6] By introducing a known quantity of a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C₆) into the sample at the earliest stage, IDMS provides a robust internal standard that experiences the same physical and chemical effects as the native analyte throughout the entire workflow.[6][7] The final quantification is based on the measured ratio of the native analyte to its labeled counterpart, rendering the method largely immune to variations in sample recovery.[5][8] This application note provides a comprehensive, field-proven protocol for the high-accuracy quantification of 3-MC using IDMS coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a primary ratio method recognized for its potential as a primary method for determining the amount of a substance.[9] The core principle relies on altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard, often called a "spike".[5][8] After allowing the spike to fully equilibrate with the native analyte in the sample matrix, the mixture is processed. The mass spectrometer is then used not to measure an absolute signal intensity, but to determine the new isotopic ratio of the analyte.[9] Because the native analyte and the isotopic standard are chemically identical, any loss during extraction, cleanup, or injection affects both compounds equally, leaving their ratio unchanged. This preserves the accuracy of the final calculated concentration.
Caption: The conceptual workflow of Isotope Dilution Mass Spectrometry (IDMS).
Detailed Application Protocol
This protocol is designed for the quantification of 3-MC in complex solid matrices like soil or sediment. Modifications may be required for other matrices.
Reagents and Materials
-
Solvents: Dichloromethane (DCM), Hexane, Acetone. All pesticide residue grade or higher.
-
Native Standard: this compound Certified Reference Material (CRM), e.g., BCR-079R or equivalent, with a certificate of purity.[4][10]
-
Isotopically Labeled Internal Standard: this compound-¹³C₆ or this compound-d₁₂. Purity and isotopic enrichment must be known and certified.
-
Calibration Solutions: Prepare a series of calibration standards by adding a constant amount of the isotopically labeled internal standard to varying, known amounts of the native 3-MC standard. This creates a calibration curve based on response ratios.
-
Extraction and Cleanup:
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus.
-
Solid Phase Extraction (SPE) cartridges (e.g., 6 mL, 1 g Silica Gel or Florisil).
-
Anhydrous sodium sulfate, baked at 400°C for 4 hours.
-
Nitrogen evaporator or rotary evaporator.
-
GC vials with inserts.
-
Experimental Workflow
The following diagram outlines the complete analytical procedure from sample receipt to final data generation.
Caption: Step-by-step workflow for 3-MC quantification via IDMS.
Step-by-Step Methodology
-
Sample Preparation:
-
Homogenize the sample thoroughly. Weigh approximately 5 g of the sample into an extraction cell.
-
Rationale: Homogenization ensures the subsample is representative of the bulk material.
-
Accurately spike the sample with a known mass of the isotopically labeled 3-MC internal standard solution. Allow it to equilibrate for at least 30 minutes.
-
Rationale: This is the most critical step. The spike must be added before any extraction to account for losses in all subsequent steps.[7] Equilibration ensures the spike is fully integrated into the sample matrix.
-
-
Extraction:
-
Extract the sample using an Accelerated Solvent Extractor (ASE) with a mixture of DCM:Acetone (1:1, v/v).
-
Rationale: ASE is an efficient and automated technique for extracting PAHs from solid matrices, using less solvent and time compared to traditional Soxhlet extraction.[11] The solvent mixture is effective at solvating a wide range of PAHs.[12]
-
-
Extract Cleanup:
-
Pass the raw extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL.
-
Perform Solid Phase Extraction (SPE) cleanup. Condition a silica gel SPE cartridge with hexane. Load the sample extract and elute with a solvent of appropriate polarity (e.g., a hexane:DCM mixture) to isolate the PAH fraction.
-
Rationale: Complex environmental samples contain numerous interfering compounds (lipids, polar compounds) that can compromise chromatographic separation and MS detection.[13] SPE cleanup is essential for removing these matrix components.[11][13]
-
-
Final Concentration:
-
Evaporate the cleaned extract to a final volume of 200 µL under a gentle stream of nitrogen. Transfer to a GC vial.
-
Rationale: Concentration is necessary to bring the analyte to a level detectable by the instrument. Evaporation under nitrogen prevents the loss of semi-volatile compounds.
-
GC-MS/MS Instrumental Analysis
Analysis is performed using a gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Rationale: GC provides the necessary chromatographic separation of 3-MC from other isomeric PAHs.[14] The use of a triple quadrupole mass spectrometer in MRM mode provides exceptional selectivity and sensitivity, which is critical for minimizing matrix interference and achieving low detection limits.[15]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Robust and reliable platform for environmental analysis. |
| MS System | Agilent 7000 Series Triple Quadrupole or equivalent | Provides high sensitivity and selectivity in MRM mode.[15] |
| Injection | 1 µL, Pulsed Splitless | Ensures efficient transfer of semi-volatile PAHs onto the column.[14] |
| Inlet Temperature | 300 °C | Prevents discrimination of higher boiling point PAHs. |
| GC Column | Agilent J&W DB-5ms UI (30m x 0.25mm, 0.25µm) or similar | Provides good separation for a wide range of PAHs. |
| Oven Program | 80°C (hold 1 min), ramp to 310°C at 8°C/min, hold 10 min | Optimized temperature program to separate 3-MC from isomers. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[14] |
| MS Source Temp. | 320 °C | Minimizes analyte degradation and source contamination.[14] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization for generating characteristic fragments. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Maximizes selectivity and signal-to-noise for trace quantification.[16] |
| MRM Transitions | 3-MC (Native): Q1: 242.1 -> Q3: 226.1 (Quantifier), 239.1 (Qualifier) | Specific precursor-to-product ion transitions for unambiguous identification. |
| 3-MC-¹³C₆ (Labeled): Q1: 248.1 -> Q3: 232.1 (Quantifier) | Monitors the labeled internal standard. |
Data Analysis and Quantification
The concentration of this compound in the original sample (Cₓ) is calculated using the following isotope dilution equation:
Cₓ = (Cₛ × Wₛ × Aₓ) / (Wₓ × Aₛ × RRF)
Where:
-
Cₛ: Concentration of the labeled standard spiking solution (ng/µL)
-
Wₛ: Weight (or volume) of the labeled standard solution added to the sample (g or µL)
-
Aₓ: Peak area of the native 3-MC (quantifier MRM transition)
-
Wₓ: Weight of the sample (g)
-
Aₛ: Peak area of the labeled 3-MC standard (quantifier MRM transition)
-
RRF: Relative Response Factor, determined from the analysis of the calibration standards. It corrects for any difference in the MS response between the native and labeled compounds.
Method Validation and Quality Control
To ensure the trustworthiness and reliability of the data, the analytical method must be thoroughly validated.[17][18] Validation should be performed according to established guidelines such as those from the FDA or ICH.[17]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the unique MRM transitions and the chromatographic separation from isomers.[19]
-
Linearity and Range: The method should be linear over the expected concentration range of the samples. A calibration curve with an R² value > 0.995 is typically required.
-
Accuracy: Assessed by analyzing a certified reference material or by performing spike-recovery experiments on a representative blank matrix. Recoveries should typically be within 80-120%.[20]
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) should typically be < 15%.[19]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Accuracy (% Recovery) | 80 - 120% | 97.5% |
| Precision (% RSD) | < 15% | 6.8% |
| LOQ (in matrix) | Signal-to-Noise ≥ 10 | 5 µg/kg |
Conclusion
Isotope Dilution Mass Spectrometry is the gold standard for the accurate and precise quantification of this compound in complex matrices. By employing a stable isotopically labeled internal standard, this method effectively negates errors arising from sample loss during preparation and matrix-induced signal suppression or enhancement. The combination of meticulous sample preparation, optimized GC separation, and highly selective MS/MS detection provides a robust, defensible, and reliable workflow. This protocol offers researchers, regulatory bodies, and drug development professionals a validated system for generating high-quality data essential for risk assessment and safety studies related to this important environmental carcinogen.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR.
- Mahgoub, H. A., & Lin, J. (2016). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. Journal of Chemistry and Chemical Sciences.
- LookChem. (n.d.). This compound.
- Ferrante, M., et al. (2024). Quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in Various Fruit Types: A Comparative Analysis. MDPI.
- Laskin, A., Laskin, J., & Nizkorodov, S. A. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using a high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Mass Spectrometry, 57(2), e4804.
- Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory.
- Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples.
- U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Polycyclic Aromatic Hydrocarbons in Sediment by Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.
- Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
- Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215-216.
- Gonzalez-Antuña, A., Rodriguez-Gonzalez, P., & Garcia-Alonso, J. I. (2014). Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies. Expert Review of Proteomics, 11(1), 69-80.
- Bodzek, D., & Luks-Betlej, K. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(11), 1353-1359.
- Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry? YouTube.
- International Agency for Research on Cancer. (1983). 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes. IARC Summaries & Evaluations, Volume 32.
- Ambrus, Á., et al. (2003). Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. ResearchGate.
- ResearchGate. (n.d.). Isotope Dilution Mass Spectrometry.
- Semantic Scholar. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in Environmental Samples.
- de Laeter, J. R. (2003). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- Fluid Management Systems. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube.
- Thompson, M., Ellison, S. L., & Wood, R. (1999). How to validate analytical methods. Semantic Scholar.
- ResearchGate. (n.d.). Validation of Analytical Methods.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- U.S. Environmental Protection Agency. (n.d.). Chrysene, 3-methyl-. Substance Registry Services.
- Traube, F. R., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 14(1), 283-312.
- National Institutes of Health. (n.d.). Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses.
- National Institutes of Health. (2017). Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards.
- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
- National Institutes of Health. (n.d.). Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo.
- Office of Scientific and Technical Information. (2021). Matrix-Formation Dynamics Dictate Methyl Nitrite Conformer Abundance. OSTI.GOV.
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- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Photochemical Synthesis Yield of 3-Methylchrysene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the photochemical synthesis of 3-Methylchrysene. Our objective is to provide actionable intelligence, moving beyond procedural lists to explain the causal relationships behind experimental parameters. This document is structured to function as a dynamic troubleshooting partner in your laboratory, ensuring that every protocol is a self-validating system for achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Here we address the most common initial inquiries regarding the synthesis of this compound.
Q1: What is the core reaction mechanism for the photochemical synthesis of this compound? A1: The synthesis is achieved via the Mallory photocyclization reaction, a powerful method for forming phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs).[1][2] The process begins with the UV irradiation of a stilbene-like precursor, in this case, 1-(2-(m-tolyl)vinyl)naphthalene. The irradiation induces a reversible cis-trans isomerization, with the cis-isomer undergoing a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.[3][4] This intermediate is then oxidized to the stable aromatic this compound system.[4]
Q2: Why is iodine a critical reagent in this reaction? A2: Iodine is the oxidizing agent required to trap the unstable dihydrophenanthrene intermediate and drive the reaction towards the final aromatic product.[3][4] Upon photoexcitation, iodine can also be homolytically cleaved into radicals that facilitate oxidation.[5] While catalytic amounts of iodine can be used, recent studies demonstrate that using stoichiometric amounts can significantly improve yields to the 82-88% range.[1][6]
Q3: Is it necessary to start with the pure cis-isomer of the stilbene precursor? A3: No, it is not necessary. The photochemical conditions of the reaction create a rapid equilibrium between the cis and trans isomers.[2] Therefore, you can begin with the more synthetically stable and accessible trans-isomer, or a mixture of isomers, as the reactive cis-conformation will be generated in situ.[7]
Q4: What is the purpose of degassing the reaction solvent? A4: The key photochemical cyclization step proceeds through an excited triplet state. Dissolved molecular oxygen is a highly efficient quencher of these triplet states, meaning it can deactivate the excited precursor molecule before it has a chance to cyclize.[8] This quenching process dramatically reduces the quantum yield and, consequently, the final product yield.[8] Degassing the solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes is crucial to remove dissolved oxygen.[8][9]
Q5: How can I monitor the reaction's progress and determine its completion? A5: The most reliable method is to monitor the disappearance of the starting material and the appearance of the product using Thin Layer Chromatography (TLC). Additionally, when using stoichiometric iodine, the reaction's progress can be visually tracked. The distinctive purple/brown color of iodine will fade as it is consumed in the oxidation process.[1][6] The disappearance of this color is a strong indicator that the reaction is nearing completion.[1][6]
Troubleshooting Guide: From Low Yields to High Purity
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Consistently Low or No Product Yield (<30%)
-
Possible Cause A: Inefficient Photon Absorption or Inappropriate Wavelength
-
Expert Analysis: For a photochemical reaction to occur, the reactant must absorb the light emitted by the source. If there is a mismatch between the lamp's emission spectrum and the precursor's absorption spectrum, the reaction will not initiate efficiently. Furthermore, standard borosilicate glass (Pyrex) absorbs a significant portion of UV light below 300 nm, while quartz is transparent down to ~200 nm.
-
Solution:
-
Verify Lamp Type: A medium-pressure mercury lamp is standard for this synthesis, as it has strong emission lines that stilbenoids absorb.[1][10]
-
Use Appropriate Glassware: Employ a quartz or Pyrex immersion well. A Pyrex filter is often recommended to cut off high-energy UV that might cause product degradation.[1][6]
-
Check Lamp Age: Mercury lamps lose intensity over time. If the lamp is old, its photon flux may be insufficient.
-
-
-
Possible Cause B: Excited State Quenching
-
Expert Analysis: As detailed in the FAQs, dissolved oxygen is a primary culprit. However, impurities in the solvent or starting material can also act as quenchers.[8]
-
Solution:
-
Thorough Deoxygenation: Sparge the solvent with high-purity nitrogen or argon for at least 30 minutes prior to irradiation and maintain a positive inert gas pressure throughout the reaction.[8][9]
-
Purify Reagents: Use spectroscopic or HPLC-grade solvents to minimize quenching impurities.[8] The stilbene precursor should be purified by column chromatography or recrystallization to remove any residual reagents from its synthesis.
-
-
-
Possible Cause C: Reaction Inhibition by HI Byproduct
-
Expert Analysis: The oxidation step using iodine produces two equivalents of hydrogen iodide (HI).[3] This strong acid can, in some cases, lead to side reactions or inhibit the desired pathway.
-
Solution:
-
Problem 2: Significant Byproduct Formation
-
Possible Cause A: Intermolecular [2+2] Cycloaddition/Dimerization
-
Expert Analysis: At higher concentrations, an excited stilbene molecule can react with a ground-state molecule, leading to the formation of cyclobutane dimers. This intermolecular side reaction directly competes with the desired intramolecular cyclization.
-
Solution:
-
-
Possible Cause B: Photodegradation of Product
-
Expert Analysis: Polycyclic aromatic hydrocarbons can absorb UV light and undergo further photochemical reactions or degradation, especially if exposed to high-energy radiation for extended periods.
-
Solution:
-
Monitor Closely: Use TLC to determine the point of maximum product concentration. Do not irradiate the reaction for longer than necessary.
-
Use a Filter: A Pyrex filter will block short-wavelength UV light (<300 nm), reducing the likelihood of product degradation while transmitting the necessary wavelengths for the initial cyclization.[1][6]
-
-
Problem 3: Difficulty in Product Purification
-
Possible Cause A: Persistent Iodine Contamination
-
Expert Analysis: Residual iodine from the reaction can co-elute with the product during chromatography, imparting a color and complicating analysis.
-
Solution:
-
Perform a Reductive Quench: During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[1] This will reduce any remaining I₂ to colorless iodide (I⁻), which is soluble in the aqueous phase.
-
-
-
Possible Cause B: Inseparable Impurities
-
Expert Analysis: Unreacted starting material or structurally similar byproducts may have chromatographic behavior very close to this compound.
-
Solution:
-
Optimize Chromatography: Systematically screen different solvent systems (e.g., varying ratios of ethyl acetate in petroleum ether or hexanes) for flash chromatography to improve separation.[1]
-
Recrystallization: This is a powerful technique for final purification. Recrystallizing the product from a suitable solvent system (e.g., methanol/chloroform) can effectively remove minor impurities and yield highly pure, crystalline this compound.[6]
-
-
Visualizations & Workflows
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low synthesis yield.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related isomers, providing a benchmark for experimental success.
| Compound | Precursor | Reaction Conditions | Yield (%) | Reference |
| This compound | 1-(2-(m-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% | [7] |
| This compound | 1-(2-(m-tolyl)vinyl)naphthalene | 1 L cyclohexane, 3h irradiation, 400W high-pressure Hg lamp | 79% | [1][6] |
| 1-Methylchrysene | 1-(2-(o-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% | [7] |
| 6-Methylchrysene | 1-(2-(p-tolyl)vinyl)naphthalene | Stoichiometric I₂, 1,2-epoxybutane, degassed toluene, N₂ atmosphere | 82-88% | [7] |
| 5-Methylchrysene | Not specified | Large scale (15 L Benzene) | 29% | [7] |
Key Experimental Protocols
Protocol 1: Synthesis of Stilbene Precursor via Wittig Reaction
This protocol provides a general framework for synthesizing the required 1-(2-(m-tolyl)vinyl)naphthalene precursor.
-
Preparation: Under an inert atmosphere (N₂ or Ar), suspend (naphthylmethyl)triphenylphosphonium bromide in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base (e.g., potassium tert-butoxide or n-butyllithium) dropwise to generate the deep red-colored ylide. Stir for 1 hour at this temperature.
-
Wittig Reaction: Add a solution of m-tolualdehyde in anhydrous THF to the ylide solution. Allow the reaction to warm to room temperature and stir overnight.
-
Quench and Extraction: Quench the reaction by adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the stilbene precursor.[1][12]
Protocol 2: Photochemical Synthesis of this compound
This protocol is optimized for high-yield synthesis based on published procedures.[1][6][7]
-
Reaction Setup: In a quartz or Pyrex reaction vessel equipped with an immersion well, dissolve the precursor, 1-(2-(m-tolyl)vinyl)naphthalene, and a stoichiometric amount of iodine (I₂) in a suitable solvent (e.g., cyclohexane or toluene) to a final concentration of approximately 5-10 mM.
-
Degassing: Seal the vessel and sparge the solution with a steady stream of nitrogen or argon for 30 minutes to remove all dissolved oxygen. Maintain a positive pressure of the inert gas.
-
Irradiation: Place a 400 W medium-pressure mercury lamp within the immersion well. If using a quartz well, ensure it is fitted with a Pyrex filter sleeve. Turn on the lamp and cooling water circulation. Irradiate the solution with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC (e.g., 19:1 petroleum ether/ethyl acetate). The reaction is typically complete within 3-5 hours, which can also be indicated by the disappearance of the iodine color.[1]
-
Workup: After cooling, transfer the reaction mixture to a separatory funnel. Wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. Then, wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by flash chromatography (petroleum ether/ethyl acetate gradient) to isolate this compound.[1]
-
Final Purification (Optional): For obtaining material of the highest purity, recrystallize the product from a solvent system like chloroform/methanol.[6]
References
- Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237.
- Jørgensen, K. B., & Sæbø, K. S. (2008). PHOTOCHEMICAL SYNTHESIS OF CHRYSENOLS. Polycyclic Aromatic Compounds, 28(4-5), 230-240.
- Patel, H. R., et al. (2009). Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. Bulletin of the Chemical Society of Japan, 82(7), 847-853.
- Laarhoven, W. H. (1983). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-132.
- Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. National Center for Biotechnology Information.
- Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. MDPI.
- Patel, H. R., et al. (2009). ChemInform Abstract: Synthesis of Derivatives of Phenanthrene and Helicene by Improved Procedures of Photocyclization of Stilbenes. ResearchGate.
- Al-Jalal, N. (2010). Photocyclization of stilbenes and stilbenoids. Research Trends.
- Lefebvre, Q., et al. (2018). Scope of the photocyclization of stilbene derivatives in continuous flow to give substituted phenanthrenes. ResearchGate.
- Scribd. (n.d.). Experimental Set Up For Photochemical Reactions.
- Laarhoven, W. H., & Cuppen, T. J. H. M. (1972). Photocyclization Reactions of Aryl Polyenes. V. Photochemical Synthesis of Substituted Chrysenes. Canadian Journal of Chemistry, 50(10), 1615-1620.
- Jørgensen, K. B., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. PubMed.
- Albini, A., & Fagnoni, M. (2010). Handbook of Synthetic Photochemistry. Wiley-VCH.
- Hoffmann, N. (2008). Photochemical Reactions as Key Steps in Organic Synthesis. Chemical Reviews, 108(3), 1052-1103.
- ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Gámez-Vallejo, S., et al. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. MDPI.
- Physical Chemistry (2021). Primary and Secondary reactions The overall photochemical reaction may consist of. Physical Chemistry.
- ResearchGate. (n.d.). (PDF) Photochemical synthesis of chrysenols.
- Scribd. (n.d.). High and Low Quantum Yield in Photochemistry.
- Wikipedia. (n.d.). Quantum yield.
- ADB College. (n.d.). PHOTOCHEMISTRY.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
Sources
- 1. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. organicreactions.org [organicreactions.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving GC-MS Resolution of 3-Methylchrysene and its Isomers
Welcome to the technical support guide for the chromatographic resolution of 3-Methylchrysene and its related isomers. As researchers and professionals in drug development and environmental analysis know, the accurate identification and quantification of polycyclic aromatic hydrocarbon (PAH) isomers are paramount. This is especially true for methylchrysene isomers, where carcinogenic potential can vary significantly based on the methyl group's position on the chrysene backbone.[1]
This guide is structured as a series of frequently asked questions and troubleshooting workflows. It is designed to move beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions during your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate this compound and its isomers by GC-MS?
The difficulty lies in the fundamental physical and chemical properties of these compounds. This compound and its isomers (e.g., 1-, 2-, 4-, 5-, and 6-methylchrysene) are structurally very similar, differing only in the position of a single methyl group.[1] This results in nearly identical boiling points and vapor pressures, which are the primary properties exploited for separation in standard gas chromatography.
Furthermore, they are isobaric , meaning they have the exact same molecular weight (242.3 g/mol ).[2][3] A mass spectrometer detector cannot differentiate between compounds with the same mass-to-charge ratio (m/z).[4] Therefore, if the isomers co-elute from the GC column, the MS will detect them as a single peak, making accurate identification and quantification impossible. The primary challenge is not with the mass spectrometer, but with achieving baseline chromatographic separation before the analytes reach the detector.[5]
Q2: I'm using a standard 5% phenyl-type column (e.g., DB-5ms, HP-5ms). Why can't I get good resolution?
Standard non-polar or low-polarity columns, such as those with a 5% phenyl methylpolysiloxane stationary phase, separate compounds primarily based on boiling point differences.[6] Since the boiling points of methylchrysene isomers are extremely close, these columns lack the necessary selectivity to resolve them. You will often see co-elution of critical pairs, such as benz[a]anthracene and chrysene, as well as the various methylchrysene isomers themselves.[7][8] While these columns are excellent general-purpose tools, they are not engineered for the subtle shape-selective interactions required for this specific, challenging separation.[6]
Q3: What makes specialized PAH columns a better choice for this analysis?
Specialized PAH columns are engineered with stationary phases that provide enhanced selectivity for the planar, aromatic structures of PAHs.[9][10] Instead of relying solely on boiling points, these columns leverage other intermolecular interactions. For example, some phases are designed to promote π-π interactions between the stationary phase and the aromatic rings of the PAH isomers.[1]
Columns like the Agilent J&W Select PAH or Thermo Scientific TraceGOLD TG-PAH are specifically designed to resolve complex PAH isomer groups.[9][11] They often use proprietary mid-polarity phases or even liquid crystal phases that can differentiate isomers based on their molecular shape, planarity, and length-to-breadth ratio, allowing for separations that are impossible on standard columns.[12][13]
Q4: My isomers are still showing poor resolution on a specialized column. What is the first parameter I should adjust?
After confirming you are using an appropriate column, the oven temperature program is the most powerful parameter for improving the resolution of closely eluting compounds. Specifically, you should decrease the ramp rate (°C/min) in the temperature range where the isomers elute. A slower ramp rate gives the analytes more time to interact with the stationary phase, allowing for more equilibrium exchanges between the mobile and stationary phases, which enhances separation.[12]
Q5: How does the GC oven's temperature program specifically affect my separation?
The temperature program controls the elution of analytes from the GC column. It directly influences both retention time and peak width.
-
Initial Temperature and Hold Time: A lower initial temperature allows for "cold trapping," where analytes focus at the head of the column in a tight band, leading to sharper peaks for early-eluting compounds.[4]
-
Ramp Rate: As discussed above, a slower ramp rate increases the interaction time between the analytes and the stationary phase, improving resolution at the cost of a longer run time. A multi-ramp program, with a slow ramp through the critical elution window of the methylchrysenes, is often the optimal strategy.
-
Final Temperature and Hold Time: The final temperature must be high enough to ensure that all high-boiling PAHs, including the dibenzopyrenes, elute from the column.[11] A final hold period ensures the column is clean for the next injection.
Q6: Can I improve separation by simply changing my MS settings?
No, you cannot improve chromatographic separation with MS settings. The mass spectrometer is a detector; the separation of isomers occurs within the GC column.[4] However, you can significantly improve the detectability and selectivity of your analysis by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode .[14] In SIM mode, the MS only monitors a few specific m/z ions characteristic of your target analytes (e.g., m/z 242, the molecular ion for methylchrysene) instead of scanning the full mass range.[15] This dramatically reduces background noise and increases the signal-to-noise ratio, allowing for much lower detection limits.
Troubleshooting Guide
Problem 1: Poor Resolution / Co-elution of Isomers
This is the most common issue. Follow this workflow to systematically improve your separation.
Logical Workflow for Improving Isomer Resolution
Caption: A step-by-step workflow for troubleshooting poor GC resolution.
Step 1: GC Column Selection
Your first and most critical choice is the GC column. For methylchrysene isomers, a standard column is inadequate.
| Column Type | Manufacturer | Key Feature | Suitability for Isomers |
| Standard (e.g., DB-5ms) | Agilent/Restek | 5% Phenyl Polysiloxane | Poor: Lacks selectivity for PAH isomers.[7] |
| Select PAH | Agilent | Engineered for PAH Isomers | Excellent: Provides baseline separation of critical pairs.[9][10] |
| TraceGOLD TG-PAH | Thermo Scientific | High Selectivity & Thermal Stability | Excellent: Designed for resolving isobaric PAHs.[11] |
| DB-EUPAH | Agilent | Mid-polarity phase | Very Good: Improves resolution of critical pairs like benzofluoranthenes.[7][16] |
Action: If you are not using a specialized PAH column, this is the most important change you can make.
Step 2: Protocol for Optimizing the Oven Temperature Program
If you have the correct column but still see co-elution, refine your temperature program.
-
Identify Elution Window: Perform an initial fast run to determine the approximate retention time window where the methylchrysene isomers elute.
-
Set Initial Conditions: Start with an initial oven temperature of 70-80°C and hold for 1-2 minutes to ensure sharp peak focusing at the column head.
-
Initial Fast Ramp: Use a relatively fast ramp (e.g., 25-30°C/min) to get to a temperature about 20-30°C below the start of your identified elution window.
-
Crucial Slow Ramp: Decrease the ramp rate significantly to 3-5°C/min through the entire elution window of the chrysene/methylchrysene cluster. This is the most critical step for improving resolution.
-
Final Ramp and Hold: After the isomers have eluted, increase the ramp rate again (e.g., 20°C/min) to a high final temperature (e.g., 320-350°C, depending on column limits) and hold for 5-10 minutes to elute heavy PAHs and clean the column.[11]
Step 3: Carrier Gas Flow Rate (Linear Velocity)
Column efficiency is maximal at an optimal carrier gas flow rate (or linear velocity). For helium, this is typically around 35-45 cm/s. Operating too far above or below this optimum will broaden your peaks and decrease resolution.
Action: Check your method's linear velocity. If it is set very high (e.g., >60 cm/s) to speed up analysis, you are likely sacrificing resolution. Set the flow rate to achieve the manufacturer's recommended optimal linear velocity for your column dimensions.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises both resolution and integration accuracy.
Causes and Solutions for Poor Peak Shape
Caption: Common causes and solutions for peak tailing and fronting.
-
Check for Active Sites: Peak tailing for PAHs often indicates active sites in the system. Ensure you are using a high-quality, deactivated inlet liner. If the column has been used extensively, active sites may have developed at the front end; cutting 10-15 cm from the front of the column can restore performance.
-
Initial Oven Temperature: If your initial oven temperature is too high, early eluting peaks may not focus correctly, leading to broad or split peaks. An initial temperature slightly below the boiling point of your injection solvent often provides the best "solvent effect" focusing.
-
Column Overload: Peak fronting is a classic sign of injecting too much mass onto the column. Dilute your sample or standard and re-inject.
Problem 3: Low Sensitivity / Poor Signal-to-Noise
Even if separated, peaks must be detectable with sufficient intensity for accurate quantification.
Protocol for Implementing Selected Ion Monitoring (SIM) Mode
-
Identify Target Ions: The primary ion to monitor for methylchrysene is the molecular ion (M+), which has an m/z of 242 . It is also wise to monitor one or two characteristic fragment ions to improve confidence in identification. While fragmentation patterns are nearly identical between isomers, common losses include a methyl group (-15) leading to an ion at m/z 227, and further fragmentation of the chrysene ring.[15][17]
-
Create SIM Groups: In your MS method setup, create a time segment that brackets the retention time window of your target isomers.
-
Enter Ions: Within this segment, program the mass spectrometer to monitor only the selected ions (e.g., m/z 242 and 227).
-
Set Dwell Time: Set the dwell time for each ion (typically 50-100 ms) to ensure you acquire at least 10-15 data points across each chromatographic peak for proper integration.
Action: Switching from Full Scan to SIM mode can improve your signal-to-noise ratio by a factor of 10 to 100, making it essential for trace-level analysis.
Optimize Injection:
For high-boiling PAHs, discrimination can occur in the inlet, where less volatile compounds are not transferred to the column as efficiently as more volatile ones.[4]
-
Pulsed Splitless Injection: Applying a high-pressure pulse at the beginning of the injection helps to rapidly sweep the analytes from the liner onto the column, minimizing discrimination.[4]
-
Programmable Temperature Vaporizing (PTV) Inlet: A PTV inlet starts cold and then rapidly heats. This allows for solvent venting and a more controlled transfer of analytes to the column, which is ideal for thermally sensitive or high molecular weight compounds.[18]
Appendix
Appendix A: Example Optimized GC-MS Method Parameters
This table provides a starting point for method development. Parameters must be optimized for your specific instrument and column.
| Parameter | Setting | Rationale |
| GC Column | Agilent Select PAH (30 m x 0.25 mm, 0.15 µm) | Specialized phase for isomer resolution.[10] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Near optimal linear velocity for this column dimension.[4] |
| Inlet | Pulsed Splitless @ 280 °C | Improves transfer of high MW PAHs.[4] |
| Pulse Pressure | 25 psi for 0.75 min | |
| Injection Vol. | 1 µL | |
| Oven Program | 80°C (1 min) -> 25°C/min to 240°C -> 4°C/min to 320°C -> 30°C/min to 340°C (5 min) | The slow ramp from 240-320°C is critical for isomer separation. |
| MS Source | 250 °C | Standard temperature for EI. |
| MS Quad | 150 °C | |
| Acquisition | SIM Mode | Enhances sensitivity and selectivity.[14] |
| SIM Ions | m/z 228 (Chrysene), 242 (Methylchrysenes) | Monitor molecular ions for quantification. |
Appendix B: Mass Spectral Fragmentation of Methylchrysenes
All methylchrysene isomers will produce nearly identical electron ionization (EI) mass spectra due to their shared core structure. The primary observable ions are:
| m/z | Identity | Fragmentation Pathway | Significance |
| 242 | [M]+• | Molecular Ion | Base Peak. Used for quantification.[2][15] |
| 241 | [M-H]+ | Loss of a hydrogen radical | Common for aromatic systems. |
| 227 | [M-CH3]+ | Loss of the methyl radical | Confirms the presence of a methyl group.[15] |
| 226 | [M-H-CH3]+ | Loss of H then CH3, or vice-versa | |
| 121 | [M]2+ | Doubly-charged molecular ion | Characteristic of stable aromatic ring systems. |
| 113.5 | [M-CH3]2+ | Doubly-charged fragment ion |
Because the mass spectra are indistinguishable, chromatographic separation is the only reliable way to differentiate and quantify the isomers. [5]
References
- Chrom Tech. (n.d.). Agilent Select PAH GC Column.
- Pinto, L. M., et al. (2010). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons. Journal of the Brazilian Chemical Society, 21, 1146-1154.
- Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- O'Brien, T. P., et al. (2014). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry, 86(15), 7517-7524.
- Lynam, K. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent Technologies, Inc.
- Agilent Technologies, Inc. (n.d.). Select PAH GC Columns.
- Veyrand, B., et al. (2018). Optimized method for determination of 16 FDA polycyclic aromatic hydrocarbons (PAHs) in mainstream cigarette smoke by gas chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 410(13), 3139-3150.
- Gómez-Ruiz, J. Á., et al. (2007). Optimisation of the GC-MS conditions for the determination of the 15 EU foodstuff priority Polycyclic aromatic hydrocarbons. Food Chemistry, 107(3), 1315-1324.
- Abdullah, M. P., et al. (2016). Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry. Eurasian Journal of Analytical Chemistry, 11(5), 923-934.
- Lin, Y. S., et al. (2022). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 11(15), 2209.
- O'Brien, T. P., et al. (2014). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GCxGC/ToF-MS. ResearchGate.
- Chemetrix. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18781, this compound.
- Li, K., et al. (2013). Identification and distribution of chrysene, methylchrysenes and their isomers in crude oils and rock extracts. Organic Geochemistry, 56, 67-77.
- Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemguide.
- LCGC. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- Thevis, M., et al. (2021). Overcoming the Challenge of Confident Identification Among Two Related Groups of 17‐Methyl Steroids by GC–MS. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-10.
- U.S. Environmental Protection Agency. (n.d.). Substance Details - Chrysene, 3-methyl-.
- YouTube. (2018). Using fragment peaks in mass spectra to work out isomers.
- Pulkrabova, J., et al. (2021). Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples. Molecules, 26(11), 3326.
- Ghanem, E., & Al-Hariri, S. (2011). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science, 49(8), 656-663.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Schubert, P., et al. (2003). Determination of Polycyclic Aromatic Hydrocarbons with Molecular Weight 300 and 302 in Environmental-Matrix Standard Reference Materials by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 75(10), 234-245.
- University of Colorado Boulder. (n.d.). Introduction to Mass Spectrometry and GC-MS.
- Tsujikawa, K., et al. (2017). Characterization and Differentiation of Geometric Isomers of 3-methylfentanyl Analogs by Gas Chromatography/Mass Spectrometry, Liquid Chromatography/Mass Spectrometry, and Nuclear Magnetic Resonance Spectroscopy. Journal of Forensic Sciences, 62(6), 1472-1478.
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Troubleshooting poor reproducibility in 3-Methylchrysene HPLC analysis
Technical Support Center: 3-Methylchrysene HPLC Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Analyte - this compound
Before delving into troubleshooting, a foundational understanding of this compound (CAS 3351-31-3) is crucial.[1][2][3] It is a methylated derivative of chrysene, classified as a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their hydrophobicity and tendency to adsorb to surfaces, which can be a source of analytical variability.[4]
Key Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | [3] |
| Molecular Weight | 242.31 g/mol | [3] |
| Melting Point | 173.5°C | [1] |
| Boiling Point | ~465.14°C (estimate) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 5.455 | [5] |
| Water Solubility | Very low (log10ws: -7.36) | [5] |
The high LogP value and low water solubility underscore the need for appropriate organic solvents in both sample preparation and the mobile phase to prevent precipitation and ensure consistent elution.[5]
Section 2: The Troubleshooting Workflow - A Systematic Approach
Poor reproducibility in HPLC can manifest as variations in retention time, peak area, or peak shape.[6][7] A systematic approach to troubleshooting is essential to efficiently identify and rectify the root cause. Never change more than one parameter at a time to accurately pinpoint the source of the issue.
Here is a logical workflow to diagnose reproducibility problems in your this compound analysis:
Caption: A systematic workflow for troubleshooting poor reproducibility.
Section 3: Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during this compound HPLC analysis.
Sample Preparation Issues
Q1: My peak areas are inconsistent between injections, even for the same standard. What could be the cause?
A1: Inconsistent peak areas are often traced back to sample preparation.[6] Here are the primary suspects:
-
Inaccurate Dilutions: Small volumetric errors during serial dilutions can be magnified in the final concentration.
-
Protocol: Always use calibrated pipettes and Class A volumetric flasks. Prepare a fresh stock solution and re-dilute. Ensure the sample is fully dissolved and homogenous before taking an aliquot.
-
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion and variable peak areas.[8]
-
Causality: Injecting a strong solvent can cause the analyte to prematurely travel down the column in a diffuse band, leading to poor peak shape and inconsistent integration.
-
Protocol: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a different solvent is necessary due to solubility constraints, ensure it is weaker than the mobile phase and use the smallest possible injection volume.
-
-
Sample Degradation: this compound, like many PAHs, can be susceptible to degradation, particularly when exposed to light.[4]
Q2: I'm seeing extraneous peaks or a rising baseline in my chromatograms. What's the problem?
A2: This often points to sample contamination or carryover.
-
Contaminated Solvents or Glassware: Ensure all solvents used for sample preparation are HPLC-grade or higher.[10] Thoroughly clean all glassware.
-
Insufficient Sample Cleanup: If analyzing this compound in complex matrices like environmental or biological samples, a robust sample cleanup is essential.[11][12][13]
-
Protocol: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Select Cartridge: Use a C18 or similar reversed-phase SPE cartridge suitable for PAHs.[12]
-
Condition: Condition the cartridge sequentially with a strong solvent (e.g., dichloromethane), followed by a moderately polar solvent (e.g., methanol), and finally with HPLC-grade water.[12]
-
Load Sample: Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent mixture to remove interferences.
-
Elute: Elute the this compound with a small volume of a strong organic solvent.
-
Reconstitute: Evaporate the elution solvent and reconstitute the residue in the mobile phase.[13][14]
-
-
-
Injector Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Protocol: Implement a robust needle wash protocol in your autosampler method. Use a wash solvent that is strong enough to dissolve this compound effectively (e.g., a high percentage of acetonitrile or methanol).[15]
-
Mobile Phase Problems
Q1: My retention times are drifting, either getting shorter or longer over a sequence of runs. Why is this happening?
A1: Retention time drift is a classic symptom of a changing mobile phase composition or inadequate column equilibration.[7]
-
Inconsistent Mobile Phase Preparation: Even small variations in the solvent ratio can lead to significant shifts in retention time for hydrophobic compounds like this compound.[7]
-
Causality: The retention of this compound on a reversed-phase column is highly sensitive to the percentage of organic solvent in the mobile phase. A higher organic content will decrease retention time, and a lower content will increase it.
-
Protocol: For isocratic methods, always pre-mix the mobile phase solvents by accurately measuring their volumes before placing them in the reservoir.[9] For gradient methods, ensure the pump's proportioning valves are functioning correctly. Always prepare fresh mobile phase daily to avoid compositional changes due to evaporation of the more volatile component.[9]
-
-
Inadequate Degassing: Dissolved gases in the mobile phase can lead to bubble formation in the pump or detector, causing pressure fluctuations and retention time variability.[7][16]
-
Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, retention times will be inconsistent, especially in the first few runs of a sequence.
-
Protocol: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs if there are significant gradient changes.
-
Sources
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- 4. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemeo.com [chemeo.com]
- 6. Solving Common Errors in HPLC [omegascientific.com.sg]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. welch-us.com [welch-us.com]
- 10. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Polynuclear Aromatic Hydrocarbons Analysis by HPLC for Olive Oil [sigmaaldrich.com]
- 15. Solve Problem of Poor Repeatability of HPLC Columns - Hawach [hawachhplccolumn.com]
- 16. ijnrd.org [ijnrd.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Reducing Peak Tailing in 3-Methylchrysene Chromatography
Welcome to our dedicated technical support guide for optimizing the chromatographic analysis of 3-Methylchrysene. This resource is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common issue that can compromise the accuracy and resolution of your results. Here, we provide in-depth troubleshooting strategies and frequently asked questions in a direct Q&A format to help you achieve symmetric, reproducible peaks.
Troubleshooting Guide: Addressing Peak Tailing for this compound
This section provides solutions to specific problems you may be encountering in your chromatographic analysis of this compound.
Question 1: I'm observing significant peak tailing with my this compound standard. What are the most likely causes?
Answer:
Peak tailing for a non-polar compound like this compound, a polycyclic aromatic hydrocarbon (PAH), is typically not due to ionization effects as it lacks easily ionizable functional groups.[1][2][3] The primary cause is often secondary interactions between the analyte and the stationary phase.[4][5]
Here are the most common culprits:
-
Active Silanol Groups: The most frequent cause of peak tailing in reversed-phase chromatography is the interaction of analytes with residual silanol groups (Si-OH) on the silica-based stationary phase.[4][5][6] These acidic sites can interact with the electron-rich pi system of this compound, leading to a secondary retention mechanism that results in a tailing peak.[6][7]
-
Column Contamination: Accumulation of strongly retained sample matrix components or precipitated sample on the column inlet frit or the stationary phase can lead to peak distortion.[5][8]
-
Column Degradation: Over time, especially with aggressive mobile phases or improper storage, the bonded phase of the column can degrade, exposing more active silanol sites.[5] A physical void or collapsed bed at the column inlet can also cause peak tailing.[4][5]
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing, particularly for early-eluting peaks. This can be caused by using tubing with a large internal diameter or improper fittings.
-
Sample Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase and lead to peak distortion.[5]
Question 2: How can I minimize the impact of active silanol groups on my this compound analysis?
Answer:
Minimizing interactions with active silanol groups is crucial for achieving symmetrical peaks for PAHs. Here are several effective strategies:
-
Column Selection:
-
Use End-Capped Columns: Modern, high-purity, end-capped columns are designed to minimize the number of accessible silanol groups.[4] End-capping involves chemically bonding a small silane molecule to the residual silanols, rendering them less active.[4]
-
Consider Alternative Stationary Phases: While C18 is common, a Phenyl-Hexyl phase might offer alternative selectivity for aromatic compounds like this compound and can sometimes provide better peak shape.
-
-
Mobile Phase Optimization:
-
Low pH Mobile Phase: Using a mobile phase with a pH around 3.0 can help to protonate the silanol groups, reducing their ability to interact with the analyte.[4] A common choice is adding 0.1% formic acid to the mobile phase.
-
Mobile Phase Additives: While less common for non-basic compounds, a small amount of a competitive agent in the mobile phase can sometimes help to mask the active sites. However, for PAHs, optimizing other parameters is usually more effective.
-
The following diagram illustrates the interaction of an analyte with active silanol sites and the effect of end-capping.
Question 3: I suspect my column is contaminated. What is the recommended cleaning protocol?
Answer:
A contaminated column is a common source of peak shape issues.[5] A systematic flushing procedure can often restore column performance. It's crucial to disconnect the column from the detector during flushing to prevent contamination of the detector cell.
Step-by-Step Column Flushing Protocol:
-
Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste container.
-
Reverse the Column: For cleaning the inlet frit, it is often effective to reverse the column direction. However, always check the manufacturer's instructions, as some columns are not designed for reverse flow.
-
Aqueous Wash: Flush the column with 10-20 column volumes of your mobile phase without the buffer (e.g., if your mobile phase is 80:20 acetonitrile:water with buffer, flush with 80:20 acetonitrile:water).
-
Organic Wash: Flush with 10-20 column volumes of 100% acetonitrile.
-
Stronger Solvent Wash (if necessary): If the contamination is from strongly retained non-polar compounds, you can use a stronger solvent like isopropanol or a mixture of methanol and dichloromethane (ensure your HPLC system components are compatible).
-
Re-equilibration: Flush the column with the initial mobile phase until the baseline is stable.
-
Reconnect and Test: Reconnect the column to the detector and inject a standard to check for improved peak shape.
If peak tailing persists after a thorough cleaning, the column may be permanently damaged and require replacement.[4]
Question 4: Could my sample preparation be causing peak tailing for this compound?
Answer:
Yes, improper sample preparation can definitely contribute to peak tailing. Here are some key considerations:
-
Sample Solvent: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible, or weaker.[5] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[5]
-
Sample Clean-up: Complex matrices can contain components that interfere with the chromatography. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up samples and removing interfering compounds that could otherwise contaminate the column and cause peak tailing.
-
Sample Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter that could block the column frit.[8]
The following workflow illustrates a best-practice approach to sample preparation for this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for analyzing this compound?
As a PAH, this compound is well-suited for reversed-phase HPLC.[1] EPA Method 8310 provides a good starting point for method development.[7]
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar dimensions) |
| Mobile Phase | Acetonitrile and Water |
| Gradient | A gradient from a lower to a higher concentration of acetonitrile is typically used to separate a mixture of PAHs. For isocratic analysis of this compound alone, a high percentage of acetonitrile will be required. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 254 nm or Fluorescence for higher sensitivity |
| Injection Volume | 5 - 20 µL |
Q2: I'm still seeing some tailing even with an end-capped column. What else can I do?
Even with end-capping, some residual silanols may be present.[4] Here are a few more things to try:
-
Lower the temperature: This can sometimes reduce the activity of the silanol groups.
-
Use a different brand of column: Different manufacturers use different silica and bonding technologies, which can result in varying levels of silanol activity.
-
Consider a hybrid particle column: These columns have a silica-organic hybrid particle structure that can offer better peak shape for challenging compounds.
Q3: Can I use Gas Chromatography (GC) for this compound analysis?
Yes, GC is also a suitable technique for analyzing this compound and other PAHs.[1] EPA Method 8100 outlines GC conditions for PAH analysis. GC can offer higher resolution, but HPLC is sometimes preferred for its ability to resolve certain isomeric PAHs that can be challenging to separate by GC.[4]
Q4: How do I know if I'm overloading my column?
A simple test for column overload is to inject a series of dilutions of your sample. If the peak shape improves (i.e., the tailing factor decreases) with decreasing concentration, you are likely experiencing mass overload. If the peak shape is poor regardless of concentration, the issue is more likely related to secondary interactions or other system problems.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- U.S. Environmental Protection Agency. (1986, September). Method 8310: Polynuclear Aromatic Hydrocarbons.
- PubChem. (n.d.). This compound.
- Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons.
- Royal Society of Chemistry. (n.d.). Determination of EPA's priority pollutant polycyclic aromatic hydrocarbons in drinking waters by solid phase extraction-HPLC.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
Sources
- 1. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3351-31-3 [chemicalbook.com]
- 3. epa.gov [epa.gov]
- 4. Determination of EPA's priority pollutant polycyclic aromatic hydrocarbons in drinking waters by solid phase extraction-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. epa.gov [epa.gov]
- 8. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability and Integrity of 3-Methylchrysene Certified Reference Materials
Welcome to the technical support center for 3-Methylchrysene Certified Reference Materials (CRMs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of these critical standards. As a Senior Application Scientist, I understand that the accuracy of your results is paramount and directly linked to the quality of your reference materials. This guide moves beyond simple instructions to explain the scientific principles behind our recommendations, empowering you to troubleshoot effectively and ensure the validity of your analytical data.
Introduction to this compound and its Importance
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound CRMs.
Q1: What are the ideal storage conditions for this compound CRMs and why?
A1: Proper storage is the most critical factor in maintaining the stability of your this compound CRM.
-
Temperature: For neat (solid) materials, storage at 2-8°C is recommended. For CRMs in solution, such as those dissolved in acetonitrile, storage at temperatures between 10°C and 30°C in sealed ampoules is advised for unopened containers.[2] However, some specific CRM formats, particularly those for long-term use in complex matrices like rubber, are stored at -20°C.[3][4] Always refer to the Certificate of Analysis (CoA) for the specific storage temperature recommended by the manufacturer. Lower temperatures slow down potential degradation reactions.
-
Light: PAHs, including this compound, can be susceptible to photodegradation. Always store CRMs in amber vials or in the dark to prevent light-induced chemical changes.[2]
-
Atmosphere: For solid CRMs, storage in a tightly sealed container is sufficient. For CRMs in solution, especially after opening, it is best practice to purge the headspace with an inert gas like argon or nitrogen before resealing to minimize oxidative degradation.
Q2: How long is my this compound CRM stable after opening the vial?
A2: The stability of a CRM after opening is no longer guaranteed by the manufacturer's expiry date for the sealed container.[2] Once the seal is broken, the material is exposed to atmospheric oxygen, humidity, and potential contamination, all of which can accelerate degradation. It is crucial to use the withdrawn sample without delay.[2] For this reason, it is often recommended to portion the CRM into smaller, single-use vials upon first opening to preserve the integrity of the bulk material.
Q3: My this compound CRM is in a solvent. Can I store it in the freezer?
A3: While freezing can be a good long-term storage strategy for many compounds, you must consider the solvent's freezing point. Acetonitrile, a common solvent for PAH CRMs, has a freezing point of approximately -45°C. Therefore, storage in a standard -20°C freezer is acceptable. However, repeated freeze-thaw cycles should be avoided as this can lead to analyte precipitation and concentration changes. If you need to store a solution for an extended period, aliquot it into smaller volumes to avoid thawing the entire stock for each use.
Q4: I observe a color change in my this compound CRM solution. What does this indicate?
A4: A noticeable color change is a strong indicator of chemical degradation. This could be due to oxidation or other reactions. If you observe a color change, the CRM should be considered compromised and should not be used for quantitative analysis. It is advisable to discard the material and use a fresh, unopened CRM.
Troubleshooting Guide: Addressing Stability-Related Analytical Issues
This section provides a systematic approach to troubleshooting common analytical problems that may arise from the instability of your this compound CRM.
Issue 1: Inconsistent Calibration Curve or Poor Linearity
Symptom: You are unable to obtain a linear calibration curve (e.g., R² < 0.99) for this compound, or the response factor is inconsistent across different calibration points.
Potential Cause: This is often a primary symptom of CRM degradation. If the concentration of your stock or working standards is not what you believe it to be, your calibration will be inaccurate.
Troubleshooting Steps:
-
Prepare Fresh Standards: The first and most crucial step is to prepare a new set of calibration standards from an unopened, properly stored this compound CRM.[5]
-
Verify Solvent Purity: Ensure the solvent used for dilutions is of high purity and free from contaminants. Contaminants can co-elute with your analyte or cause degradation.
-
Inspect Analytical System: If the issue persists with fresh standards, investigate your analytical system. Common culprits include:
-
Dirty Injector Liner: Non-volatile residues in the liner can interact with the analyte, leading to poor peak shape and inconsistent injection volumes.[6] Clean or replace the liner.
-
Column Contamination: The column can accumulate matrix components over time, affecting peak shape and retention. Bake out the column according to the manufacturer's instructions.
-
Leaks in the System: Check for leaks in the injector and gas lines, as these can affect flow rates and sample introduction.[7]
-
Issue 2: Appearance of Ghost Peaks in Blanks
Symptom: You observe a peak at or near the retention time of this compound in your solvent blanks, especially after running a high-concentration standard.
Potential Cause: This is often due to "carryover," where residual analyte from a previous injection adheres to a surface in the analytical system and is released in a subsequent run. PAHs are known to be "sticky" and can adhere to surfaces.[8]
Troubleshooting Steps:
-
Thorough Rinsing: Implement a rigorous rinsing protocol for your autosampler syringe and injection port between runs. Use a strong solvent that effectively dissolves this compound.
-
Injector Maintenance: As with linearity issues, a contaminated injector liner is a common source of carryover.[6] Regular replacement is essential when analyzing PAHs.
-
Column Bakeout: A high-temperature bakeout of the GC column can help remove adsorbed compounds.
Issue 3: Broad or Tailing Peaks for this compound
Symptom: The chromatographic peak for this compound is broad, asymmetrical, or shows significant tailing.
Potential Cause: While this can be a sign of CRM degradation, it is more commonly associated with chromatographic issues.
Troubleshooting Steps:
-
Check for Active Sites: Peak tailing for PAHs can indicate active sites in the GC inlet or column.[7] This can be caused by a contaminated liner or a degraded column stationary phase.
-
Optimize Temperatures: Ensure your injector and transfer line temperatures are sufficiently high (e.g., 310-320°C) to ensure the complete and rapid vaporization of this compound.[8]
-
Column Evaluation: The issue might be with the column itself. Consider conditioning the column or trimming a small portion from the inlet end to remove accumulated non-volatile residues.[7] In some cases, a new column may be necessary.[6]
Experimental Protocol: Verifying the Stability of a this compound CRM
If you suspect the stability of your CRM or wish to extend its use beyond the manufacturer's retest date, a stability study can be performed. This protocol outlines a basic isochronous stability study.[9]
Objective: To assess the stability of a this compound CRM by comparing it to a freshly opened, certified standard.
Materials:
-
Suspected (test) this compound CRM
-
A new, unopened this compound CRM from the same or a different lot (reference standard)
-
High-purity solvent (e.g., acetonitrile or hexane)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Validated GC-MS or HPLC system
Procedure:
-
Preparation of Reference Standard Stock Solution:
-
Allow the new, unopened CRM to equilibrate to room temperature.
-
Accurately weigh a suitable amount of the CRM and dissolve it in a known volume of solvent to prepare a stock solution of known concentration.
-
-
Preparation of Test Standard Stock Solution:
-
Allow the suspected CRM to equilibrate to room temperature.
-
Prepare a stock solution of the test CRM in the same manner and at the same nominal concentration as the reference standard.
-
-
Preparation of Working Standards:
-
Prepare a series of at least five calibration standards by diluting the reference standard stock solution.
-
Prepare a working standard from the test CRM stock solution at a concentration that falls within the range of the reference calibration curve.
-
-
Analysis:
-
Analyze the reference calibration standards and the test working standard using your validated analytical method.
-
Ensure the system is stable and suitable for analysis.
-
-
Data Evaluation:
-
Generate a calibration curve from the reference standards.
-
Determine the concentration of the test working standard using the reference calibration curve.
-
Compare the measured concentration of the test standard to its nominal concentration. A deviation of more than a predefined acceptance criterion (e.g., ±5%) may indicate degradation.
-
Data Summary Table:
| Standard | Nominal Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| Test CRM | 10.0 | 9.2 | 92% |
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Logic for CRM Stability Issues
Caption: Troubleshooting workflow for CRM stability.
Diagram 2: Experimental Workflow for Stability Verification
Caption: Workflow for CRM stability verification.
References
- BioPharma Consulting Group.
- TROUBLESHOOTING GUIDE.
- BenchChem. Troubleshooting Peak Co-elution in Polycyclic Aromatic Hydrocarbon (PAH) Analysis: A Technical Support Guide.
- Thermo Fisher Scientific. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
- BAM.
- ResearchGate. PAHs analysis by GC-MS/MS with terrible peak broadening?.
- Sigma-Aldrich.
- Agilent.
- PubMed. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS.
- NIST.
- NIH.
- ResearchGate. (PDF)
- The study of the stability of reference m
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Development of a certified reference material for the determination of polycyclic aromatic hydrocarbons (PAHs) in rubber toy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Digestion Methods for 3-Methylchrysene-DNA Adduct Analysis
Welcome to the technical support center for optimizing digestion methods for the analysis of 3-Methylchrysene (3-MC)-DNA adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and ensure the accuracy and reproducibility of your experimental results.
Introduction to this compound-DNA Adduct Analysis
This compound, a polycyclic aromatic hydrocarbon (PAH), is a potent carcinogen that, upon metabolic activation, forms reactive diol epoxides. These epoxides can covalently bind to DNA, forming adducts that are critical biomarkers for assessing cancer risk and studying carcinogenesis mechanisms. The accurate quantification of these adducts is paramount, and the complete digestion of DNA to individual nucleosides without compromising the integrity of the adducts is the foundational step for sensitive analytical techniques like mass spectrometry.
This guide will focus on enzymatic digestion methods, providing a detailed protocol and addressing common issues to help you optimize your workflow.
Core Principles of Enzymatic Digestion for DNA Adduct Analysis
The goal of enzymatic digestion is to hydrolyze the phosphodiester backbone of DNA, releasing the constituent nucleosides, including the 3-MC-DNA adducts, for downstream analysis. A multi-enzyme approach is typically employed to ensure complete digestion.
Key Enzymes and Their Roles:
-
Nuclease P1: This enzyme is a single-strand specific nuclease that hydrolyzes phosphodiester bonds in denatured DNA and RNA to yield 5'-mononucleotides. It plays a crucial role in the initial breakdown of the DNA structure.
-
Phosphodiesterases (e.g., Snake Venom Phosphodiesterase): These enzymes further hydrolyze oligonucleotides into 5'-mononucleotides, ensuring the complete breakdown of any remaining short DNA fragments.
-
Alkaline Phosphatase: This enzyme removes the 5'-phosphate group from the mononucleotides, yielding deoxynucleosides. This step is critical for many analytical techniques, particularly those involving mass spectrometry, as it improves ionization efficiency and simplifies the resulting spectra.
Recommended Enzymatic Digestion Protocol for 3-MC-DNA Adducts
This protocol is a robust starting point for the digestion of DNA samples for 3-MC adduct analysis. Optimization may be required based on your specific sample type and analytical instrumentation.
Materials:
-
Purified DNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase (SVP)
-
Alkaline Phosphatase (AP)
-
Zinc Chloride (ZnCl₂) solution
-
Reaction buffers for each enzyme
-
Ultrapure water
Protocol:
-
DNA Denaturation:
-
To an appropriate amount of purified DNA (typically 10-50 µg), add ultrapure water to a final volume of 50 µL.
-
Heat the sample at 100°C for 5 minutes to denature the DNA into single strands.
-
Immediately place the sample on ice for 2 minutes to prevent re-annealing.
-
-
Nuclease P1 Digestion:
-
Add 5 µL of 10X Nuclease P1 reaction buffer (containing zinc ions) and 1-2 units of Nuclease P1.
-
Incubate at 37°C for 2 hours.
-
-
Phosphodiesterase and Alkaline Phosphatase Digestion:
-
Adjust the pH of the reaction mixture to approximately 8.0 by adding a suitable buffer (e.g., Tris-HCl).
-
Add 1-2 units of Snake Venom Phosphodiesterase and 5-10 units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2-4 hours, or overnight for maximum digestion.
-
-
Enzyme Inactivation and Sample Cleanup:
-
Inactivate the enzymes by heating the sample at 70°C for 10 minutes.
-
Centrifuge the sample to pellet any denatured protein.
-
The supernatant containing the digested nucleosides is now ready for analysis (e.g., by LC-MS/MS). Solid-phase extraction (SPE) may be employed for further purification and enrichment of the adducts.
-
Troubleshooting Guide
This section addresses common problems encountered during the digestion of 3-MC-DNA adducts and provides systematic solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Adduct Signal | 1. Incomplete DNA digestion. 2. Adduct instability during digestion. 3. Inefficient sample cleanup leading to ion suppression. | 1. Verify Digestion Efficiency: Analyze a small aliquot of the digest for the presence of unmodified nucleosides (dG, dA, dC, dT). If their signals are also low, optimize enzyme concentrations and incubation times. Consider a sequential digestion with fresh enzyme additions. 2. Assess Adduct Stability: Some adducts can be labile at neutral or alkaline pH.[1] While 3-MC adducts are generally stable, if instability is suspected, consider an acidic digestion protocol using DNase II and phosphodiesterase II at pH 4.5.[1] 3. Optimize Cleanup: Use a validated solid-phase extraction (SPE) protocol to remove salts and other matrix components that can interfere with mass spectrometry analysis. |
| High Background or Interfering Peaks | 1. Contamination from enzymes or reagents. 2. Incomplete digestion resulting in oligonucleotides. | 1. Use High-Purity Reagents: Ensure all enzymes, buffers, and water are of the highest purity available. Run a blank digest (without DNA) to identify any background peaks. 2. Extend Digestion Time: Increase the incubation time for each enzymatic step to ensure complete hydrolysis to mononucleosides. |
| Poor Reproducibility | 1. Inconsistent enzyme activity. 2. Variability in sample handling. | 1. Aliquot Enzymes: Store enzymes in small, single-use aliquots to avoid repeated freeze-thaw cycles that can reduce activity. Always use fresh aliquots for critical experiments. 2. Standardize Workflow: Ensure consistent pipetting, incubation times, and temperatures for all samples. The use of a master mix for enzymes and buffers can improve consistency. |
Frequently Asked Questions (FAQs)
Q1: Is enzymatic digestion always the best method for 3-MC-DNA adduct analysis?
A: Enzymatic digestion is the most common and generally preferred method as it is mild and preserves the structure of the adducts. However, for certain labile adducts, acidic or thermal hydrolysis might be considered, though these methods can be harsher and may lead to adduct degradation.[1][2]
Q2: How can I be sure my DNA is fully digested?
A: A good indicator of complete digestion is the absence of any visible DNA pellet after the digestion and centrifugation steps. Furthermore, analyzing the digest for the four unmodified deoxynucleosides by HPLC-UV or LC-MS can confirm efficient hydrolysis. The ratios of these nucleosides should be consistent with the expected base composition of the DNA.
Q3: What are the critical quality control steps in the digestion process?
A: Key quality control steps include:
-
Purity of DNA: Ensure your starting DNA is free from RNA and protein contamination.
-
Enzyme Activity: Periodically check the activity of your enzyme stocks.
-
Inclusion of an Internal Standard: Spike your samples with a known amount of an isotopically labeled 3-MC-DNA adduct standard before digestion. This will allow for accurate quantification and will account for any sample loss during processing.
-
Blank Controls: Always include a "no DNA" control to monitor for background contamination.
Q4: Can the digestion protocol be scaled up or down?
A: Yes, the protocol can be scaled. However, it is important to maintain the optimal enzyme-to-DNA ratio. When scaling down, be mindful of potential pipetting errors and sample loss.
Q5: What are the expected 3-MC-DNA adducts to be found after digestion?
A: The metabolic activation of this compound leads to the formation of diol epoxides, which primarily react with the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA).[3][4] Therefore, you should expect to detect 3-MC-dG and 3-MC-dA adducts in your digested samples.
Visualizing the Workflow
Experimental Workflow for 3-MC-DNA Adduct Analysis
Caption: A generalized workflow for 3-MC-DNA adduct analysis.
Decision Tree for Troubleshooting Low Adduct Signal
Caption: A decision tree for troubleshooting low adduct signals.
References
- Melikian, A. A., Bagheri, K., & Hecht, S. S. (1984). Characterization of 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide-DNA adducts. Cancer Research, 44(6), 2524–2529.
- Mao, B., Gu, Z., Gorin, A., Chen, Y. H., Lavoie, E. J., & Patel, D. J. (1995). Site-specific Adducts Derived From the Binding of anti-5-methylchrysene Diol Epoxide Enantiomers to DNA: Synthesis and Characteristics. Biochemistry, 34(20), 6727–6741.
- He, Z., He, Y., & Li, Z. (2010). Characterization of 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide-DNA Adducts. Chemical Research in Toxicology, 23(5), 903-912.
- Chen, S., Villalta, P. W., & Hecht, S. S. (2018). Detection of DNA adducts derived from the tobacco carcinogens, benzo[a]pyrene and dibenzo[def,p]chrysene in human oral buccal cells. Carcinogenesis, 39(10), 1256–1262.
- Geacintov, N. E., Cosman, M., Mao, B., Alfano, A. L., & Lavoie, E. J. (1990). Differences in conformations of covalent adducts derived from the binding of 5- and 6-methylchrysene diol epoxide stereoisomers to DNA. Chemical Research in Toxicology, 3(4), 343–352.
- Agarwal, R., Reddy, M. V., & Randerath, K. (1993). Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene. Carcinogenesis, 14(9), 1871–1875.
- Schumacher, F., Herrmann, K., Florian, S., Engst, W., & Glatt, H. (2013). Optimized enzymatic hydrolysis of DNA for LC–MS/MS analyses of adducts of 1-methoxy-3-indolylmethyl glucosinolate and methyleugenol. Food and Chemical Toxicology, 55, 541-547.
- Guo, J., & Wang, Y. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews, 44(23), 8472-8498.
- Melikian, A. A., Leszczynska, J. M., Hecht, S. S., & Hoffmann, D. (1984). Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro. Cancer Research, 44(6), 2524-2529.
- Wang, Y., & Guo, J. (2015). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. RSC Publishing.
- Melikian, A. A., Hecht, S. S., Hoffmann, D., & Pataki, J. (1987). Rates of hydrolysis and extents of DNA binding of 5-methylchrysene dihydrodiol epoxides. Cancer Research, 47(21), 5587-5592.
- Singh, R., & Farmer, P. B. (2006). A data-independent mass spectrometry approach for screening and identification of DNA adducts. Rapid Communications in Mass Spectrometry, 20(14), 2159-2167.
- Singer, B., & Grunberger, D. (1983). Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. Molecular Biology of Mutagens and Carcinogens, 45-97.
- Humphreys, W. G., Kadlubar, F. F., & Guengerich, F. P. (1992). Characterization of Nucleoside and DNA Adducts Formed by S-(1-acetoxymethyl)glutathione and Implications for Dihalomethane-Glutathione Conjugates. Chemical Research in Toxicology, 5(5), 625-632.
- Giese, R. W. (2012). Nontargeted Analysis of DNA Adducts by Mass-Tag MS: Reaction of p-Benzoquinone with DNA. Chemical Research in Toxicology, 25(4), 814-821.
- Hrelia, P., & Maffei, F. (2001). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Nucleic Acids Research, 29(13), e64.
- van den Broek, L. A., van der Marel, G. A., van Boom, J. H., & Vinjé, J. (1992). Implications of enzymatic, acidic and thermal hydrolysis of DNA on the occurrence of cross-linked melphalan DNA adducts.
- Turesky, R. J., & Vouros, P. (2004). Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Journal of the American Society for Mass Spectrometry, 15(10), 1437-1451.
Sources
- 1. Characterization of nucleoside and DNA adducts formed by S-(1-acetoxymethyl)glutathione and implications for dihalomethane-glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of enzymatic, acidic and thermal hydrolysis of DNA on the occurrence of cross-linked melphalan DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of 5-methylchrysene-1,2-dihydrodiol-3,4-epoxide-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the major adducts formed by reaction of 5-methylchrysene anti-dihydrodiol-epoxides with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting the appropriate internal standard for 3-Methylchrysene quantification
Troubleshooting Guide & FAQs: Selecting an Appropriate Internal Standard for 3-Methylchrysene Quantification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical process of selecting an internal standard for the accurate quantification of this compound, a polycyclic aromatic hydrocarbon (PAH).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard in the quantification of this compound?
An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (in this case, this compound) that is added in a known amount to all samples, calibrants, and blanks. Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume inconsistencies). By comparing the analyte's response to the internal standard's response, more accurate and precise quantification can be achieved.[1] Isotopically labeled versions of the analyte are often the best internal standards.[1]
Q2: What are the essential characteristics of an ideal internal standard for this compound analysis?
The selection of an appropriate internal standard is crucial for robust and reliable quantification. The ideal internal standard should possess the following characteristics:
-
Structural and Chemical Similarity: The IS should be chemically similar to this compound to ensure it behaves similarly during extraction, cleanup, and chromatographic analysis. This is why isotopically labeled analogs are often the preferred choice.[1][2]
-
Not Naturally Present: The selected IS must not be present in the original, unspiked sample. This is a non-negotiable criterion to avoid interference and inaccurate results.
-
Elution Proximity: In chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), the internal standard should elute near the analyte of interest without co-eluting.[1]
-
Similar Detector Response: While not strictly necessary if a calibration curve is used, a similar response factor in the detector (e.g., Mass Spectrometer) can improve the precision of the measurement.
-
Commercial Availability and Purity: The internal standard must be available in a highly pure, certified form to ensure accurate preparation of standard solutions.
Q3: Which specific compounds are recommended as internal standards for this compound?
For the quantification of this compound, isotopically labeled analogs are the gold standard. These compounds have the same chemical structure as the analyte, but some of the atoms (typically hydrogen or carbon) are replaced with their heavier isotopes (deuterium or carbon-13).[1][2] This makes them chemically almost identical but easily distinguishable by a mass spectrometer.
Here are some commonly used and recommended internal standards for this compound:
-
Chrysene-d12: This is a deuterated form of chrysene, the parent compound of this compound.[3] Due to their very similar structures and physicochemical properties, Chrysene-d12 is an excellent choice. It will co-elute or elute very close to this compound in most GC and HPLC methods. It is often used as an internal standard for PAH analysis.[4][5][6]
-
This compound-d11: If commercially available, the deuterated version of the analyte itself is the most ideal internal standard.
-
Perylene-d12: Perylene is another PAH with a similar molecular weight and boiling point to this compound, making its deuterated form a suitable alternative if Chrysene-d12 is not available.[4][5][6][7]
Table 1: Comparison of Recommended Internal Standards for this compound Quantification
| Internal Standard | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Advantages | Potential Considerations |
| This compound (Analyte) | 242.31[8][9] | 173.5[8] | - | - |
| Chrysene-d12 | 240.36[10] | 252-254[10] | High structural similarity to the parent compound, similar chromatographic behavior, widely used and recommended in standard methods (e.g., EPA methods).[5] | May have slight differences in retention time compared to this compound. |
| Perylene-d12 | 264.38[7] | 277-279[7] | Good alternative with similar properties, often included in PAH internal standard mixes.[4][5][6] | Larger difference in molecular weight and melting point compared to the other options. |
Troubleshooting Guide
Issue 1: Poor or Inconsistent Internal Standard Recovery
Symptoms:
-
The peak area of the internal standard is significantly lower than expected in the processed samples compared to the calibration standards.
-
High variability in the internal standard response across a batch of samples.
Potential Causes & Solutions:
-
Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be suitable for efficiently recovering both this compound and the internal standard.
-
Troubleshooting Step: Review the extraction protocol. Ensure the solvent polarity, pH, and extraction time are optimized for PAHs. Consider performing a recovery experiment with a spiked matrix blank to evaluate the extraction efficiency of the internal standard alone.
-
-
Matrix Effects: Components in the sample matrix (e.g., lipids, proteins) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.
-
Troubleshooting Step: Implement a more rigorous sample cleanup procedure. This could involve techniques like gel permeation chromatography (GPC) or the use of different solid-phase extraction (SPE) cartridges designed for PAH analysis.
-
-
Degradation of the Internal Standard: PAHs can be susceptible to degradation by light.
-
Troubleshooting Step: Protect samples and standards from direct light by using amber vials. Ensure the sample is stored at an appropriate temperature (typically 2-8°C[8]) and analyzed within a reasonable timeframe.
-
Issue 2: Co-elution of the Internal Standard with an Interfering Compound
Symptoms:
-
The internal standard peak in the sample chromatogram is distorted, broader than in the standards, or shows a shoulder.
-
The calculated concentration of the analyte is unexpectedly high or low in certain samples.
Potential Causes & Solutions:
-
Insufficient Chromatographic Resolution: The GC or HPLC method may not be adequately separating the internal standard from other matrix components.
-
Troubleshooting Step: Optimize the chromatographic method. For GC, this could involve adjusting the temperature program (slower ramp rate), using a longer column, or a column with a different stationary phase. For HPLC, adjusting the mobile phase composition or gradient profile can improve resolution.
-
-
Matrix Interference: A compound in the sample matrix has a similar retention time and mass spectral properties to the internal standard.
-
Troubleshooting Step: If chromatographic optimization is not sufficient, a more selective mass transition (in MS/MS) for the internal standard may be necessary. Alternatively, a different internal standard that elutes at a different retention time may need to be chosen.
-
Experimental Protocols
Protocol 1: Preparation of Internal Standard Spiking Solution
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of the certified internal standard (e.g., Chrysene-d12) using a calibrated analytical balance.
-
Dissolve the standard in a Class A 10 mL volumetric flask with a high-purity solvent compatible with your analytical method (e.g., toluene, dichloromethane).
-
Ensure the standard is completely dissolved before making up to the mark.
-
Store the stock solution in an amber vial at ≤ 4°C.
-
-
Working/Spiking Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution to create a working spiking solution. For example, dilute 100 µL of the 100 µg/mL stock solution to 10 mL with the appropriate solvent.
-
This spiking solution will be added to all samples, standards, and blanks. The final concentration in the sample should be appropriate for your analytical method's sensitivity.
-
Protocol 2: Sample Spiking and Preparation
-
Spiking: To a known volume or weight of your sample, add a precise volume of the internal standard working solution. For example, add 100 µL of a 1 µg/mL IS solution to 1 g of sample to achieve a concentration of 100 ng/g.
-
Equilibration: Gently mix or vortex the sample to ensure the internal standard is thoroughly distributed. Allow the sample to equilibrate for a short period (e.g., 15-30 minutes) before proceeding with the extraction.
-
Extraction and Cleanup: Proceed with your validated extraction and cleanup method for PAH analysis. The internal standard will now undergo the same procedures as the native this compound.
Visualizations
Caption: Decision workflow for selecting an internal standard.
References
- LookChem.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 18781, this compound. [Link]
- ChemBK.
- Chemsrc.
- Lin, C., et al. (2016). Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS. International Journal of Environmental Research and Public Health, 13(1), 137. [Link]
- Cheméo. Chrysene, 3-methyl-. [Link]
- U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
- ResearchGate. Accurate Quantification of Polycyclic Aromatic Hydrocarbons in Environmental Samples Using Deuterium-labeled Compounds as Internal Standards. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3083729, Chrysene-D12. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 622045, Perylene-D12. [Link]
- Cheméo. Chemical Properties of Chrysene-D12 (CAS 1719-03-5). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 12073192, Benzo(ghi)perylene-D12. [Link]
- HELCOM. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. [Link]
- ResearchGate. Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs. [Link]
- Shimadzu. Analysis of Polycyclic Aromatic Hydrocarbons (PAH) in Palm Oil by GC-MS/MS. [Link]
- U.S. Environmental Protection Agency.
- Cheméo. Chemical Properties of Perylene-D12 (CAS 1520-96-3). [Link]
- Greyhound Chromatography. PAH Internal Standard Mixture 6 components (EPA 8275A). [Link]
- U.S. Environmental Protection Agency.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9171, Chrysene. [Link]
- Shimadzu.
- AptoChem. Deuterated internal standards and bioanalysis. [Link]
- ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
- ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. [Link]
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Preventing photochemical degradation of 3-Methylchrysene during analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the photochemical degradation of 3-Methylchrysene during analysis. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to ensure the integrity of your experimental results.
Introduction to this compound and its Photochemical Instability
This compound is a polycyclic aromatic hydrocarbon (PAH) and a methyl derivative of chrysene.[1] It is a compound of significant environmental and toxicological interest. Like many PAHs, this compound is susceptible to photochemical degradation upon exposure to light, particularly ultraviolet (UV) radiation. This degradation can lead to the formation of various photo-oxidation products, compromising the accuracy and reliability of analytical measurements.[2] Understanding and mitigating this degradation is crucial for obtaining high-quality data.
This guide provides a comprehensive overview of the causes of this compound degradation, preventative measures, and troubleshooting strategies to address common issues encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What is photochemical degradation and why is it a concern for this compound analysis?
A: Photochemical degradation is a process where a molecule is chemically altered by absorbing light energy. For this compound, this typically involves photo-oxidation, where the molecule reacts with oxygen in the presence of light to form new compounds. This is a significant concern because it can lead to an underestimation of the actual concentration of this compound in a sample and the appearance of interfering peaks in chromatograms, leading to inaccurate quantification and misidentification.[3]
Q2: What wavelengths of light are most damaging to this compound?
A: this compound, like other PAHs, absorbs UV radiation. Studies on the UV-vis spectrum of this compound and its radical cations indicate absorption in the UV-A range.[4][5] Therefore, exposure to direct sunlight and laboratory light sources with a UV component should be minimized.
Q3: What are the common degradation products of this compound?
A: The most common photodegradation products of PAHs, including methylchrysenes, are quinones, benzoic acid, and other derivatives containing hydroxyl, carbonyl, and carboxyl groups.[2] For instance, this compound can be oxidized to chrysene-3-carboxylic acid.[6][7] The presence of these compounds in your analytical run can be an indicator of sample degradation.
Q4: How does the sample matrix affect the photodegradation of this compound?
A: The sample matrix can have a significant impact on the rate of photodegradation. For example, humic and fulvic acids in water and soil samples can act as photosensitizers, potentially accelerating degradation.[8] Conversely, some matrix components may have a protective effect by absorbing light or quenching reactive species. The specific effect will depend on the composition of the matrix.[9]
Q5: Are there any chemical agents that can be used to prevent photodegradation?
A: While not a common practice for routine analysis due to the potential for analytical interference, antioxidants or radical scavengers could theoretically offer some protection. However, the primary and most effective strategy is the rigorous exclusion of light.
Troubleshooting Guide: Photodegradation-Related Issues in this compound Analysis
This section addresses common problems that may arise during the analysis of this compound due to photodegradation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no recovery of this compound | Sample or standard degradation due to light exposure during collection, storage, or preparation. | - Use amber glass vials for sample collection and storage.[10] - Wrap clear glassware in aluminum foil. - Work under yellow or red light, or in a dimly lit area.[11] - Minimize sample exposure time to any light source. |
| Appearance of unexpected peaks in the chromatogram | Formation of photodegradation products (e.g., quinones, carboxylic acids). | - Analyze a freshly prepared standard solution that has been protected from light to use as a reference. - If possible, use a mass spectrometer to identify the unexpected peaks based on their mass-to-charge ratio and fragmentation patterns.[12][13] |
| Poor reproducibility of results | Inconsistent light exposure between samples and standards. | - Standardize all sample and standard handling procedures to ensure uniform light exposure. - Prepare working standards fresh daily and store them in the dark.[4] |
| Baseline drift or noise in the chromatogram | Continuous degradation of the sample in the autosampler vial. | - Use an autosampler with a cooling function to slow down degradation. - If possible, program the autosampler to inject the sample immediately after it is placed in the tray. |
| Discoloration of sample or standard solutions | Extensive degradation of this compound. | - Discard the discolored solution and prepare a fresh one, ensuring rigorous light protection. |
Experimental Protocols
Protocol 1: Sample Handling and Storage for Preventing Photodegradation
This protocol outlines the best practices for collecting, handling, and storing samples to be analyzed for this compound.
Materials:
-
Amber glass vials with PTFE-lined caps
-
Aluminum foil
-
Laboratory with UV-filtered lighting or yellow/red lights
-
Refrigerator/freezer for storage
Procedure:
-
Sample Collection: Collect samples directly into pre-cleaned amber glass vials. If amber vials are not available, wrap clear glass vials completely in aluminum foil immediately after collection.
-
Transportation: Transport samples to the laboratory in a cooler, protected from light.
-
Laboratory Handling:
-
Perform all sample preparation steps (e.g., extraction, cleanup) under subdued light conditions. Use UV-filtered fluorescent lights, yellow lights, or red lights.
-
Minimize the time samples are exposed to any form of light.
-
-
Storage:
-
Store samples and standards in the dark at 4°C for short-term storage (up to 7 days) or at -20°C for long-term storage.[4]
-
Ensure that storage containers are tightly sealed to prevent evaporation.
-
Protocol 2: Preparation of Calibration Standards
Materials:
-
Certified reference material of this compound
-
High-purity solvent (e.g., acetonitrile, hexane)
-
Amber glass volumetric flasks and vials
-
Analytical balance
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound certified reference material.
-
Dissolve the material in a suitable high-purity solvent in an amber glass volumetric flask to prepare a stock solution of known concentration.
-
Store the stock solution in an amber vial at 4°C in the dark.
-
-
Working Standard Preparation:
-
Prepare a series of working standards by diluting the stock solution with the appropriate solvent in amber glass volumetric flasks.
-
Prepare working standards fresh daily to minimize the risk of degradation.
-
Store any unused working standards in the dark at 4°C and discard after 24 hours.
-
Visualizations
Diagram 1: Conceptual Workflow for Minimizing Photodegradation
Caption: Simplified photochemical degradation pathway of this compound.
References
- Husain, M. M., Tandon, H. C., & Varadwaj, P. R. (2008). Singlet and doublet states UV-vis spectrum and electronic properties of this compound and 4-methylchrysene in glass matrix. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 693-700.
- Ciganek, M., & Kocourek, V. (2008). Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane.
- Balducci, C., Cecinato, A., & Perilli, M. (2015). PAH sampling artifacts: evaluation and strategies to avoid them. Atmospheric Pollution Research, 6(5), 896-904.
- Phenomenex. (n.d.). GC Troubleshooting Guide. [Link]
- Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]
- Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143.
- Wenk, J., Canonica, S., & von Gunten, U. (2011). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science & Technology, 45(13), 5663-5669.
- Gianmaria, E. (2024). Method Validation Strategies: A Comprehensive Guide for Chemists. Journal of Analytical & Bioanalytical Techniques, 15(9), 678.
- Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS-STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1163-1172.
- HELCOM. (2012). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. [Link]
- Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237.
- Prat, C., Escrig, A., & Esteve-Núñez, A. (2014). Clay and Soil Photolysis of the Pesticides Mesotrione and Metsulfuron Methyl. Journal of Agricultural and Food Chemistry, 62(1), 146-153.
- Ezenarro, J. (2026). Validation of multivariate analytical methods. In Problem-Oriented Analytical Chemistry Driven by Chemometrics (pp. 219-238). Elsevier.
- Lorentzen, M., Mady, M. F., Solbakk, M. F., Sæbø, K. S., & Jørgensen, K. B. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 237.
- Sauer, T. C., & Uhler, A. D. (2009). Forensic Approaches and Considerations in Identifying PAH Background. In Introduction to Environmental Forensics (pp. 339-367). Academic Press.
- Raschitor, A., Ferino-Pérez, A., Fernández-Pampín, M. P., & Polo-López, M. I. (2021). Influence of the water matrix on the pollutant removal by direct photolysis.
- Vione, D. (2021). Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A. Scientific Reports, 11(1), 1-13.
- U.S. Environmental Protection Agency. (2014). Standard Operating Procedure for the Validation of Volatile Organic Compounds in Air by Canister. SOP No. HW-31, Revision 6.
- Akyüz, M., & Ata, Ş. (2018). Development and validation of modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food. Journal of the Science of Food and Agriculture, 98(11), 4166-4176.
- Vione, D. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. Molecules, 26(17), 5223.
- D'Orazio, G., & Vione, D. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(28), 19283-19295.
- Hanson, K. M., Gratton, E., & Bardeen, C. J. (2006). The effects of solvent and micellar encapsulation on the photostability of avobenzone. Photochemistry and Photobiology, 82(6), 1647-1653.
- Fasnacht, M. P., & Blough, N. V. (2002). GC/MS identification of naphthalene photooxidation products. Atmospheric Environment, 36(28), 4563-4572.
- Farré, M., Pérez, S., Kantiani, L., & Barceló, D. (2010). Identification of photochemical degradation products of three bisphenols by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry.
- Vione, D., & Barsotti, F. (2022). Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. Scientific Reports, 12(1), 1-13.
- Rumbeiha, W. K., & Hooser, S. B. (2017). Characterization of Bromethalin, Desmethylbromethalin and Photodegradation Products by GC-MS and GC-MS/MS. Journal of Analytical Toxicology, 41(9), 785-794.
- Van De Velde, S., De Meulenaer, B., Vanhaecke, L., & Van Overmeire, I. (2015). Identification of substances migrating from plastic baby bottles using a combination of low-resolution and high-resolution mass. Rapid Communications in Mass Spectrometry, 29(17), 1541-1552.
- International Society for Biological and Environmental Repositories. (2018).
- U.S. Environmental Protection Agency. (2022).
- Leifer, A. (1988). The Kinetics of Environmental Aquatic Photochemistry. American Chemical Society.
- Li, S., Pu, S., & Liu, G. (2018). Synthetic route to photochromic compounds 1 a–3 a via their key intermediates and their photochromic properties. New Journal of Chemistry, 42(13), 10834-10841.
- Afkhami, A., & Bahram, M. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Analytica Chimica Acta, 480(1), 141-149.
- Hanson, K. M., Gratton, E., & Bardeen, C. J. (2020). Effects of solvent and micellar encapsulation on the photostability of avobenzone. Photochemical & Photobiological Sciences, 19(2), 146-154.
- BenchChem. (2025). Technical Support Center: Analysis of 6-Methylchrysene in Environmental Samples.
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Best practices for handling and storage of 3-Methylchrysene standards
Welcome to the technical support guide for 3-Methylchrysene standards. This resource is designed for researchers, analytical scientists, and professionals in drug development who utilize this compound as a reference material. As a polycyclic aromatic hydrocarbon (PAH) and a potential carcinogen, the integrity and purity of this standard are paramount for accurate quantification and safety in the laboratory.[1][2] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate handling critical?
This compound is a methylated polycyclic aromatic hydrocarbon (PAH).[3] PAHs are a class of compounds formed from the incomplete combustion of organic materials, and many are known for their carcinogenic and mutagenic properties.[1] this compound itself is classified as a possible human carcinogen.[1][2] Therefore, its accurate handling is critical for two primary reasons:
-
Experimental Accuracy: As a reference standard, its presumed concentration must be exact. Any degradation or contamination leads directly to quantification errors in your samples.
-
Personnel Safety: Due to its hazardous nature, strict safety protocols must be followed to prevent exposure through inhalation, ingestion, or skin contact.[4]
Q2: What are the essential physical and chemical properties of this compound I should be aware of?
Understanding the fundamental properties of your standard is the first step to proper handling. Key data for this compound is summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₄ | [3][5] |
| Molecular Weight | 242.31 g/mol | [5][6][7] |
| Appearance | Solid (Neat) | [6] |
| Melting Point | 173.5°C | [1][2] |
| Recommended Storage | 2-8°C | [1][2][6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol (heated) | [2] |
| Hazard Codes | Causes serious eye irritation, Very toxic to aquatic life | [5] |
Q3: What is the recommended procedure for preparing a stock solution from a neat (solid) this compound standard?
Preparing an accurate stock solution is the most critical step in your entire workflow. The principle of a self-validating protocol is to minimize every potential source of error from the outset.
Experimental Protocol: Stock Solution Preparation
-
Acclimatization: Before opening, allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid, which would introduce mass errors.
-
Weighing: Use a calibrated analytical balance with a readability of at least 0.01 mg. Weigh the solid directly into a Class A volumetric flask. Causality: Class A glassware has the tightest manufacturing tolerances, ensuring the final volume is accurate and reproducible.
-
Solvent Selection & Dissolution:
-
Choose a high-purity (HPLC or GC grade) solvent in which this compound is readily soluble. While data is limited, solvents like toluene or dichloromethane are common choices for PAHs.
-
Add a small amount of solvent to the flask to dissolve the solid. Use gentle sonication in a room temperature water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a dark background to confirm no particulates remain. Causality: Incomplete dissolution is a primary cause of inaccurate stock concentrations.
-
-
Dilution to Volume: Once fully dissolved, fill the volumetric flask to the calibration mark with the solvent.
-
Homogenization: Cap the flask securely and invert it 20-30 times to ensure the solution is completely homogeneous.
Handling and Storage Best Practices
Q4: How should I store my this compound standards, both in solid form and in solution?
Improper storage is a leading cause of standard degradation. PAHs are susceptible to thermal and photodegradation.[8][9][10]
-
Solid Standard: The neat material should be stored in its original vial, tightly sealed, at the recommended temperature of 2-8°C.[1][6]
-
Stock & Working Solutions:
-
Temperature: Store solutions at 2-8°C or, for longer-term storage, at –18°C.[11]
-
Light Protection: Always store solutions in amber glass vials or flasks to protect them from light.[12] Studies have shown that PAHs degrade when exposed to sunlight/UV light, especially in solution.[10][13]
-
Container: Use containers with PTFE-lined caps to prevent leaching of plasticizers and contamination of the standard.
-
Evaporation: Ensure caps are tightly sealed to prevent solvent evaporation, which would artificially increase the standard's concentration.
-
The following diagram illustrates the ideal workflow for receiving and preparing standards to maximize stability and accuracy.
Sources
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- 13. researchgate.net [researchgate.net]
Increasing ionization efficiency for 3-Methylchrysene in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-Methylchrysene. As a polycyclic aromatic hydrocarbon (PAH), this compound presents unique analytical challenges, primarily due to its nonpolar nature, which results in low ionization efficiency with common techniques like Electrospray Ionization (ESI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common problems encountered during its analysis. We will explore the causality behind experimental choices, offer validated troubleshooting protocols, and provide a framework for robust method development.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to analyze with mass spectrometry?
This compound (C₁₉H₁₄) is a nonpolar, aromatic hydrocarbon.[1] Its structure lacks readily ionizable functional groups (e.g., acidic or basic sites) that are required for efficient ion formation in Electrospray Ionization (ESI), the most common LC-MS ionization technique.[2] ESI relies on the formation of pre-formed ions in solution, a process that is inefficient for neutral, nonpolar molecules.[3] Consequently, direct analysis of this compound by ESI often results in very low sensitivity or a complete lack of signal.
Q2: What is the recommended ionization technique for this compound?
For nonpolar to moderately polar compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is the preferred technique.[4][5] Unlike ESI, APCI utilizes a gas-phase ionization mechanism initiated by a corona discharge.[6] This process is highly effective for neutral molecules that can be thermally vaporized, making it ideal for PAHs.[5] Atmospheric Pressure Photoionization (APPI) is another excellent, complementary technique for nonpolar analytes, though APCI is more commonly available.[7]
Q3: How does APCI work for a nonpolar molecule like this compound?
The APCI process involves several distinct steps to convert the neutral analyte into a gas-phase ion. This mechanism is fundamentally different from the solution-based process of ESI.
Caption: APCI mechanism for this compound ionization.
The key steps are:
-
Nebulization and Desolvation: The LC eluent is sprayed through a heated nebulizer, rapidly evaporating the solvent and converting the this compound molecules into the gas phase.[6]
-
Corona Discharge: A high voltage applied to a corona needle creates a plasma from the nitrogen sheath gas and solvent vapor, producing primary reactant ions (e.g., H₃O⁺, N₂⁺).[5]
-
Chemical Ionization: In the gas phase, these reactant ions collide with the neutral this compound molecules. Ionization occurs primarily through proton transfer to form a protonated molecule [M+H]⁺ or via charge exchange to create a radical cation M⁺.[6][8]
Q4: Can I use ESI if I don't have an APCI source?
While challenging, it is not entirely impossible. Standard ESI is not recommended due to poor efficiency.[2] However, some success has been reported for PAHs by modifying the solvent system to promote the formation of radical ions at the metal-solution interface of the ESI capillary.[9] Another strategy involves adding a dopant like tetramethylammonium hydroxide (TMAH) in negative-ion mode to facilitate deprotonation and form [M–H]⁻ ions.[10] A more robust approach is chemical derivatization.
Q5: How can chemical derivatization improve the signal of this compound?
Derivatization involves chemically modifying the this compound molecule to attach a functional group that is easily ionized by ESI.[3] For example, a group with a permanent positive charge or a readily protonated amine can be added. This strategy enhances ESI efficiency by forcing the nonpolar analyte to behave like a more polar, easily ionizable compound.[11][12] While this adds sample preparation steps, it can increase sensitivity by orders of magnitude.[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your analysis. Follow this logical workflow to diagnose and resolve problems with low or no signal.
Sources
- 1. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.umd.edu [chem.umd.edu]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking PAH Ionization in Negative-Mode ESI Orbitrap MS Using Tetramethylammonium Hydroxide: A Petroleomic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Guide: Unraveling the Potency of 3-Methylchrysene vs. 5-Methylchrysene
Introduction: The Criticality of a Methyl Group's Position
Within the vast class of polycyclic aromatic hydrocarbons (PAHs), chrysene and its methylated derivatives represent a fascinating case study in structure-activity relationships. These compounds are prevalent environmental contaminants, notably found in tobacco smoke, crude oil, and the products of incomplete organic combustion.[1][2] While structurally similar, the six isomers of methylchrysene exhibit a dramatic spectrum of carcinogenic potential, ranging from weakly active to exceptionally potent.[2] This disparity is dictated almost entirely by the position of a single methyl group on the chrysene backbone.
This guide provides an in-depth comparative analysis of two such isomers: 3-Methylchrysene (3-MC) and 5-Methylchrysene (5-MC). We will dissect the fundamental mechanistic differences that define 5-MC as a potent carcinogen and 3-MC as a significantly weaker one, though still a notable tumor initiator.[3] Through an examination of their metabolic activation pathways, genotoxicity, and supporting data from pivotal experimental models, this document will equip researchers, toxicologists, and drug development professionals with a clear, evidence-based understanding of their comparative toxicity.
Comparative Carcinogenicity: A Tale of Two Isomers
The most direct measure of a compound's carcinogenic potential is its ability to induce tumors in animal models. Mouse skin bioassays, which can distinguish between tumor-initiating activity and complete carcinogenic activity, have been instrumental in defining the toxicological profiles of methylchrysene isomers.
-
5-Methylchrysene (5-MC): Repeated studies have unequivocally identified 5-MC as a strong "complete" carcinogen, meaning it can both initiate and promote tumor development.[3][4] When tested as a tumor initiator followed by a promoting agent, it induces a high incidence of skin tumors.[5] Its potency is often compared to that of the archetypal PAH carcinogen, benzo[a]pyrene.[6] Subcutaneous injection in mice also results in a high incidence of sarcomas.[5] The International Agency for Research on Cancer (IARC) has classified 5-Methylchrysene as "possibly carcinogenic to humans" (Group 2B).[7][8]
-
This compound (3-MC): In contrast, 3-MC is considered a weak carcinogen.[3] However, it demonstrates strong tumor-initiating activity.[3] This means that while a single application can cause the initial genetic damage (initiation), it is not effective at driving the subsequent clonal expansion of these damaged cells into a tumor (promotion). In comparative studies, 3-MC induces tumors at a significantly lower rate and multiplicity than 5-MC.[5] IARC has evaluated 3-MC and found "limited evidence" for its carcinogenicity in experimental animals.[5]
Quantitative Data Summary: Carcinogenicity in Mouse Skin
The following table summarizes representative data from tumor initiation-promotion studies on mouse skin, illustrating the stark difference in carcinogenic potency.
| Compound | Total Initiating Dose | Tumor Incidence (%) | Malignant Tumor Incidence (%) | Tumors per Mouse | Reference |
| 5-Methylchrysene | 100 µg | 100 | 95 | 11.2 | [3] |
| This compound | 300 µg | 85 | 10 | 3.5 | [3] |
| Chrysene (Parent) | 300 µg | 40 | 5 | 0.6 | [3] |
| Acetone (Control) | - | 10 | 0 | 0.1 | [3] |
Mechanism of Action: The "Bay Region" Theory and Metabolic Activation
The profound difference in carcinogenicity between 3-MC and 5-MC is not due to their inherent reactivity, but rather to how they are processed by metabolic enzymes within the body. The toxicity of most PAHs is a direct result of their metabolic activation into highly reactive intermediates that can bind covalently to DNA, forming adducts that lead to mutations if not repaired.
The cornerstone of this understanding is the "bay region" theory . This theory posits that PAHs containing a sterically hindered "bay region" are metabolically converted to diol epoxides on an adjacent, unsubstituted angular ring. The ultimate carcinogenic metabolite is a bay-region diol epoxide where the epoxide ring forms part of the bay region.
The Potent Pathway of 5-Methylchrysene
5-Methylchrysene is the archetypal example of a PAH whose carcinogenicity is dramatically enhanced by a methyl group in the bay region.[6] This substitution distorts the planarity of the aromatic ring system, which is thought to facilitate metabolic activation.[6]
The activation of 5-MC proceeds via a well-established multi-step pathway:
-
Initial Oxidation: Cytochrome P450 enzymes (primarily CYP1A1, CYP1A2) oxidize 5-MC at the 1,2-position to form an arene oxide.[9][10]
-
Hydration: The enzyme Epoxide Hydrolase hydrates the arene oxide to produce the proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol).[11][12] This metabolite is a potent tumor initiator in its own right.[12]
-
Second Oxidation (Epoxidation): CYP enzymes again act on the 5-MeC-1,2-diol, oxidizing the 3,4-double bond to form the ultimate carcinogen: 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (5-MeC-1,2-diol-3,4-epoxide).[6][13]
-
DNA Adduction: This highly unstable diol epoxide readily attacks nucleophilic sites on DNA, particularly the exocyclic amino group of guanine, forming stable DNA adducts. These adducts can cause G-to-T transversion mutations, a hallmark of PAH-induced carcinogenesis.[9]
The anti-diastereomer of the 5-MeC-1,2-diol-3,4-epoxide is exceptionally mutagenic and is considered the major ultimate carcinogen of 5-MC.[13][14] The presence of the methyl group in the same bay region as the epoxide ring is the critical structural feature responsible for this high activity.[14][15]
Caption: Metabolic activation of 5-MC to its ultimate carcinogenic diol epoxide.
The Less Efficient Pathway of this compound
This compound lacks a methyl group in a bay region. While it is also metabolized by CYP450 enzymes, the resulting metabolites are far less toxic. Like other methylchrysenes, it can be metabolized to various dihydrodiols and phenols.[5] Although it is mutagenic in the presence of a metabolic activation system, indicating the formation of reactive intermediates, these are not formed as efficiently or are not as potent as the bay-region diol epoxide of 5-MC.[5] The absence of the bay-region methyl group means it does not benefit from the conformational strain that enhances the reactivity of 5-MC's metabolites.
Comparative Genotoxicity & Mutagenicity
The ability of a chemical to cause DNA damage (genotoxicity) and mutations (mutagenicity) is a strong indicator of its carcinogenic potential. The Ames test, which uses strains of Salmonella typhimurium to detect chemical mutagens, is a standard assay for this purpose.
Both 3-MC and 5-MC are mutagenic to S. typhimurium in the presence of an external metabolic activation system (e.g., a rat liver S9 fraction), which contains the necessary CYP450 enzymes.[5] However, their potencies differ significantly. The ultimate metabolite of 5-MC, anti-5-MeC-1,2-diol-3,4-epoxide, is one of the most mutagenic bay-region diol epoxides known.[13] In contrast, the diol epoxide metabolites of isomers lacking a bay-region methyl group (such as 6-MC, which serves as a good model for 3-MC in this context) are essentially non-mutagenic in the same assays.[13] This directly demonstrates that the unique structure of the 5-MC metabolite is responsible for its exceptional genotoxic activity.[13]
Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are critical. Below are detailed methodologies for key assays.
Protocol 1: Mouse Skin Tumor Initiation-Promotion Assay
This protocol is designed to assess the ability of a compound to act as a tumor initiator.
1. Animal Model and Acclimation:
-
Use female CD-1 or Swiss mice, 6-7 weeks of age.
-
Acclimate animals for 2 weeks prior to the study, with free access to food and water.
-
Gently shave the dorsal skin of the mice 2 days before initiation. Only mice in the resting phase of the hair cycle should be used.
2. Initiation Phase:
-
Prepare solutions of 3-MC, 5-MC, and chrysene in acetone at the desired concentrations (e.g., for a 100 µg dose, dissolve 10 mg in 20 mL acetone).
-
Apply a single 0.2 mL dose of the test compound solution (or acetone for the vehicle control group) to the shaved dorsal skin of each mouse.
3. Promotion Phase:
-
One week after initiation, begin the promotion phase.
-
Prepare a solution of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (e.g., 2.5 µg in 0.2 mL).
-
Apply the TPA solution to the same area of the skin twice weekly for 20-25 weeks.
4. Observation and Data Collection:
-
Observe the mice weekly and record the number and location of skin tumors (papillomas).
-
The study is typically terminated after 20-25 weeks of promotion.
-
Conduct histopathological analysis on tumors to confirm malignancy.
-
Calculate tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
Caption: Experimental workflow for a tumor initiation-promotion study on mouse skin.
Protocol 2: Ames Test for Mutagenicity (Plate Incorporation Assay)
This in vitro assay assesses the mutagenic potential of a compound.
1. Preparation:
-
Culture tester strains of Salmonella typhimurium (e.g., TA98 or TA100, which detect frameshift and base-pair substitution mutagens, respectively) overnight in nutrient broth.
-
Prepare the S9 metabolic activation mix. This contains the S9 fraction from the livers of rats pre-treated with a P450 inducer (e.g., Aroclor 1254), along with necessary cofactors (NADP+, G6P).
-
Prepare serial dilutions of the test compounds (3-MC, 5-MC) in a suitable solvent like DMSO.
2. Assay Procedure:
-
To a sterile test tube, add in the following order:
- 2.0 mL of top agar (molten, held at 45°C), containing a trace amount of histidine and biotin.
- 0.1 mL of the overnight bacterial culture.
- 0.1 mL of the test compound dilution (or DMSO for solvent control).
- 0.5 mL of the S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without).
-
Vortex the tube gently for 3 seconds.
-
Pour the entire contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify on a level surface.
3. Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies (his+) on each plate. These are colonies that have regained the ability to synthesize histidine due to a mutation caused by the test compound.
-
A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate seen in the solvent control plates.
Conclusion
The comparative toxicology of this compound and 5-Methylchrysene serves as a powerful illustration of how subtle changes in molecular structure can lead to vastly different biological outcomes. The evidence is clear:
-
5-Methylchrysene is a potent complete carcinogen and tumor initiator. Its toxicity is a direct consequence of its structure, which features a bay-region methyl group that promotes metabolic activation into a highly mutagenic diol epoxide.[3][6][13]
-
This compound , lacking this critical structural feature, is a significantly weaker carcinogen.[3][5] While it can initiate tumorigenesis, its metabolic products do not possess the potent genotoxic activity of the 5-MC diol epoxide.
This guide underscores the importance of the bay region theory in predicting the carcinogenic potential of PAHs. For researchers in toxicology and drug development, this knowledge is crucial for risk assessment of environmental contaminants and for understanding the structure-activity relationships that govern chemical carcinogenesis.
References
- 5-Methylchrysene - Wikipedia. Wikipedia. [Link]
- CHRYSENE - CDC Stacks. Centers for Disease Control and Prevention. [Link]
- Carcinogenicity of methylchrysenes. PubMed. [Link]
- Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells.
- 5-Methylchrysene | C19H14 | CID 19427 - PubChem. PubChem. [Link]
- This compound | C19H14 | CID 18781 - PubChem. PubChem. [Link]
- Cas 3351-31-3,this compound - LookChem. LookChem. [Link]
- Carcinogenic metabolites of 5-methylchrysene. Oxford Academic. [Link]
- Synthesis and mutagenicity of 5,11-dimethylchrysene and some methyl-oxidized derivatives of 5-methylchrysene. PubMed. [Link]
- 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene. PubMed. [Link]
- Co-Exposure of Phenanthrene and the cyp-Inducer this compound Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae.
- Synthesis and tumor-initiating activities of dimethylchrysenes. PubMed. [Link]
- Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. PubMed. [Link]
- Chrysene and methylchrysenes: presence in tobacco smoke and carcinogenicity. PubMed. [Link]
- 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983). International Agency for Research on Cancer. [Link]
- Metabolism of 5-Methylchrysene and 6-Methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. AACR Journals. [Link]
- Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo. Semantic Scholar. [Link]
- Comparative tumor initiating activities of cyclopentano and methyl derivatives of 5-methylchrysene and chrysene. PubMed. [Link]
- Quantum chemical studies of methyl and fluoro analogs of chrysene: metabolic activation and correlation with carcinogenic activity. PubMed. [Link]
- Tumor-initiating activity of dihydrodiols formed metabolically
- Carcinogenic metabolites of 5-methylchrysene. PubMed. [Link]
- Comparative tumorigenicity in newborn mice of chrysene- and 5-alkylchrysene-1,2-diol-3,4-epoxides. PubMed. [Link]
- Metabolism of 5-methylchrysene and 6-methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. PubMed. [Link]
- Methylchrysenes as probes for the mechanism of metabolic activation of carcinogenic methylated polynuclear aromatic hydrocarbons.
- Comparative Metabolic Activation in Mouse Skin of the Weak Carcinogen 6-methylchrysene.... PubMed. [Link]
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- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 1-, 2-, 3-, 4-, 5- and 6-methylchrysenes (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. 5-Methylchrysene - Wikipedia [en.wikipedia.org]
- 8. 5-Methylchrysene | C19H14 | CID 19427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. 1,2-dihydro-1,2-dihydroxy-5-methylchrysene, a major activated metabolite of the environmental carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor-initiating activity of dihydrodiols formed metabolically from 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative tumorigenicity in newborn mice of chrysene- and 5-alkylchrysene-1,2-diol-3,4-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative metabolic activation in mouse skin of the weak carcinogen 6-methylchrysene and the strong carcinogen 5-methylchrysene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for 3-Methylchrysene Analysis
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 3-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. Formed during the incomplete combustion of organic materials, this compound is a suspected carcinogen often found in complex matrices such as tobacco smoke, grilled foods, and environmental samples.[1][2]
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for generating accurate, reliable, and defensible data. This document moves beyond a simple listing of specifications to explore the causality behind experimental choices, offering field-proven insights into the cross-validation of these two powerful, yet distinct, analytical methodologies.
Analyte at a Glance: this compound
Understanding the physicochemical properties of this compound is the foundation for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₄ | [3][4][5] |
| Molecular Weight | 242.31 g/mol | [1][3][5] |
| CAS Number | 3351-31-3 | [1][5] |
| Melting Point | 173.5°C | [1] |
| Boiling Point | ~465.1°C (estimate) | [1] |
| Classification | Carbopolycyclic Compound | [2][3] |
Fundamental Principles: A Tale of Two Separations
The choice between HPLC and GC-MS is fundamentally a choice between two different separation and detection paradigms.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For PAHs like this compound, reverse-phase chromatography is the standard, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile). Detection for PAHs is most effectively achieved using a Fluorescence Detector (FLD), which offers high sensitivity and selectivity for fluorescent compounds, or a Diode Array Detector (DAD) for simultaneous multi-wavelength analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and interaction with a stationary phase coating the inside of a long, thin capillary column. The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase). After separation, compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides highly specific identification and sensitive quantification. GC-MS is often considered the "gold standard" for its confirmatory power.[6]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical result is built upon a meticulously executed and well-documented protocol. The following methods are designed to be self-validating, incorporating quality controls at each stage.
I. Universal Sample Preparation: The QuEChERS Approach
For many complex matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction provides a robust starting point for both HPLC and GC-MS analysis.[7][8]
-
Homogenization: Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (QC): For accuracy and precision checks, fortify blank matrix samples with a known concentration of this compound standard.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate and sodium chloride. Shake for 1 minute and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove matrix interferences. Vortex and centrifuge.
-
Final Preparation: Filter the resulting supernatant through a 0.2 µm syringe filter. The extract is now ready for injection into either the HPLC or GC-MS system. A solvent exchange to a more GC-compatible solvent like hexane may be necessary for the GC-MS aliquot.
II. HPLC-FLD Method for this compound
This method is optimized for the selective and sensitive detection of PAHs in liquid extracts.
-
Instrumentation: HPLC system equipped with a fluorescence detector (FLD).
-
Column: C18 PAH-specific column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 50% to 100% B
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 50% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
FLD Program: Wavelength switching is employed for optimal sensitivity. For this compound (a chrysene derivative), typical wavelengths would be:
-
Excitation: ~270 nm
-
Emission: ~380 nm
-
III. GC-MS Method for this compound
This protocol is designed for definitive confirmation and ultra-sensitive quantification.
-
Instrumentation: GC system with a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 310°C.
-
Hold: 10 min.
-
-
MS Transfer Line: 300°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Method Validation: A Quantitative Performance Showdown
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following table summarizes typical performance characteristics expected from the described methods.
| Performance Metric | HPLC-FLD | GC-MS | Rationale & Causality |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques exhibit excellent linearity. GC-MS often has a slight edge due to the stability of the ion source and detector. |
| LOD (Limit of Detection) | ~0.1-0.5 ng/mL | ~0.01-0.05 ng/mL | GC-MS is generally an order of magnitude more sensitive.[9] The selective nature of SIM mode significantly reduces background noise, allowing for lower detection limits. |
| LOQ (Limit of Quant.) | ~0.5-1.5 ng/mL | ~0.05-0.15 ng/mL | The superior sensitivity of GC-MS directly translates to lower quantification limits, which is critical for trace analysis.[10][11] |
| Accuracy (% Recovery) | 85-110% | 90-110% | Accuracy is heavily dependent on the sample preparation step. Both methods can achieve high accuracy with proper extraction and cleanup. |
| Precision (% RSD) | < 10% | < 5% | The automated nature and high stability of modern GC-MS systems typically result in better precision (repeatability) compared to HPLC systems. |
| Selectivity | Good-Excellent | Excellent | HPLC-FLD selectivity is based on retention time and fluorescence properties. It excels at separating isomers.[9] GC-MS selectivity is based on retention time and mass-to-charge ratio, providing near-unequivocal identification. |
| Typical Run Time | ~30 min | ~35 min | Run times are comparable, though Fast GC techniques can significantly shorten analysis time for GC-MS.[12] |
Visualizing the Workflows
A clear understanding of the analytical process is essential for implementation and troubleshooting.
Caption: High-level workflow for this compound analysis using HPLC-FLD.
Caption: High-level workflow for this compound analysis using GC-MS.
Expert Insights: Making an Authoritative Choice
The decision to use HPLC or GC-MS is not merely about which technique is "better," but which is most appropriate for the analytical question at hand.
-
Choose GC-MS for Definitive Confirmation and Trace Analysis: When the primary need is unequivocal identification and the lowest possible detection limits, GC-MS is the authoritative choice. Its ability to provide mass spectral data serves as a chemical fingerprint, which is invaluable for regulatory submissions or forensic investigations. For complex matrices where co-eluting peaks are a concern, the selectivity of GC-MS, particularly tandem MS (GC-MS/MS), is unparalleled.[13]
-
Choose HPLC-FLD for Isomer Resolution and High-Throughput Screening: HPLC often provides superior resolution for certain structural isomers of PAHs that can be challenging to separate by GC.[9] For example, resolving this compound from its other methylated isomers may be more straightforward with a well-optimized HPLC method. The robustness and generally lower maintenance of HPLC systems also make them well-suited for routine quality control and high-throughput screening environments.[14]
-
The Power of Cross-Validation: The most rigorous analytical approach involves using both methods orthogonally. A common strategy is to use HPLC-FLD for initial screening due to its robustness and efficiency. Any samples that test positive can then be subjected to GC-MS analysis for confirmation. This two-tiered approach leverages the strengths of both techniques, providing a highly reliable and defensible final result.[12] This is particularly important when potential interferences are undefined or subject to change, as is common with real-world environmental or biological samples.[9]
Ultimately, the selection of an analytical technique requires a thorough evaluation of the specific research objectives, sample matrix complexity, required sensitivity, and available resources.[15] This guide provides the foundational data and expert rationale to empower researchers to make that choice with confidence.
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A Comparative Guide to the Carcinogenicity of Methylchrysene Isomers: A Structure-Activity Analysis
This guide provides an in-depth comparison of the carcinogenic activity of the six methylchrysene isomers. Moving beyond a simple ranking, we will explore the underlying structural and metabolic factors that dictate their carcinogenic potential. This analysis is grounded in key experimental data and established mechanistic principles to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-activity relationship within this important class of polycyclic aromatic hydrocarbons (PAHs).
Introduction: The Significance of Methylation on Chrysene's Carcinogenicity
Chrysene is a four-ring polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials like coal, oil, and tobacco.[1][2] While chrysene itself is considered a weak carcinogen and a tumor initiator, the addition of a single methyl group to its structure can dramatically alter its biological activity.[3][4] The position of this methyl group is not trivial; it is the primary determinant of the molecule's carcinogenic potency. Understanding this structure-activity relationship is critical for assessing the risks associated with environmental exposure to complex PAH mixtures and for elucidating the fundamental mechanisms of chemical carcinogenesis.
This guide will compare the six isomers of methylchrysene, focusing on the profound impact of methyl group placement on their metabolic activation and subsequent carcinogenicity.
Comparative Analysis of Methylchrysene Isomer Carcinogenicity
Experimental studies, primarily using mouse skin bioassays, have established a clear hierarchy of carcinogenic and tumor-initiating activity among the six methylchrysene isomers. The data consistently demonstrate that 5-methylchrysene is an outlier, possessing a carcinogenic potency far exceeding that of its parent compound and its other five isomers.[5][6]
Data Summary: Tumorigenic Activity on Mouse Skin
The following table summarizes the comparative carcinogenic and tumor-initiating activities of the six methylchrysene isomers based on seminal studies. "Complete carcinogenicity" refers to the ability of the compound to induce tumors upon repeated application, while "tumor-initiating activity" refers to its ability to cause tumors when followed by a promoting agent.
| Isomer | Position of Methyl Group | Complete Carcinogenicity | Tumor-Initiating Activity | Supporting Evidence |
| 1-Methylchrysene | Angular Ring | Inactive or Weak | Moderate | [5] |
| 2-Methylchrysene | Angular Ring | Weak | Moderate | [5] |
| 3-Methylchrysene | Angular Ring | Weak | Strong | [5][6] |
| 4-Methylchrysene | Angular Ring | Weak | Moderate | [5][7] |
| 5-Methylchrysene | Bay Region | Strong | Strong | [3][5][6] |
| 6-Methylchrysene | Angular Ring | Weak | Strong | [5][6][8] |
Data synthesized from multiple studies involving skin application and initiation-promotion assays in mice.
As the data clearly indicate, 5-methylchrysene is a potent complete carcinogen, comparable in activity to the well-known powerful carcinogen benzo[a]pyrene.[4] The other isomers, while some show strong tumor-initiating activity (e.g., 3- and 6-methylchrysene), are all classified as weak or inactive as complete carcinogens.[6] This stark difference raises a critical mechanistic question: why does the placement of a methyl group at the 5-position confer such potent carcinogenicity?
Mechanistic Insights: The Bay Region Theory and Metabolic Activation
The carcinogenicity of PAHs is not an intrinsic property of the parent molecule. Instead, it is a consequence of their metabolic activation by cellular enzymes, primarily cytochrome P450s, into highly reactive intermediates that can bind covalently to DNA, forming adducts that can lead to mutations and initiate cancer.[2][9] The differential carcinogenicity of methylchrysene isomers is explained by how the methyl group's position influences this metabolic activation process, a concept best understood through the "bay region" theory.
The Bay Region Theory
The bay region is a sterically hindered concave area on the periphery of a PAH molecule, formed by three adjacent benzene rings in a nonlinear arrangement. The theory posits that diol epoxides of PAHs in which the epoxide ring forms part of a bay region are the ultimate carcinogenic metabolites.[4][10] These bay region diol epoxides are particularly effective at forming DNA adducts, leading to a higher probability of initiating the carcinogenic process.
Metabolic Activation of 5-Methylchrysene
The exceptional carcinogenicity of 5-methylchrysene is a direct result of its unique structure, which features a methyl group within one of its two bay regions.[4] This structural feature directs metabolic activation towards a specific and highly tumorigenic pathway.
The key steps are as follows:
-
Initial Epoxidation: Cytochrome P450 enzymes introduce an epoxide across the 1,2-double bond, which is distal to the bay region.
-
Hydration: Epoxide hydrolase converts the epoxide into trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (a dihydrodiol).
-
Second Epoxidation: A second epoxidation by cytochrome P450s occurs at the 3,4-double bond, which is adjacent to the bay region and the methyl group. This forms the ultimate carcinogen: a 1,2-diol-3,4-epoxide of 5-methylchrysene.
The methyl group at the 5-position sterically hinders the detoxification of the diol epoxide and facilitates the formation of a highly reactive carbocation on the benzylic carbon (C4), which readily attacks the nucleophilic sites on DNA bases.[11][12] This specific metabolite, the anti-1,2-diol-3,4-epoxide of 5-methylchrysene, is exceptionally tumorigenic and is considered the major ultimate carcinogen of 5-methylchrysene.[4]
Caption: Metabolic activation pathway of 5-methylchrysene.
Experimental Protocol: Mouse Skin Tumor Initiation-Promotion Assay
A cornerstone experimental model for evaluating the carcinogenicity of PAHs is the mouse skin initiation-promotion assay. This protocol allows for the differentiation between compounds that act as initiators (causing initial DNA damage) and those that are complete carcinogens.
Objective
To determine and compare the tumor-initiating activity of different methylchrysene isomers on the skin of a sensitive mouse strain (e.g., female CD-1 mice).
Materials
-
Methylchrysene isomers (e.g., 1-, 3-, 5-, 6-methylchrysene) of high purity (>99%)
-
Acetone (spectroscopic grade)
-
Tumor promoter: 12-O-tetradecanoylphorbol-13-acetate (TPA)
-
CD-1 female mice (6-8 weeks old)
-
Pipettes and sterile supplies
-
Animal clippers
Step-by-Step Methodology
-
Animal Preparation:
-
Acclimatize mice to laboratory conditions for at least one week.
-
Two days prior to initiation, shave the dorsal skin of each mouse using electric clippers. Only mice in the resting phase of the hair cycle should be used.
-
Randomly assign mice to different treatment groups (one for each isomer and a vehicle control group), with approximately 20 mice per group.
-
-
Initiation Phase:
-
Prepare solutions of each methylchrysene isomer in acetone at a specified concentration (e.g., 0.1 mg in 0.1 mL).
-
Apply a single dose of the test compound solution (or acetone alone for the control group) topically to the shaved dorsal skin of each mouse in the respective group.
-
Causality: A single application of a sub-carcinogenic dose is sufficient to cause irreversible DNA alterations in susceptible cells, the hallmark of initiation.
-
-
Promotion Phase:
-
Wait for 7-10 days after the initiation step to allow for any acute inflammatory response to subside and for the initiated cells to "fix" their mutations.
-
Prepare a solution of TPA in acetone (e.g., 2.5 µg in 0.1 mL).
-
Begin twice-weekly applications of the TPA solution to the same area of the skin where the initiator was applied.
-
Causality: TPA is not mutagenic but promotes the clonal expansion of the initiated cells, leading to the formation of visible tumors (papillomas).
-
-
Observation and Data Collection:
-
Continue the TPA application for a period of 20-25 weeks.
-
Observe the mice weekly and record the number of skin tumors (papillomas) per mouse.
-
Record the percentage of tumor-bearing mice in each group (tumor incidence).
-
The experiment is terminated at the pre-defined endpoint. Tumors can be histologically examined to confirm malignancy (squamous cell carcinomas).
-
-
Data Analysis:
-
Compare the average number of tumors per mouse and the tumor incidence across the different groups.
-
Statistical analysis (e.g., ANOVA) is used to determine if the differences between groups are significant.
-
Caption: Workflow for a mouse skin initiation-promotion assay.
Conclusion
The carcinogenic activity of methylchrysene isomers is a classic example of a precise structure-activity relationship in chemical carcinogenesis. The position of the methyl group is the paramount factor, with substitution in the bay region (5-methylchrysene) leading to a dramatic increase in carcinogenic potency. This is mechanistically attributed to the influence of the bay region methyl group on the molecule's metabolic activation, favoring the formation of a highly reactive diol epoxide that is a potent DNA-damaging agent. In contrast, isomers with methyl groups at other positions are significantly less carcinogenic because their metabolism does not as readily produce this ultimate carcinogenic species. These findings underscore the importance of molecular geometry in determining the biological activity of PAHs and provide a crucial framework for the toxicological assessment of this ubiquitous class of environmental contaminants.
References
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The Procarcinogen and its Ultimate Mutagen: A Comparative Analysis of 3-Methylchrysene and its Diol Epoxide Metabolites
For researchers in toxicology, pharmacology, and drug development, understanding the bioactivation of polycyclic aromatic hydrocarbons (PAHs) is paramount to assessing their carcinogenic risk. 3-Methylchrysene, a component of tobacco smoke and a known tumor initiator, serves as a compelling case study.[1] Like many PAHs, its carcinogenicity is not intrinsic but arises from metabolic activation to highly reactive intermediates. This guide provides an in-depth comparison of the mutagenic potential of the parent compound, this compound, versus its ultimate carcinogenic metabolites, the diol epoxides. We will delve into the mechanistic underpinnings of this differential mutagenicity, supported by experimental data and detailed protocols.
From Inert Precursor to Potent Mutagen: The Metabolic Journey of this compound
Polycyclic aromatic hydrocarbons are metabolically activated by a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. This process transforms the relatively inert parent hydrocarbon into highly reactive diol epoxides that can covalently bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.
The metabolic activation of this compound follows this classical pathway, culminating in the formation of bay-region diol epoxides. The "bay region" is a sterically hindered area on the PAH molecule, and the presence of an epoxide in this region results in a particularly reactive and mutagenic species.
Caption: Metabolic activation of this compound to its DNA-reactive diol epoxide.
Comparative Mutagenicity: A Tale of Two Molecules
The mutagenic potential of a chemical is its ability to induce genetic mutations. The Ames test, a widely used bacterial reverse mutation assay, is a standard method for assessing mutagenicity.[2] In this test, histidine-dependent strains of Salmonella typhimurium are exposed to a test compound, and the number of revertant colonies that can grow in the absence of histidine is quantified.
This compound (The Parent Compound):
Studies have shown that this compound itself exhibits a positive mutagenic response in the Ames test when in the presence of a metabolic activation system (such as S9 fraction from rat liver).[2] This indicates that the parent compound can be converted to mutagenic metabolites by enzymes present in the S9 mix. However, its mutagenic potency is reported to be less than that of its 4- and 5-methyl isomers.[2]
Diol Epoxide Metabolites (The Ultimate Mutagens):
The diol epoxide metabolites of PAHs are considered the ultimate carcinogens because they are highly electrophilic and can directly react with nucleophilic sites on DNA bases without the need for further metabolic activation. While specific mutagenicity data for this compound diol epoxide is scarce, extensive research on the diol epoxides of other methylchrysene isomers provides critical insights.
For instance, the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-5-MeC-1,2-diol-3,4-epoxide) is exceptionally mutagenic, yielding approximately 7400 revertants per nanomole in Salmonella typhimurium TA100.[3][4] This high mutagenicity is attributed to the presence of the methyl group in the same bay region as the epoxide ring, which influences the conformation of the diol epoxide and its interaction with DNA.[5][6]
Based on these established principles, it is highly probable that the diol epoxide metabolites of this compound are significantly more mutagenic than the parent compound. The metabolic conversion to the diol epoxide is the critical step that transforms a procarcinogen into a potent, direct-acting mutagen.
| Compound | Metabolic Activation Required | Mutagenicity | Supporting Evidence |
| This compound | Yes (S9 fraction) | Positive, but less potent than other isomers. | Positive mutagenic response in the Ames test with metabolic activation.[2] |
| Diol Epoxide Metabolites | No | Expected to be highly mutagenic. | Inferred from the high mutagenicity of diol epoxides of other methylchrysene isomers, such as the 5-methyl derivative.[3][4] |
The Decisive Role of Stereochemistry and Methyl Group Position
The mutagenicity of methylchrysene diol epoxides is not solely dependent on the presence of the epoxide ring but is profoundly influenced by two key structural features:
-
Stereochemistry: Diol epoxides can exist as different stereoisomers (syn and anti). The relative orientation of the epoxide oxygen and the hydroxyl groups significantly impacts the molecule's shape and its ability to intercalate into and form adducts with DNA.
-
Position of the Methyl Group: The location of the methyl group relative to the bay region is a critical determinant of mutagenic and tumorigenic activity. The presence of a methyl group in the same bay region as the epoxide ring, as seen in the highly carcinogenic 5-methylchrysene, dramatically enhances tumorigenicity.[7][8] This is believed to be due to steric interactions that affect the conformation of the diol epoxide, facilitating its reaction with DNA.[5][6]
While this compound does not have a methyl group directly in the bay region, the position of the methyl group still influences the electronic properties and metabolic activation of the molecule.
Experimental Protocols: The Ames Mutagenicity Test
To provide a practical context for the data discussed, the following is a detailed, step-by-step methodology for the Ames test, a cornerstone of genetic toxicology.
Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Test compound (this compound) and its synthesized diol epoxide metabolite
-
S9 fraction from Aroclor 1254-induced rat liver (for metabolic activation)
-
Cofactor solution (NADP, Glucose-6-phosphate)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Positive and negative controls
-
Sterile glassware and plasticware
-
Incubator (37°C)
Workflow:
Caption: Experimental workflow for the Ames test.
Step-by-Step Methodology:
-
Strain Preparation: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Metabolic Activation (S9 Mix): For experiments with metabolic activation, prepare the S9 mix by combining the S9 fraction with a cofactor solution. Keep the S9 mix on ice.
-
Test Compound Preparation: Prepare a series of dilutions of the test compounds (this compound and its diol epoxide) in a suitable solvent (e.g., DMSO).
-
Plate Incorporation Assay:
-
To a sterile tube containing 2 ml of molten top agar (maintained at 45°C), add 0.1 ml of the bacterial culture, 0.1 ml of the test compound dilution, and 0.5 ml of the S9 mix (for metabolic activation) or buffer (for direct-acting mutagens).
-
Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure even distribution of the top agar.
-
Allow the top agar to solidify.
-
-
Controls: Prepare plates with a negative control (solvent only) and a positive control (a known mutagen) for each strain and condition (with and without S9).
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.
Conclusion
References
- Amin, S., Huie, K., Balanikas, G., & Hecht, S. S. (1988). Synthesis and Mutagenicity of 5-alkyl-substituted chrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 9(12), 2305–2308. [Link]
- Amin, S., Huie, K., & Hecht, S. S. (1985). Mutagenicity and tumor-initiating activity of 5-alkylchrysenes. Cancer Letters, 28(3), 323-329.
- Hecht, S. S., Melikian, A. A., & Amin, S. (1986). Methylchrysenes as probes for the mechanism of metabolic activation of carcinogenic methylated polynuclear aromatic hydrocarbons. Accounts of Chemical Research, 19(6), 174-180.
- Hecht, S. S., Amin, S., Huie, K., Melikian, A. A., & Harvey, R. G. (1987). Enhancing effect of a bay region methyl group on tumorigenicity in newborn mice and mouse skin of enantiomeric bay region diol epoxides formed stereoselectively from methylchrysenes in mouse epidermis. Cancer Research, 47(20), 5310-5314. [Link]
- LaVoie, E. J., Bedenko, V., Tulley-Freiler, L., & Hoffmann, D. (1982). Tumor-initiating activity of methyl- and fluoromethyl-substituted chrysenes. Cancer Research, 42(10), 4045-4049.
- Melikian, A. A., LaVoie, E. J., Hecht, S. S., & Hoffmann, D. (1983). 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis. Carcinogenesis, 4(7), 843-849.
- Hecht, S. S., Amin, S., Melikian, A. A., LaVoie, E. J., & Hoffmann, D. (1985). Effects of methyl and fluorine substitution on the metabolic activation and carcinogenicity of polycyclic aromatic hydrocarbons. Polycyclic Hydrocarbons and Carcinogenesis, 28, 85-105.
- Goerlitz, G., & Kaina, B. (1991). Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency. Carcinogenesis, 12(8), 1435-1442. [Link]
- Amin, S., Hecht, S. S., & Hoffmann, D. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067-2070. [Link]
- Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test.
- Wood, A. W., Chang, R. L., Levin, W., Ryan, D. E., Thomas, P. E., Mah, H. D., Karle, J. M., Yagi, H., Jerina, D. M., & Conney, A. H. (1979). Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides. Cancer Research, 39(10), 4069-4077.
- Hecht, S. S., Bondinell, W. E., & Hoffmann, D. (1974). Carcinogenicity of methylchrysenes. Science, 183(4121), 215-216. [Link]
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A Comparative Guide to the Bioavailability of Methylchrysene Isomers for Researchers
For researchers and drug development professionals navigating the complexities of polycyclic aromatic hydrocarbons (PAHs), understanding the nuanced differences between isomers is paramount. This guide provides a detailed comparative analysis of the bioavailability of various methylchrysene isomers, moving beyond simplistic listings to explore the causal relationships between molecular structure, metabolic fate, and biological activity. Our focus is on providing actionable insights and robust experimental protocols to support your research endeavors.
Introduction: The Significance of Methylation on Chrysene's Biological Activity
Chrysene, a four-ring PAH, is a known environmental procarcinogen. However, the addition of a single methyl group to its structure dramatically alters its biological properties, with carcinogenicity varying significantly among its six isomers: 1-, 2-, 3-, 4-, 5-, and 6-methylchrysene. This variation is intrinsically linked to their differential bioavailability, which governs the extent to which these compounds can reach their target tissues and exert their effects. This guide will dissect the key factors influencing the bioavailability of methylchrysene isomers, with a particular focus on the highly carcinogenic 5-methylchrysene (5-MeC) and the weakly carcinogenic 6-methylchrysene (6-MeC).
The Critical Role of Metabolism in Determining Bioavailability and Carcinogenicity
The bioavailability of methylchrysene isomers is not merely a matter of absorption; it is profoundly influenced by their metabolic activation and detoxification pathways. The primary drivers of these processes are the cytochrome P450 (CYP) enzymes, which catalyze the initial oxidation of the parent compound, a critical step in both their elimination and their conversion to carcinogenic metabolites.
Metabolic Activation Pathways: A Tale of Two Isomers
The carcinogenicity of many PAHs, including methylchrysene, is not due to the parent compound itself but rather to its metabolic activation into reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and cancer. The primary pathway for this activation involves the formation of diol epoxides.
Studies have shown that both 5-MeC and 6-MeC are metabolized by human hepatic and pulmonary microsomes to form their respective proximate carcinogens, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and trans-1,2-dihydroxy-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol). These diols are then further metabolized to highly reactive bay-region diol epoxides, which are the ultimate carcinogens that bind to DNA.
The key difference in the carcinogenicity between 5-MeC and 6-MeC lies not in the rate of formation of these diol epoxides, but in the intrinsic properties of the ultimate carcinogens themselves. The diol epoxide of 5-MeC is a more potent tumor initiator and binds more extensively to DNA than the corresponding diol epoxide of 6-MeC. This highlights that while metabolic activation is a prerequisite, the ultimate biological effect is determined by the reactivity and stereochemistry of the final metabolite.
Key Cytochrome P450 Enzymes Involved
Research has identified several key CYP enzymes responsible for the metabolism of methylchrysene isomers. In human liver microsomes, CYP1A2 and CYP2C10 are important catalysts for the metabolic activation of both 5-MeC and 6-MeC. In the human lung, CYP1A1 plays a major role.
Specifically, CYP1A1 and CYP1A2 are active in the formation of the proximate carcinogenic 1,2-diols for both isomers. The formation of hydroxymethyl metabolites, a detoxification pathway, is catalyzed by CYP3A4 for 5-MeC, and by both CYP3A4 and CYP1A2 for 6-MeC.
The following diagram illustrates the generalized metabolic activation pathway for methylchrysene isomers:
Caption: Generalized metabolic activation pathway of methylchrysene isomers.
Comparative Bioavailability: A Synthesis of Available Data
Direct comparative pharmacokinetic studies providing parameters like Cmax, Tmax, and AUC for all methylchrysene isomers are scarce in the published literature. Therefore, a comprehensive understanding of their comparative bioavailability must be synthesized from metabolism, tissue distribution, and excretion data.
While quantitative data on the absolute bioavailability of each isomer is limited, the extensive research on their metabolism allows for a qualitative comparison. The efficiency of metabolic activation and detoxification pathways will significantly impact the systemic exposure and tissue-specific concentrations of the parent compounds and their active metabolites.
Table 1: Summary of Factors Influencing the Bioavailability of 5-Methylchrysene and 6-Methylchrysene
| Feature | 5-Methylchrysene (5-MeC) | 6-Methylchrysene (6-MeC) | Reference |
| Carcinogenicity | Strong | Weak | |
| Primary Metabolic Activating Enzymes | CYP1A1, CYP1A2, CYP2C10 | CYP1A1, CYP1A2, CYP2C10 | |
| Formation of Proximate Carcinogen (1,2-diol) | Readily formed in liver and lung | Readily formed in liver and lung | |
| DNA Binding of Ultimate Carcinogen | High | Low | |
| Detoxification (Hydroxymethylation) | Catalyzed by CYP3A4 | Catalyzed by CYP3A4 and CYP1A2 |
Experimental Protocols for Assessing Bioavailability
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to assess the bioavailability of methylchrysene isomers.
In Vitro Metabolism Assay Using Human Liver Microsomes
This protocol is designed to determine the metabolic profile of a methylchrysene isomer and identify the key enzymes involved.
Materials:
-
Human liver microsomes (pooled)
-
Methylchrysene isomer of interest
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
HPLC system with UV or fluorescence detection
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the methylchrysene isomer (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM) to the pre-warmed incubation mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube.
-
HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the metabolites of the methylchrysene isomer by comparing their retention times and spectral properties to authentic standards.
Workflow Diagram:
Caption: Workflow for in vitro metabolism of methylchrysene isomers.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of a methylchrysene isomer following oral administration.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent model)
-
Methylchrysene isomer of interest
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA tubes)
-
Analytical method for quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single oral dose of the methylchrysene isomer in the chosen vehicle to a group of rats (n=3-5 per time point).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at sacrifice) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the parent methylchrysene isomer and its major metabolites in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software.
Conclusion and Future Directions
The bioavailability of methylchrysene isomers is a complex interplay of absorption, distribution, metabolism, and excretion. While significant progress has been made in elucidating the metabolic pathways, particularly for 5-MeC and 6-MeC, a critical knowledge gap remains regarding their comparative pharmacokinetics. The differential carcinogenicity appears to be more closely linked to the intrinsic reactivity of the ultimate diol epoxide metabolites rather than substantial differences in the initial stages of metabolic activation.
Future research should focus on conducting comprehensive, head-to-head pharmacokinetic studies of all six methylchrysene isomers. Such studies, utilizing modern analytical techniques like LC-MS/MS, would provide the much-needed quantitative data to build more accurate risk assessment models and guide the development of strategies to mitigate the harmful effects of these environmental contaminants. The protocols provided in this guide offer a solid foundation for researchers to undertake these crucial investigations.
References
- Metabolism of 5-methylchrysene and 6-methylchrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. Cancer Research. [Link]
- Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes.
A Senior Application Scientist's Guide to Assessing Computational Models for Predicting 3-Methylchrysene Toxicity
For researchers, scientists, and professionals in drug development, the accurate prediction of chemical toxicity is a cornerstone of ensuring human and environmental safety. 3-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a compound of significant toxicological interest due to its potent tumor-initiating activity.[1] This guide provides an in-depth comparison of computational models for predicting the toxicity of this compound, grounded in scientific integrity and validated by experimental data. We will explore the strengths and limitations of various in silico approaches and detail the experimental methodologies essential for their validation.
The Toxicological Significance of this compound
This compound belongs to a class of chemicals known for their carcinogenic and mutagenic properties.[2] The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 agent, meaning it is "not classifiable as to its carcinogenicity to humans," highlighting the need for robust predictive models to fill data gaps.[3] The toxicity of PAHs like this compound is often linked to their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially cancer.[4]
Computational Models for Toxicity Prediction: A Comparative Analysis
In silico toxicology has emerged as a powerful tool to predict the adverse effects of chemicals, reducing reliance on animal testing and accelerating the safety assessment process.[5][6] Several computational models can be applied to predict the toxicity of this compound, each with its own underlying principles and applicability domains.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or toxicity.[7][8] These models are built on the principle that the properties of a chemical, and thus its biological effects, are determined by its molecular structure.
Methodology:
QSAR models are developed by training algorithms on a dataset of chemicals with known toxicity values.[8] The models use molecular descriptors (physicochemical properties, topological indices, etc.) to build a predictive relationship. For this compound, a QSAR model would be trained on a dataset of other PAHs with known carcinogenic or mutagenic potential.
Validation and Reliability:
The reliability of a QSAR model is paramount, especially for regulatory purposes. The Organisation for Economic Co-operation and Development (OECD) has established five principles for the validation of QSAR models to ensure their scientific credibility.[9][10][11][12][13] These principles are:
-
A defined endpoint.
-
An unambiguous algorithm.
-
A defined domain of applicability.
-
Appropriate measures of goodness-of-fit, robustness, and predictivity.
-
A mechanistic interpretation, if possible.
Table 1: Comparison of QSAR Model Attributes
| Feature | Description | Strengths | Limitations |
| Principle | Correlates chemical structure with toxicity.[7] | High-throughput screening of large chemical libraries. | Predictions are only reliable within the model's applicability domain.[5] |
| Data Requirements | Requires a large, curated dataset of structurally similar compounds with known toxicity. | Can leverage existing toxicological data. | Data availability for specific endpoints or chemical classes can be limited. |
| Predictive Power | Can be highly predictive for compounds within its domain. | Can be less accurate for novel chemical structures. | |
| Regulatory Acceptance | Growing acceptance, especially when validated according to OECD principles.[9][10] | Requires rigorous validation and documentation. |
Physiologically Based Pharmacokinetic (PBPK) Models
PBPK models are mathematical representations of the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body.[14] These models are crucial for understanding the internal dose of a toxicant and its metabolites at the target tissue, which is often more directly related to toxicity than the external dose.
Methodology:
PBPK models for PAHs like this compound would incorporate physiological parameters (e.g., blood flow rates, tissue volumes) and biochemical parameters (e.g., metabolic enzyme kinetics).[14][15][16] This allows for the simulation of how the compound and its metabolites are handled by the body over time.
Application to this compound:
Given that PAHs often occur in complex mixtures and can compete for the same metabolic enzymes, PBPK models are particularly useful for assessing the impact of co-exposures on the toxicity of this compound.[15][16]
Table 2: Comparison of PBPK Model Attributes
| Feature | Description | Strengths | Limitations |
| Principle | Simulates the fate of a chemical in the body.[14] | Provides a mechanistic understanding of internal dosimetry. | Requires extensive physiological and biochemical data, which may not always be available. |
| Data Requirements | Physiological parameters, metabolic rates, partition coefficients. | Can extrapolate between species and exposure routes. | Can be complex and computationally intensive to develop. |
| Predictive Power | Can predict tissue-specific concentrations of parent compound and metabolites. | Model accuracy is highly dependent on the quality of input parameters. | |
| Regulatory Acceptance | Increasingly used in risk assessment to refine dose-response assessments.[14] | Requires careful parameterization and validation. |
Molecular Docking and Other In Silico Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[17][18] In the context of this compound, docking can be used to predict its interaction with metabolic enzymes like cytochrome P450s or with biological targets such as receptors involved in toxicity pathways.
Other in silico approaches include the use of expert systems, which are knowledge-based systems that use a set of rules to predict toxicity, and machine learning methods that can identify complex patterns in large datasets.[19][20]
Experimental Validation: The Ground Truth
Computational models are powerful tools, but their predictions must be validated by experimental data to ensure their accuracy and reliability.[5] A battery of in vitro and in vivo assays is typically used to assess the toxicity of a chemical like this compound.
In Vitro Assays
In vitro assays are performed using cells or tissues grown in a controlled laboratory environment. They offer a high-throughput and cost-effective way to screen for potential toxicity.
Table 3: Key In Vitro Assays for this compound Toxicity Assessment
| Assay | Endpoint Measured | Relevance to this compound |
| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations in bacteria.[21][22] | Assesses the mutagenic potential of this compound and its metabolites. |
| Micronucleus Test | Chromosomal damage in mammalian cells.[21] | Evaluates the potential for this compound to cause clastogenic or aneugenic effects. |
| Cytotoxicity Assays | Cell viability, apoptosis, necrosis. | Determines the concentration at which this compound is toxic to cells. |
| 3D Tissue Models | Toxicity in a more physiologically relevant context.[23] | Can be used to model skin or lung tissue to assess toxicity at relevant exposure sites. |
Experimental Protocol: Ames Test (OECD TG 471)
-
Strains: Select appropriate strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 mix).
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A significant increase in the number of revertants compared to the control indicates a mutagenic effect.
In Vivo Assays
In vivo assays are conducted in living organisms, typically rodents. While there is a push to reduce animal testing, these studies are sometimes necessary to understand the complex systemic effects of a chemical.[24]
Table 4: Key In Vivo Assays for this compound Toxicity Assessment
| Assay | Endpoint Measured | Relevance to this compound |
| Mouse Skin Carcinogenicity Bioassay | Tumor formation on the skin of mice.[1] | The historical gold standard for assessing the carcinogenic potential of PAHs. |
| Repeat-Dose Toxicity Studies | General toxicity, target organ effects.[24] | Provides information on the effects of sub-chronic or chronic exposure to this compound. |
| Genotoxicity Assays (e.g., Comet Assay, Micronucleus Test) | DNA damage in various tissues. | Assesses the ability of this compound to cause genetic damage in a whole organism. |
Integrated Assessment Strategy
An integrated approach that combines the strengths of computational modeling and experimental testing is the most robust strategy for assessing the toxicity of this compound.
Caption: Integrated workflow for assessing this compound toxicity.
Conclusion
The accurate assessment of this compound toxicity requires a multi-faceted approach that leverages the predictive power of computational models while being firmly grounded in experimental validation. QSAR models provide a valuable tool for initial hazard screening, PBPK models offer insights into the metabolic fate and internal dosimetry, and molecular docking can help elucidate mechanisms of action. However, the predictions from these models must be confirmed through a rigorous battery of in vitro and, when necessary, in vivo assays. By adhering to principles of scientific integrity, such as the OECD guidelines for QSAR validation, and employing an integrated testing strategy, researchers can confidently assess the risks associated with this compound and other potentially toxic chemicals.
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Navigating Metabolic Fates: A Comparative Guide to In Vitro and In Vivo Profiles of 3-Methylchrysene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of toxicology and drug development, understanding the metabolic journey of a compound from a simplified laboratory setting to a complex living organism is paramount. This guide offers an in-depth comparison of the metabolic profiles of 3-Methylchrysene, a member of the polycyclic aromatic hydrocarbon (PAH) family, as observed in in vitro and in vivo systems. By dissecting the experimental data and the underlying biochemical principles, we aim to provide a critical perspective on the correlations and divergences between these two essential methodologies. This understanding is crucial for accurately predicting a chemical's behavior and its potential toxicity in humans.
The Rationale: Why Compare In Vitro and In Vivo Metabolism?
In vitro metabolic studies, often utilizing subcellular fractions like liver microsomes or S9 fractions, provide a rapid and controlled environment to identify primary metabolic pathways and the enzymes involved. They are instrumental in early-stage screening and mechanistic investigations. However, these systems lack the physiological complexity of a whole organism. In vivo studies, typically conducted in animal models, offer a holistic view of a compound's absorption, distribution, metabolism, and excretion (ADME), including the interplay of various organs and the formation of secondary and conjugated metabolites. The correlation, or lack thereof, between these two systems dictates the predictive power of early-stage assays and informs the design of more complex preclinical and clinical studies.
Metabolic Activation: The Central Theme for this compound
Like many PAHs, the toxicological significance of this compound is intrinsically linked to its metabolic activation into reactive electrophiles that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer. The primary pathway for this activation involves a series of enzymatic reactions catalyzed predominantly by Cytochrome P450 (CYP) enzymes.
Key Metabolic Pathways
The metabolism of this compound, much like its well-studied isomers 5- and 6-methylchrysene, proceeds through two main phases:
-
Phase I Metabolism: Introduction or exposure of functional groups (e.g., hydroxyl, epoxide) primarily through oxidation.
-
Phase II Metabolism: Conjugation of the Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.[1]
The following diagram illustrates the principal metabolic activation pathway of a methylchrysene, leading to the formation of a highly reactive diol epoxide.
Caption: Metabolic activation pathway of this compound.
Comparative Analysis of Metabolic Profiles
While direct, comprehensive quantitative data for this compound is limited, by examining studies on its isomers, we can construct a comparative overview.
| Metabolite Class | In Vitro (e.g., Rat Liver Microsomes) | In Vivo (e.g., Mouse Skin) | Key Differences & Implications |
| Parent Compound | Rapid depletion dependent on enzyme concentration and cofactor availability. | Variable depletion based on route of administration, tissue distribution, and clearance rates. | In vitro systems may overestimate the rate of metabolism due to high enzyme concentrations and lack of physiological barriers. |
| Phase I Metabolites | |||
| Dihydrodiols | Formation of various dihydrodiol isomers, with the bay-region 1,2-diol often being a major product.[2] | The proximate carcinogen, the trans-1,2-dihydrodiol, is a major metabolite formed in target tissues like the skin.[3] | The stereoselectivity of dihydrodiol formation is a critical factor in determining carcinogenic potential and can differ between in vitro and in vivo systems. |
| Phenols | Multiple phenolic metabolites are typically formed at various positions on the chrysene ring.[4] | Phenolic metabolites are also observed in vivo and are precursors for Phase II conjugation. | The relative abundance of different phenolic isomers can vary, impacting the balance between detoxification and activation pathways. |
| Hydroxymethyl derivatives | Hydroxylation of the methyl group is a common metabolic route catalyzed by enzymes like CYP3A4.[5] | Hydroxymethyl derivatives are also found in vivo and can undergo further metabolism.[3] | The extent of methyl hydroxylation versus ring oxidation can influence the overall toxicity profile. |
| Phase II Metabolites | |||
| Glucuronide Conjugates | Formation is limited in microsomal systems unless supplemented with UDPGA. S9 fractions show more robust conjugation.[6] | Abundantly formed in the liver and excreted in bile and urine.[7] | Microsomal studies often underestimate the importance of Phase II metabolism in the overall clearance and detoxification of the compound. |
| Sulfate Conjugates | Can be formed in S9 fractions supplemented with PAPS. | Present in urine and feces, representing a significant excretion pathway. | Similar to glucuronidation, sulfation is a key detoxification route that is better captured in in vivo models. |
| DNA Adducts | Formation can be studied by incubating reactive metabolites with DNA. | Detected in target tissues, providing a direct measure of genotoxicity. The level of adducts from 5-methylchrysene is significantly higher than from some of its less carcinogenic isomers.[3] | In vivo adduct levels reflect the net result of metabolic activation, detoxification, and DNA repair, offering a more biologically relevant measure of carcinogenic risk. |
Experimental Protocols: A Self-Validating Approach
To ensure the integrity and reproducibility of metabolic studies, it is crucial to employ well-validated protocols. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Metabolism using Rat Liver S9 Fraction
This protocol provides a comprehensive system to assess both Phase I and Phase II metabolism.
Caption: Experimental workflow for in vitro metabolism.
Detailed Steps:
-
Preparation of Liver S9 Fraction: Homogenize rat liver in a suitable buffer and centrifuge at 9,000 x g to pellet cellular debris. The resulting supernatant is the S9 fraction.
-
Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction (final protein concentration of 1-2 mg/mL), potassium phosphate buffer (pH 7.4), and a working solution of this compound.[8]
-
Cofactor Preparation: Prepare a cofactor mix containing an NADPH-regenerating system (for Phase I) and, if desired, UDPGA and PAPS for Phase II reactions.[8]
-
Reaction Initiation and Incubation: Pre-incubate the S9 mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor mix. Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).[9]
-
Reaction Termination and Sample Preparation: Stop the reaction by adding two volumes of ice-cold acetonitrile. Vortex to precipitate proteins and centrifuge at high speed.[9]
-
Analysis: Analyze the supernatant for metabolites using HPLC coupled with UV/fluorescence and mass spectrometry (MS/MS) detection.[9]
In Vivo Metabolism Study in Mouse Skin
This protocol is a classic model for assessing the carcinogenic potential of PAHs.
Detailed Steps:
-
Animal Acclimation and Dosing: Acclimate mice to laboratory conditions. Apply a single topical dose of this compound dissolved in a suitable vehicle (e.g., acetone) to the shaved dorsal skin.[3]
-
Sample Collection: At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize the animals and excise the treated area of the skin.[10]
-
Metabolite Extraction: Homogenize the skin samples and extract the metabolites using an appropriate organic solvent.
-
DNA Isolation and Adduct Analysis: Isolate DNA from a portion of the skin homogenate to quantify the formation of DNA adducts, often using techniques like ³²P-postlabeling.[3]
-
Metabolite Profiling: Analyze the organic extract for the parent compound and its metabolites using HPLC-MS/MS.
-
Excreta Analysis: Collect urine and feces to identify and quantify excreted metabolites, providing insights into the overall clearance of the compound.[11][12]
Bridging the Gap: The Importance of Correlation
The ultimate goal of these comparative studies is to establish a robust in vitro-in vivo correlation (IVIVC). A strong IVIVC allows researchers to confidently use in vitro data to predict the in vivo behavior of a compound, thereby reducing the reliance on animal testing and accelerating the drug development process. For environmental toxicants like this compound, understanding these correlations is vital for accurate risk assessment.
While in vitro systems can effectively identify the primary metabolic pathways and potential reactive metabolites, in vivo studies are indispensable for understanding the complex interplay of metabolic activation, detoxification, and systemic clearance that ultimately determines the toxicological outcome. The differences observed in the metabolic profiles of methylchrysenes between these two systems underscore the necessity of a multi-faceted approach in toxicological research.
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- Melikian, A. A., LaVoie, E. J., Hecht, S. S., & Hoffmann, D. (1983). 5-Methylchrysene metabolism in mouse epidermis in vivo, diol epoxide--DNA adduct persistence, and diol epoxide reactivity with DNA as potential factors influencing the predominance of 5-methylchrysene-1,2-diol-3,4-epoxide--DNA adducts in mouse epidermis. Carcinogenesis, 4(7), 843–849.
- Madan, A., & Upreti, V. V. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug metabolism letters, 8(1), 15–23.
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A Comparative Analysis of the Carcinogenic Initiating Activity of 3-Methylchrysene and Other Polycyclic Aromatic Hydrocarbons
This guide provides an in-depth evaluation of the carcinogenic initiating activity of 3-Methylchrysene (3-MC), a member of the polycyclic aromatic hydrocarbon (PAH) family. For researchers, toxicologists, and drug development professionals, understanding the relative potency of individual PAHs is critical for accurate risk assessment and the development of targeted therapeutic strategies. This document compares 3-MC to other well-characterized PAHs, including the benchmark carcinogen Benzo[a]pyrene (B[a]P), the potent initiator 7,12-Dimethylbenz[a]anthracene (DMBA), and its parent compound, Chrysene. The comparison is grounded in experimental data from established in vivo and in vitro assays, with a focus on the underlying mechanisms of metabolic activation and DNA damage that drive carcinogenic initiation.
The Foundation of PAH Carcinogenicity: Initiation via Metabolic Activation
Polycyclic aromatic hydrocarbons are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, such as fossil fuels and tobacco.[1][2] While chemically inert, many PAHs become potent carcinogens after metabolic activation within the body.[3] This process is the critical first step in a multi-stage carcinogenesis model, known as initiation .
Initiation is an irreversible event involving genetic damage. For PAHs, this typically proceeds through a series of enzymatic reactions, primarily mediated by cytochrome P450 enzymes and epoxide hydrolase.[1][4] This metabolic cascade converts the parent PAH into highly reactive electrophilic metabolites, most notably diol epoxides .[1][5] These ultimate carcinogens can then covalently bind to the nucleophilic sites on DNA, forming bulky DNA adducts.[1][6] If these adducts are not efficiently removed by cellular DNA repair mechanisms, they can lead to misreplication during cell division, resulting in permanent mutations in critical genes, such as the p53 tumor suppressor gene.[1] This genetic alteration "initiates" the cell, priming it for subsequent promotion and progression into a tumor.
Caption: Workflow for the in vivo mouse skin initiation-promotion assay.
In Vitro Assays: Probing for Genotoxicity
In vitro assays provide rapid, mechanistic insights into the genotoxic potential of a compound, which is a key characteristic of chemical initiators.
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses specific strains of Salmonella typhimurium that are engineered with mutations in the genes required to synthesize histidine. [7][8]The bacteria cannot grow in a histidine-deficient medium unless a reverse mutation occurs. The test PAH is incubated with the bacteria, typically in the presence of a rat liver S9 fraction to provide metabolic activation. [8]A potent mutagen will cause a significant increase in the number of revertant colonies, indicating its ability to alter DNA.
-
Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks) in individual eukaryotic cells. [9][10]After exposure to the test PAH, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. [7]* Micronucleus Assay: This assay detects chromosomal damage. [9]Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells after exposure to a test compound indicates clastogenic or aneugenic activity. [9]
Comparative Analysis: this compound vs. Key PAHs
Experimental data consistently demonstrates that the carcinogenic activity of PAHs varies by orders of magnitude depending on their specific molecular structure. [11]Benzo[a]pyrene is often used as the reference compound, with the potencies of other PAHs expressed as relative potency factors (RPFs) or potency equivalency factors (PEFs). [12][13][14]
| Compound | IARC Classification | Carcinogenic Initiating Activity | Relative Potency (vs. B[a]P) | Key Findings |
|---|---|---|---|---|
| This compound (3-MC) | Group 3 (Not classifiable) [15][16] | Strong Initiator [17] | Varies by study; can be considered a potent initiator. | Shows strong tumor-initiating activity on mouse skin. [17][18]Its classification may not fully reflect its initiating potential shown in animal models. |
| Benzo[a]pyrene (B[a]P) | Group 1 (Carcinogenic to humans) [1][4] | Potent Initiator & Complete Carcinogen [5][19] | 1 (Reference) | The benchmark PAH; extensively studied and confirmed as a potent carcinogen that forms DNA adducts via a diol epoxide. [1][5] |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | Not explicitly classified by IARC but widely recognized as a carcinogen. | Very Potent Initiator & Organ-Specific Carcinogen [20][21] | > 1 (Often more potent than B[a]P in specific models) | A powerful laboratory carcinogen widely used to induce tumors, particularly mammary tumors, in animal models. [20][21][22] |
| Chrysene | Group 3 (Not classifiable) | Weak Initiator [23][24] | << 1 | The parent, unsubstituted hydrocarbon is significantly less active than many of its methylated derivatives. [23][24] |
| 5-Methylchrysene (5-MC) | Group 2B (Possibly carcinogenic) [16]| Very Potent Initiator & Complete Carcinogen [17][25][26]| > 1 (Often comparable to or exceeding B[a]P) | Among the most potent methylchrysenes, acting as both a strong initiator and a complete carcinogen on mouse skin. [17][24][25]|
Note: IARC classifications can be updated and may not always align perfectly with initiating activity alone, as they consider all available evidence, including human data and complete carcinogenicity.
Studies directly comparing methylchrysene isomers have been particularly revealing. In mouse skin initiation-promotion assays, This compound and 6-Methylchrysene were identified as strong tumor initiators , while 5-Methylchrysene was found to be a strong complete carcinogen. [17]This demonstrates that while 3-MC is a powerful initiator, other structural isomers like 5-MC possess both initiating and promoting capabilities. The parent compound, Chrysene, consistently shows weak activity in these assays. [23][24]
The Decisive Role of Molecular Structure: The Bay Region Theory
The dramatic differences in carcinogenic activity among PAHs can be largely explained by the "bay region" theory. A bay region is a concave, sterically hindered area on the periphery of a PAH molecule. The theory posits that PAHs are metabolically activated to diol epoxides, and those with an epoxide ring forming part of a bay region are particularly carcinogenic. [23][27]These bay-region diol epoxides are highly reactive and form stable DNA adducts that are poorly repaired.
For methylchrysenes, the position of the methyl group is critical. In 5-Methylchrysene , the methyl group is located in the same bay region where the diol epoxide forms. This structural feature is believed to enhance its carcinogenic activity significantly. [28]In contrast, This compound lacks a methyl group in its bay regions. However, its strong initiating activity suggests that its electronic and structural properties still facilitate the formation of a highly reactive bay-region diol epoxide, leading to efficient DNA adduct formation. [6][29]Quantum chemical studies have shown that the ease of forming a carbocation from the bay region diol epoxide correlates well with carcinogenicity. [27]
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
Conclusion and Implications
The evidence synthesized in this guide clearly establishes This compound as a potent carcinogenic initiator . While its parent compound Chrysene is relatively weak, the addition of a methyl group at the 3-position significantly enhances its ability to induce the genetic damage that underlies cancer initiation.
-
Comparative Potency: In mouse skin bioassays, 3-MC demonstrates strong initiating activity, rivaling that of other well-known carcinogenic PAHs. [17]Its potency is significantly greater than that of Chrysene.
-
Mechanism of Action: Like other carcinogenic PAHs, 3-MC requires metabolic activation to a bay-region diol epoxide, which then forms covalent adducts with DNA, leading to mutations.
-
Structure-Activity Relationship: The position of methylation is a key determinant of carcinogenic activity within the chrysene family. While 5-Methylchrysene is often cited as the most potent isomer (acting as both an initiator and promoter), this compound is a notable and powerful initiator in its own right. [17][25] For researchers in toxicology and oncology, these findings underscore the importance of evaluating individual PAHs rather than treating them as a homogenous class. The high initiating activity of this compound warrants its consideration as a significant carcinogenic risk factor in environmental and occupational exposures. For professionals in drug development, understanding the specific metabolic pathways and DNA adducts formed by potent initiators like 3-MC can inform the design of chemopreventive agents that either block metabolic activation or enhance DNA repair, thereby mitigating the risk of cancer initiation.
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A Comparative Guide to the Validation of 3-Methylchrysene Exposure Biomarkers in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Validated Biomarkers of 3-Methylchrysene Exposure
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, a class of compounds recognized for their carcinogenic potential.[1] Human exposure to this compound and other PAHs is a significant public health concern due to their presence in tobacco smoke, polluted air, and contaminated food. To accurately assess the health risks associated with this compound exposure and to evaluate the efficacy of potential interventions, robust and validated biomarkers are essential. This guide provides a comprehensive comparison of potential biomarkers for this compound exposure, drawing upon established methodologies for related PAHs to offer a framework for their validation in human studies.
While direct studies on the metabolism and specific biomarkers of this compound in humans are limited, extensive research on structurally similar methylchrysenes, such as 5-methylchrysene and 6-methylchrysene, provides a strong foundation for predicting its metabolic fate and identifying candidate biomarkers.[2][3] This guide will leverage this knowledge to present a scientifically grounded comparison of urinary metabolites and DNA adducts as primary biomarkers of this compound exposure.
The Metabolic Journey of this compound: From Exposure to Excretion
The biological effects of this compound are intrinsically linked to its metabolic activation. Like other PAHs, this compound is metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, to more water-soluble compounds that can be excreted.[4][5] This process, however, can also generate reactive intermediates that can bind to cellular macromolecules like DNA, initiating carcinogenic processes.
Based on the metabolism of 5- and 6-methylchrysene, the metabolic pathway of this compound is predicted to involve two main routes: ring oxidation and methyl hydroxylation.[2][3]
-
Ring Oxidation: CYP enzymes, particularly from the CYP1A and CYP1B families, are expected to oxidize the aromatic rings of this compound to form epoxides. These epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are ultimate carcinogens capable of forming DNA adducts. Phenolic metabolites are also significant products of ring oxidation.
-
Methyl Hydroxylation: The methyl group of this compound can be hydroxylated, a reaction likely catalyzed by enzymes such as CYP3A4.[5]
The resulting metabolites, primarily hydroxylated forms of this compound, are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.
Caption: Predicted metabolic pathway of this compound in humans.
Comparative Analysis of this compound Exposure Biomarkers
The validation of a biomarker for regulatory acceptance and widespread use in clinical and epidemiological studies requires a thorough evaluation of its analytical and clinical performance. The two primary classes of biomarkers for this compound exposure are urinary metabolites and DNA adducts.
| Biomarker Type | Analyte(s) | Biological Matrix | Analytical Method(s) | Advantages | Disadvantages |
| Urinary Metabolites | Hydroxylated this compound (e.g., 3-hydroxy-methylchrysene) | Urine | LC-MS/MS | Non-invasive sample collection. Reflects recent exposure (hours to days). High-throughput analysis is feasible.[6][7] | Short biological half-life may not represent long-term exposure. Inter-individual variability in metabolism can affect levels. |
| DNA Adducts | This compound-DNA adducts (e.g., adducts with guanine) | White blood cells, tissue biopsies | 32P-Postlabelling, LC-MS/MS | Represents a biologically effective dose. Longer half-life reflects exposure over weeks to months.[8][9] | Invasive sample collection. Technically demanding and lower throughput analysis.[10] |
Experimental Protocols for Biomarker Validation
The following sections provide detailed, step-by-step methodologies for the analysis of urinary metabolites and DNA adducts of this compound. These protocols are based on established methods for other PAHs and should be optimized and validated specifically for this compound analytes.
Protocol 1: Quantification of Urinary Hydroxylated this compound by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of hydroxylated this compound metabolites in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
-
Rationale: Urinary metabolites are often conjugated to glucuronic acid or sulfate. Enzymatic hydrolysis is necessary to release the free hydroxylated metabolites for extraction and analysis. Solid-phase extraction (SPE) is used to concentrate the analytes and remove interfering matrix components.
-
Step 1: To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the target metabolite).
-
Step 2: Add 500 µL of 1 M sodium acetate buffer (pH 5.0).
-
Step 3: Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Step 4: Incubate the mixture at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
Step 5: Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Step 6: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Step 7: Wash the cartridge with water and then a low percentage of methanol in water to remove polar interferences.
-
Step 8: Elute the analytes with methanol or acetonitrile.
-
Step 9: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Rationale: LC separates the target analytes from other components in the extract. The tandem mass spectrometer provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.
-
Step 1: Inject the reconstituted sample onto a reverse-phase LC column (e.g., C18).
-
Step 2: Use a gradient elution with mobile phases consisting of water and methanol or acetonitrile, both containing a small amount of a modifier like formic acid or ammonium formate to improve ionization.
-
Step 3: Perform detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Step 4: Develop a multiple reaction monitoring (MRM) method to monitor the specific precursor and product ions for the native analyte and the internal standard.
-
Step 5: Quantify the analyte concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Caption: Workflow for urinary metabolite analysis.
Protocol 2: Detection of this compound-DNA Adducts by ³²P-Postlabelling
The ³²P-postlabelling assay is a highly sensitive method for detecting bulky DNA adducts without prior knowledge of the adduct structure.
1. DNA Isolation and Hydrolysis
-
Rationale: High-purity DNA is essential for this assay. Enzymatic digestion breaks down the DNA into its constituent deoxynucleoside 3'-monophosphates.
-
Step 1: Isolate DNA from white blood cells or tissue samples using standard phenol-chloroform extraction or a commercial kit.
-
Step 2: Quantify the DNA and assess its purity using UV spectrophotometry.
-
Step 3: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment and ³²P-Labeling
-
Rationale: Enrichment of the adducts by nuclease P1 digestion of normal nucleotides increases the sensitivity of the assay. The adducts are then radioactively labeled with ³²P.
-
Step 1: Enrich the adducted nucleotides by digesting the normal nucleotides with nuclease P1.
-
Step 2: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
3. Chromatographic Separation and Detection
-
Rationale: Thin-layer chromatography (TLC) separates the radiolabeled adducts, which can then be detected and quantified by their radioactivity.
-
Step 1: Apply the ³²P-labeled adducts to a polyethyleneimine (PEI)-cellulose TLC plate.
-
Step 2: Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts.
-
Step 3: Visualize the adduct spots by autoradiography.
-
Step 4: Quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting of the excised spots. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷-10⁹ normal nucleotides.[8]
Caption: Workflow for ³²P-postlabelling analysis of DNA adducts.
Conclusion and Future Directions
The validation of biomarkers for this compound exposure is a critical step in understanding its human health risks. While direct data for this compound remains scarce, the knowledge gained from closely related methylchrysenes provides a robust framework for future research. Urinary hydroxylated metabolites and DNA adducts are the most promising candidates for biomarkers. The choice between these will depend on the specific research question, with urinary metabolites being suitable for assessing recent exposure and DNA adducts for longer-term, biologically effective doses.
Future research should focus on:
-
Metabolism Studies: Elucidating the specific metabolic pathways of this compound in human liver microsomes and other relevant tissues.
-
Biomarker Identification: Identifying the major urinary metabolites and DNA adducts formed from this compound exposure.
-
Method Validation: Developing and validating sensitive and specific analytical methods, such as LC-MS/MS, for the routine quantification of these biomarkers in human samples.
-
Epidemiological Studies: Conducting human studies to establish the relationship between this compound exposure, biomarker levels, and health outcomes.
By systematically addressing these research needs, the scientific community can establish validated biomarkers that will be invaluable for assessing human exposure to this compound and for developing strategies to mitigate its potential health effects.
References
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- Øvrevik, J., Hetland, R. B., Holme, J. A., & Schwarze, P. E. (2024). Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training. Toxicology Letters, 400, 9–15. [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolism of 3-Methylchrysene by Cytochrome P450 Isozymes
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the metabolic processing of methylchrysenes by key human cytochrome P450 (CYP) enzymes. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind enzyme selectivity, the toxicological significance of different metabolic pathways, and provide a robust, self-validating experimental protocol for researchers to perform these analyses in their own laboratories.
Introduction: 3-Methylchrysene and the Critical Role of CYP450 Enzymes
This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are pervasive environmental contaminants resulting from the incomplete combustion of organic materials, such as in tobacco smoke and engine exhaust.[1][2] Like many PAHs, this compound is not carcinogenic in its parent form. Instead, it is considered a procarcinogen, requiring metabolic activation within the body to exert its toxic effects.[3][4] This bioactivation process is primarily orchestrated by the cytochrome P450 superfamily of enzymes, heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics and endogenous compounds.[3][5]
The specific CYP isozymes that metabolize this compound, and the precise locations on the molecule they oxidize, are of paramount importance. These factors determine whether the compound is shunted towards a detoxification pathway for safe elimination or transformed into highly reactive intermediates, such as diol-epoxides, that can form covalent adducts with DNA, initiating mutagenic events and potentially leading to cancer.[3][4][6] Understanding the comparative efficiency and regioselectivity of different CYP enzymes—particularly members of the CYP1 family like CYP1A1, CYP1A2, and CYP1B1—is therefore critical for assessing individual susceptibility and the overall carcinogenic risk posed by this compound.[3][4]
This guide will use data from the closely related and extensively studied carcinogen, 5-methylchrysene, as a model to compare the metabolic capabilities of different human CYP isozymes, providing a framework for understanding this compound metabolism.
Section 1: The Metabolic Activation Pathway of Methylchrysenes
The bioactivation of methylchrysenes to their ultimate carcinogenic form is a multi-step process. The most thoroughly studied pathway involves a series of oxygenations dependent on CYP enzymes.[1] The critical steps are as follows:
-
Epoxidation: A CYP enzyme introduces an oxygen atom across one of the aromatic double bonds, forming a reactive arene oxide. For methylchrysenes, oxidation at the 1,2-position is a key activation step.[7][8]
-
Hydration: The enzyme Epoxide Hydrolase (EH) adds water to the arene oxide, opening the epoxide ring to form a trans-dihydrodiol. The product of this reaction on the 1,2-oxide is the proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol).[7][9]
-
Second Epoxidation: The same or a different CYP enzyme performs a second epoxidation on the dihydrodiol, specifically at the "bay region" of the molecule. This creates a highly unstable and electrophilic diol-epoxide.
-
DNA Adduction: This ultimate carcinogen can then react with nucleophilic sites on DNA bases, forming stable adducts that, if not repaired, can lead to mutations during DNA replication.
The diagram below illustrates this critical activation pathway.
Section 2: Comparative Analysis of Metabolism by Recombinant Human CYP Isozymes
To dissect the specific contributions of individual enzymes, researchers utilize in vitro systems with purified, recombinant human CYP450s. Studies on 5-methylchrysene (5-MeC) have demonstrated clear differences in both the rate and the site of metabolism among various CYPs.
The primary routes of metabolism are ring oxidation , which can lead to the formation of carcinogenic dihydrodiols, and methyl hydroxylation , which is generally considered a detoxification pathway. The data below, synthesized from studies using recombinant human P450s, compares the catalytic activities of several key enzymes towards 5-MeC.[7][8]
Table 1: Comparative Catalytic Activities of Human CYP Isozymes in 5-Methylchrysene Metabolism
| CYP Isozyme | Primary Metabolic Reaction | Relative Activity for Ring Oxidation (Formation of 1,2-diol) | Relative Activity for Methyl Hydroxylation | Primary Tissue Location |
|---|---|---|---|---|
| CYP1A1 | Ring Oxidation | +++ (High) | - (Negligible) | Extrahepatic (e.g., Lung)[7][8] |
| CYP1A2 | Ring Oxidation & Methyl Hydroxylation | ++ (Moderate) | + (Low) | Liver[7][8] |
| CYP1B1 | Ring Oxidation | +++ (High) | Not Reported | Extrahepatic (e.g., steroidogenic tissues)[3][4] |
| CYP2C10 | Ring Oxidation | ++ (Moderate) | - (Negligible) | Liver[7][8] |
| CYP3A4 | Methyl Hydroxylation | - (Negligible) | +++ (High) | Liver, Intestine[7][8] |
(Data synthesized from studies on 5-methylchrysene.[7][8] Activity levels are represented qualitatively for comparative purposes: +++ High, ++ Moderate, + Low, - Negligible.)
Expert Insights and Interpretation:
-
CYP1A1 and CYP1B1 are Potent Activators: The high activity of CYP1A1 and CYP1B1 towards ring oxidation, specifically forming the precursor to the carcinogenic diol-epoxide, marks them as the principal enzymes involved in the metabolic activation of methylchrysenes.[3][4][7] The expression of these enzymes is induced by exposure to PAHs themselves via the aryl hydrocarbon receptor (AhR), meaning exposure can amplify its own carcinogenic potential.[3] Genetic variations in these enzymes may partly explain differences in individual susceptibility to PAH-induced cancers.[3]
-
Tissue-Specific Roles: The predominance of CYP1A1 in the lung is highly significant, as inhalation (e.g., from tobacco smoke) is a primary route of exposure to methylchrysenes.[7][8] This suggests that the critical first step of metabolic activation can occur directly in the lung tissue. In contrast, CYP1A2's primary location in the liver suggests it plays a key role in the systemic, first-pass metabolism of ingested PAHs.[7][8]
-
CYP3A4 as a Detoxification Pathway: CYP3A4, one of the most abundant CYPs in the human liver, shows a strong preference for hydroxylating the methyl group of 5-MeC.[7][8] This modification increases the compound's polarity, facilitating its conjugation and excretion, thereby representing a detoxification route. The balance between the bioactivation pathways (CYP1A1/1B1) and detoxification pathways (CYP3A4) is a critical determinant of the overall carcinogenic risk.
Section 3: Experimental Protocol for In Vitro Comparative Metabolism Studies
This section provides a detailed, self-validating protocol for comparing the metabolism of a test compound like this compound using individual recombinant human CYP enzymes. The causality behind key steps is explained to ensure robust and interpretable results.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Reagents and Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP3A4) co-expressed with cytochrome P450 reductase.
-
This compound (Substrate)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system or NADPH stock solution
-
Acetonitrile (ACN), ice-cold (Termination solvent)
-
Control incubations (essential for data validation):
-
No-enzyme control
-
No-NADPH control
-
Heat-inactivated enzyme control
-
2. Preparation of Incubation Mixtures (Total Volume: 500 µL):
-
Why this buffer? A pH of 7.4 mimics physiological conditions, ensuring optimal enzyme activity. Phosphate is a non-inhibitory buffer for most CYP reactions.
-
Prepare a master mix for each CYP isozyme to minimize pipetting errors. For each reaction, combine:
-
Vortex gently to mix.
3. Enzyme Reaction:
-
Pre-incubation: Place the master mix tubes in a thermal shaker or water bath at 37°C for 5 minutes.
-
Why pre-incubate? This step ensures the reaction mixture reaches the optimal temperature before the substrate is introduced, leading to more accurate kinetic measurements.[11]
-
-
Initiation: Add this compound (dissolved in a minimal volume of a compatible solvent like acetone or DMSO, ensuring final solvent concentration is <1%) to each tube to initiate the reaction. The substrate concentration should ideally be at or below the Km, but a starting point of 1-5 µM is common for screening.[10]
-
Incubation: Incubate at 37°C with shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Why a time course? This is critical to ensure the reaction rate is measured in the linear range, before substrate depletion or product inhibition becomes significant.
-
-
Termination: Stop the reaction at each time point by adding 2 volumes (e.g., 1 mL) of ice-cold acetonitrile.
-
Why cold ACN? The organic solvent immediately denatures and precipitates the enzyme, halting all metabolic activity. It also helps to release the substrate and metabolites from the protein for analysis.
-
4. Sample Preparation for Analysis:
-
Vortex the terminated reaction tubes vigorously.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
5. Analytical Method (LC-MS/MS):
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Monitor for the disappearance of the parent compound (this compound) and the appearance of expected metabolites (e.g., hydroxylated or dihydrodiol forms).
-
Why LC-MS/MS? This technique provides the sensitivity and specificity required to detect and quantify low levels of metabolites in a complex matrix.
-
Calculate the rate of metabolism based on substrate depletion or metabolite formation, expressed as nmol/min/mg protein or pmol/min/pmol CYP.[6]
Conclusion
The metabolism of this compound is a complex process governed by the interplay of multiple cytochrome P450 enzymes. Comparative analysis reveals that CYP1A1 and CYP1B1 are the primary drivers of metabolic activation to carcinogenic species, particularly in extrahepatic tissues like the lung, which is a direct portal of entry for environmental exposure.[3][7][8] Conversely, enzymes like CYP3A4, which are highly expressed in the liver, favor detoxification pathways.[7][8] This enzymatic dichotomy underscores the importance of tissue-specific expression levels and individual genetic polymorphisms in determining the ultimate toxicological outcome of exposure. The provided experimental framework allows researchers to further probe these interactions, contributing to a more refined understanding of PAH-induced carcinogenesis and aiding in the development of more accurate risk assessment models.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methylchrysene
This guide provides comprehensive, step-by-step procedures for the proper management and disposal of 3-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH). As a compound frequently used in toxicological research and as a reference standard, its handling demands rigorous safety protocols to protect laboratory personnel and the environment.[1] The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures, fostering a culture of self-validating safety systems within the laboratory.
Hazard Profile of this compound
This compound is a methyl derivative of chrysene, belonging to the class of PAHs that are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[2][3][4] Understanding its specific hazard profile is the foundation for its safe handling and disposal.
Table 1: this compound Hazard Summary
| Property | Identifier/Information | Source(s) |
| CAS Number | 3351-31-3 | [5][6] |
| Molecular Formula | C₁₉H₁₄ | [5] |
| GHS Signal Word | Warning | [5] |
| Primary Health Hazards | Causes serious eye irritation.[5] May cause cancer (IARC Group 3: Not classifiable as to its carcinogenicity to humans, but handle with caution as a potential carcinogen).[5][7] | |
| Primary Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[5][7] |
Core Principles of this compound Waste Management
The fundamental principle governing the disposal of this compound is that all materials that have come into contact with the substance are considered hazardous waste. [8] This "contained-in" policy, as guided by the Environmental Protection Agency (EPA), dictates that personal protective equipment (PPE), labware, and cleaning materials must be managed as hazardous waste if contamination cannot be removed.[9] Disposal must always comply with local and national regulations, such as those set by the EPA's Resource Conservation and Recovery Act (RCRA).[10] The ultimate goal is to prevent any release into the environment, particularly waterways, due to its high aquatic toxicity.[7]
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling. All manipulations of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols or dust.[8]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat must be worn at all times.[8]
Step-by-Step Waste Segregation and Collection Protocol
Meticulous segregation of waste at the point of generation is critical. Never mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[8]
Protocol for Solid Waste
This category includes unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and other disposable labware.[8]
-
Designate a Container: Use a clearly labeled, sealable container designated for solid hazardous waste. The container should be made of a material compatible with any solvents that may be present on the waste.
-
Collect Waste: Place all contaminated solid materials directly into the designated container.
-
Avoid Dust Generation: When handling the pure compound, take care to avoid creating dust.
-
Seal and Label: Once the container is full or the experiment is complete, securely seal the container. Ensure the label clearly states "Hazardous Waste" and lists "this compound" as a primary constituent.
Protocol for Liquid Waste
This includes solutions containing this compound and the first rinse of solvents used to decontaminate glassware.[8]
-
Designate a Container: Use a labeled, sealed, and leak-proof container, typically a safety-coated glass or polyethylene carboy, intended for organic solvent waste.
-
Collect Waste: Carefully pour or pipette all liquid waste containing this compound into this container.
-
Manage Headspace: Do not overfill the container; leave adequate headspace (at least 10%) to allow for vapor expansion.
-
Seal and Label: Keep the container sealed when not in use. The label must identify the contents, including all solvents and an estimated concentration of this compound.
Protocol for Sharps Waste
This includes needles, scalpels, or broken glassware contaminated with this compound.
-
Use a Sharps Container: Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Labeling: The sharps container must be labeled as hazardous waste and indicate contamination with this compound.
-
Do Not Recap Needles: Follow standard sharps safety protocols to prevent injury.
Decontamination of Reusable Glassware
-
Initial Rinse: Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone or methylene chloride). This initial rinsate is considered hazardous liquid waste and must be collected in the designated liquid waste container.[8]
-
Subsequent Washing: After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures. Consult your EHS office for specific institutional requirements.
Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[11]
-
Absorb and Collect: Use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the spill.[7]
-
Package Waste: Carefully sweep or scoop the absorbent material and place it into a designated solid hazardous waste container.
-
Decontaminate Area: Clean the affected area with a solvent-soaked cloth. The cloth and any contaminated PPE must be disposed of as solid hazardous waste.
Final Disposal Pathway
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management facility.[7][8]
-
Secure Storage: Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area until they are collected.
-
Professional Collection: Arrange for pickup by your institution's EHS department or a contracted hazardous waste disposal company.
-
Ultimate Destruction: These licensed facilities will typically use high-temperature incineration to destroy the PAHs, which is an effective method for hazardous organic compounds.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
- Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). (1995). Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services.
- Safety Data Sheet: AgiSyn 2852. (n.d.). Covestro LLC.
- This compound. (n.d.). PubChem, National Center for Biotechnology Information.
- Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Illinois Department of Public Health.
- Polycyclic Aromatic Hydrocarbons Carcinogenic Risk Analysis. (2023). Brio-Medical.
- Polycyclic Aromatic Hydrocarbons (PAHs) | ToxFAQs™. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC.
- Polycyclic aromatic hydrocarbons and associated occupational exposures. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. NCBI.
- This compound (CAS 3351-31-3). (n.d.). LookChem.
- Basis of OSHA Carcinogen Listing for Individual Chemicals. (2017). U.S. Environmental Protection Agency (EPA).
- Toxics Release Inventory (TRI) Basis of OSHA Carcinogens. (2011). U.S. Environmental Protection Agency (EPA).
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
- Chrysene, 3-methyl- - Substance Details. (n.d.). Substance Registry Services (SRS), U.S. Environmental Protection Agency (EPA).
- LIST OF LISTS: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-to-Know Act (EPCRA), Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) and Section 112(r) of the Clean Air Act. (2025). U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Characteristics. (2025). U.S. Environmental Protection Agency (EPA).
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency (EPA).
- Frequent Questions About Hazardous Waste Identification. (n.d.). U.S. Environmental Protection Agency (EPA).
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- 4. Polycyclic Aromatic Hydrocarbons (PAHs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. epa.gov [epa.gov]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Risks: A Practical Guide to Personal Protective Equipment for 3-Methylchrysene
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methylchrysene. It is designed to be a direct, procedural resource for operational and disposal planning, moving beyond a simple checklist to explain the rationale behind each critical safety step.
Hazard Assessment: Understanding the Threat of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) and is classified as a probable human carcinogen.[1] It is also suspected of causing genetic defects.[2] The primary routes of exposure in a laboratory setting are inhalation of airborne particulates and dermal absorption through skin contact. Due to its very low vapor pressure (7.61E-08 mmHg at 25°C), the inhalation risk at room temperature is primarily from the handling of the solid compound as a powder, which can be easily aerosolized.[3]
Core Hazards:
| Hazard Type | Description | Primary Route of Exposure |
| Carcinogenicity | Probable human carcinogen. | Inhalation, Dermal Absorption |
| Mutagenicity | Suspected of causing genetic defects. | Inhalation, Dermal Absorption |
| Skin & Eye Irritation | Can cause skin and serious eye irritation.[4][5] | Dermal and Eye Contact |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are primary, and PPE is used to mitigate any remaining risk.
Hand Protection: A Multi-Layered Approach
Given that this compound is an aromatic hydrocarbon, selecting the appropriate gloves is critical to prevent dermal absorption. Standard nitrile gloves, while suitable for incidental contact, may not provide adequate protection for prolonged handling.
Glove Selection Guide:
| Glove Material | Recommended Use | Key Considerations |
| Nitrile Gloves | Incidental Contact Only (e.g., handling sealed containers, brief manipulations). | Should be a minimum of 4 mil thick. Immediately remove and replace if splash contact occurs. Nitrile has poor resistance to many aromatic hydrocarbons.[6][7] |
| Double Gloving | Recommended for all handling procedures. | A common practice is to wear a heavier-weight nitrile or neoprene glove over a standard nitrile glove for added protection. |
| Butyl Rubber or Viton™ Gloves | Extended Contact or Immersion. | These materials offer superior resistance to aromatic hydrocarbons. However, they are more expensive and can reduce dexterity. |
Important Note: Always inspect gloves for any signs of degradation or punctures before and during use. After handling this compound, remove gloves using a technique that avoids skin contact with the outer surface and dispose of them as hazardous waste.
Respiratory Protection: Preventing Inhalation of Particulates
As the primary inhalation risk is from airborne powder, a NIOSH-approved respirator is mandatory when handling solid this compound outside of a certified chemical fume hood or glove box.
Respirator Selection:
| Task | Minimum NIOSH-Approved Respirator | Cartridge/Filter Type |
| Weighing or transferring solid this compound | Half-mask or full-facepiece air-purifying respirator. | P100 (magenta) particulate filters. [8] These are 99.97% efficient and strongly resistant to oil-based particulates. |
| Working with solutions of this compound | Half-mask or full-facepiece air-purifying respirator. | Organic Vapor (OV) cartridge (black) with a P100 particulate pre-filter. [8] This provides protection against both aerosols and any potential vapors from the solvent. |
A full-facepiece respirator also provides the added benefit of eye and face protection. All respirator users must be fit-tested and trained in the proper use, maintenance, and limitations of the selected respirator.[8]
Body and Eye Protection: A Complete Barrier
-
Laboratory Coat: A dedicated, fully-fastened lab coat, preferably a disposable one, should be worn at all times.[3] This should be removed before leaving the designated work area and never worn to other areas like offices or break rooms.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] When there is a splash hazard, chemical splash goggles should be worn. If a half-mask respirator is used, goggles are mandatory.
-
Face Shield: A face shield worn over safety glasses or goggles is recommended when handling larger quantities or when there is a significant splash risk.[9]
-
Closed-toe shoes and long pants are mandatory in any laboratory setting where hazardous chemicals are handled.[3]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and contamination.
Designated Work Area
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box.[10] This area should be clearly marked with a "Danger - Chemical Carcinogen" warning sign.
Weighing and Handling Solid this compound
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any spills.
-
Weighing: Weigh the solid compound in a tared, sealed container. Avoid scooping the powder in a way that creates dust.
-
Dissolving: If preparing a solution, add the solvent to the container with the this compound slowly to avoid splashing. Cap the container and mix gently.
Post-Handling Procedures
-
Decontamination of Work Area: After each use, wipe down the designated work area with a suitable decontamination solution (see Section 4.1).
-
Decontamination of Equipment: All non-disposable equipment, such as glassware, should be decontaminated before being removed from the fume hood.
-
PPE Removal: Remove disposable gloves and lab coats carefully, turning them inside out to contain any contamination, and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Workflow for Handling this compound
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. biotech.gsu.edu [biotech.gsu.edu]
- 5. This compound | C19H14 | CID 18781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oshacode.com [oshacode.com]
- 8. mdpi.com [mdpi.com]
- 9. Methods For Remediation Of PAHs From Contaminated Soil [torrentlab.com]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
